3-Acetyl-2-methyl-5-phenylthiophene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methyl-5-phenylthiophen-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-9(14)12-8-13(15-10(12)2)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREAZYFTAJMZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369541 | |
| Record name | 3-Acetyl-2-methyl-5-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40932-63-6 | |
| Record name | 3-Acetyl-2-methyl-5-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Acetyl-2-methyl-5-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of 3-Acetyl-2-methyl-5-phenylthiophene, a substituted thiophene derivative of interest in medicinal chemistry and materials science. Two primary synthetic routes are presented: the direct Paal-Knorr thiophene synthesis from a 1,4-dicarbonyl precursor and a two-step approach involving the formation of a thiophene intermediate followed by Friedel-Crafts acylation. This document provides detailed experimental protocols, quantitative data, and characterization information to facilitate the replication and optimization of these synthetic methods in a laboratory setting.
Introduction
Thiophene and its derivatives are a critical class of heterocyclic compounds widely recognized for their diverse biological activities and applications in materials science. The specific substitution pattern of this compound makes it a valuable scaffold for the development of novel therapeutic agents and functional organic materials. This guide outlines two effective and reproducible methods for its synthesis.
Synthetic Pathways
Two principal pathways for the synthesis of this compound have been identified and are detailed below.
Route 1: Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis offers a direct one-pot method for the construction of the thiophene ring from a 1,4-dicarbonyl compound.[1][2][3][4][5] In this approach, 1-phenyl-1,4-pentanedione is treated with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, to yield the desired 2-methyl-5-phenylthiophene. Subsequent acylation is then required to introduce the acetyl group at the 3-position.
Route 2: Two-Step Synthesis via 2-Methyl-5-phenylthiophene
This pathway involves the initial synthesis of the thiophene core, 2-methyl-5-phenylthiophene, followed by a Friedel-Crafts acylation to introduce the acetyl group.
Step 1: Synthesis of 2-Methyl-5-phenylthiophene
The Paal-Knorr reaction is a well-established method for synthesizing substituted thiophenes from 1,4-dicarbonyl compounds.[2][3] In this step, 1-phenyl-1,4-pentanedione is reacted with a sulfur source, such as phosphorus pentasulfide, to form 2-methyl-5-phenylthiophene.
Step 2: Friedel-Crafts Acylation of 2-Methyl-5-phenylthiophene
The final step is the introduction of the acetyl group onto the thiophene ring via a Friedel-Crafts acylation reaction.[6][7] This classic electrophilic aromatic substitution reaction utilizes an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.
Experimental Protocols
Route 1: Paal-Knorr Synthesis of 2-Methyl-5-phenylthiophene
Materials:
-
1-phenyl-1,4-pentanedione
-
Phosphorus Pentasulfide (P₄S₁₀)
-
Anhydrous Toluene (or Xylene)
-
Ice water
-
Diethyl ether (or Ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-diketone (5 mmol) in an anhydrous solvent such as toluene or xylene (50 mL).
-
Addition of Reagent: Carefully add phosphorus pentasulfide (2.5 mmol, 0.5 equivalents) to the solution in portions while stirring. Caution: This reaction can be exothermic and may produce toxic hydrogen sulfide (H₂S) gas. It is imperative to perform this reaction in a well-ventilated fume hood.
-
Heating: Heat the reaction mixture to reflux (approximately 110-140°C, depending on the solvent) and maintain this temperature for 2 to 6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over ice water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Washing: The combined organic layers should be washed sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and then remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash chromatography or distillation to yield pure 2-methyl-5-phenylthiophene.
Route 2, Step 2: Friedel-Crafts Acylation of 2-Methyl-5-phenylthiophene
Materials:
-
2-Methyl-5-phenylthiophene
-
Acetic anhydride
-
Hβ zeolite catalyst
-
Round-bottomed flask with a condenser, thermometer, and magnetic stirrer
Procedure: [6]
-
Reaction Setup: In a 50 ml round-bottomed flask equipped with a condenser, thermometer, and magnetic stirrer, place 2-methyl-5-phenylthiophene (1.0 mol) and acetic anhydride (3.0 mol).
-
Catalyst Addition: Add the Hβ zeolite catalyst to the reaction mixture.
-
Heating: Heat the mixture to 60°C in a water bath with magnetic stirring.
-
Monitoring: The progress of the reaction can be monitored by TLC or GC.
-
Work-up and Purification: Upon completion, the catalyst can be filtered off, and the excess acetic anhydride and acetic acid byproduct can be removed by washing with a saturated sodium bicarbonate solution, followed by water and brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, this compound, can be further purified by column chromatography or recrystallization.
Quantitative Data
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Route 1 | 1-phenyl-1,4-pentanedione | P₄S₁₀ | Toluene | 110-140 | 2-6 | Not specified |
| Route 2, Step 1 | 1-phenyl-1,4-pentanedione | P₄S₁₀ | Toluene | 110-140 | 2-6 | Not specified |
| Route 2, Step 2 | 2-Methyl-5-phenylthiophene | Acetic anhydride, Hβ zeolite | None | 60 | Not specified | ~98.6[6] |
Characterization Data
2-Methyl-5-phenylthiophene:
-
¹H NMR (CDCl₃): Chemical shifts (δ, ppm) for the methyl and aromatic protons are expected. Specific literature values are needed for a precise assignment.
-
¹³C NMR (CDCl₃): Chemical shifts (δ, ppm) for the carbon atoms of the thiophene ring, the methyl group, and the phenyl group are expected.
This compound:
-
¹H NMR (CDCl₃): Expected signals include a singlet for the acetyl methyl protons, a singlet for the methyl group on the thiophene ring, and multiplets for the phenyl and thiophene protons.
-
¹³C NMR (CDCl₃): Expected signals include a downfield signal for the carbonyl carbon of the acetyl group, as well as signals for the carbons of the thiophene and phenyl rings, and the two methyl groups.
(Note: Specific, experimentally obtained NMR data for the target compound and its immediate precursor were not available in the cited literature at the time of this guide's compilation. Researchers should perform their own spectral analysis for product confirmation.)
Visualizations
Logical Relationship of Synthetic Pathways
Caption: Overview of the two synthetic routes to this compound.
Experimental Workflow for Paal-Knorr Synthesis (Route 1)
Caption: Step-by-step workflow for the Paal-Knorr synthesis of 2-methyl-5-phenylthiophene.
Conclusion
This technical guide provides a detailed overview of two viable synthetic routes for the preparation of this compound. The Paal-Knorr synthesis offers a direct approach to the thiophene core, while the two-step method allows for the isolation of the 2-methyl-5-phenylthiophene intermediate before subsequent acylation. The provided experimental protocols and data are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient and reproducible synthesis of this important thiophene derivative. Further optimization of reaction conditions and detailed spectroscopic analysis are encouraged to enhance the utility of these methods.
References
A Comprehensive Technical Guide to the Characterization of 3-Acetyl-2-methyl-5-phenylthiophene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of the chemical compound 3-Acetyl-2-methyl-5-phenylthiophene. It details its physicochemical properties, provides a comprehensive summary of its spectroscopic and spectrometric characterization data, and outlines detailed experimental protocols for its synthesis and analysis. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development, offering precise data and methodologies to support further investigation and application of this heterocyclic compound.
Physicochemical and Structural Properties
This compound is a polysubstituted thiophene derivative. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a common scaffold in medicinal chemistry. The specific substitutions on this core—an acetyl group, a methyl group, and a phenyl group—confer distinct chemical properties that are critical for its characterization and potential applications.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂OS | [1][2] |
| Molecular Weight | 216.30 g/mol | [1][3] |
| CAS Number | 40932-63-6 | [1][2][3] |
| Appearance | (Not specified in literature; typically a solid) | |
| IUPAC Name | 1-(2-methyl-5-phenylthiophen-3-yl)ethanone |
Spectroscopic and Spectrometric Characterization
The definitive structure of this compound is elucidated through a combination of spectroscopic techniques. While complete experimental spectra are cataloged in databases like the NIST WebBook, the following tables summarize the expected and observed data critical for its identification.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1.1: Expected ¹H-NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Protons |
|---|---|---|---|
| ~ 7.55 | Multiplet | Phenyl C2'-H, C6'-H | 2H |
| ~ 7.40 | Multiplet | Phenyl C3'-H, C4'-H, C5'-H | 3H |
| ~ 7.35 | Singlet | Thiophene C4-H | 1H |
| ~ 2.60 | Singlet | Acetyl (-COCH₃) | 3H |
| ~ 2.50 | Singlet | Thiophene C2-CH₃ | 3H |
Table 2.1.2: Expected ¹³C-NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 195.0 | Acetyl Carbonyl (C=O) |
| ~ 145.0 | Thiophene C5 |
| ~ 142.0 | Thiophene C2 |
| ~ 135.0 | Phenyl C1' (Quaternary) |
| ~ 134.0 | Thiophene C3 |
| ~ 129.0 | Phenyl C3', C5' |
| ~ 128.0 | Phenyl C4' |
| ~ 126.0 | Phenyl C2', C6' |
| ~ 125.0 | Thiophene C4 |
| ~ 30.0 | Acetyl Methyl (-COCH₃) |
| ~ 15.0 | Thiophene Methyl (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.[1]
Table 2.2.1: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~ 3100-3000 | Medium | Aromatic C-H Stretch (Phenyl & Thiophene) |
| ~ 2950-2850 | Medium | Aliphatic C-H Stretch (Methyl groups) |
| ~ 1665 | Strong | C=O Stretch (Aryl Ketone) |
| ~ 1600, 1480, 1440 | Medium-Strong | C=C Stretch (Aromatic Rings) |
| ~ 840 | Strong | C-H Bending (Out-of-plane, indicative of 2,3,5-trisubstituted thiophene) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides structural information through fragmentation patterns.[4]
Table 2.3.1: Major Mass-to-Charge (m/z) Peaks
| m/z | Proposed Fragment Identity |
|---|---|
| 216 | [M]⁺ (Molecular Ion) |
| 201 | [M - CH₃]⁺ |
| 173 | [M - COCH₃]⁺ |
Experimental Protocols
Synthesis: Gewald Reaction Variation
The synthesis of polysubstituted thiophenes is often achieved via the Gewald reaction or its variations.[5] This protocol describes a plausible synthetic route. The Gewald three-component reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[6]
Objective: To synthesize this compound.
Materials:
-
Phenylacetaldehyde
-
3-Oxobutanenitrile (Acetoacetonitrile)
-
Elemental Sulfur (S₈)
-
Morpholine or Triethylamine (Base)
-
Ethanol or Dimethylformamide (DMF) (Solvent)
-
Diatomaceous earth (for filtration)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenylacetaldehyde (1.0 eq), 3-oxobutanenitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (0.5 eq) to the mixture to act as a basic catalyst.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue is then dissolved in a minimal amount of dichloromethane and filtered through a pad of diatomaceous earth to remove any remaining elemental sulfur.
-
The filtrate is concentrated, and the crude product is purified using column chromatography on silica gel, typically with a hexane-ethyl acetate gradient, to yield the pure this compound.
Protocol for Spectroscopic Characterization
Objective: To confirm the identity and purity of the synthesized product.
Methodology:
-
NMR Spectroscopy: Dissolve approximately 10-15 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to an NMR tube. Acquire ¹H and ¹³C spectra using a 400 MHz (or higher) spectrometer.
-
IR Spectroscopy: Place a small amount of the solid product directly onto the diamond crystal of an ATR-FTIR spectrometer and acquire the spectrum. Alternatively, prepare a KBr pellet or a thin film from a solvent.
-
Mass Spectrometry: Dissolve a small sample in a suitable volatile solvent (e.g., methanol or dichloromethane). Analyze using a GC-MS or a direct infusion ESI-MS system to obtain the mass spectrum and confirm the molecular weight.
Visualization of Workflows
Synthesis and Purification Workflow
The following diagram illustrates the general experimental workflow for the synthesis and subsequent purification of the target compound.
Structural Elucidation Workflow
This diagram outlines the logical process of using multiple analytical techniques to confirm the chemical structure.
Potential Applications and Biological Context
While no specific biological activities for this compound have been reported in the searched literature, the thiophene scaffold is a well-known privileged structure in medicinal chemistry. Related thiophene-containing molecules have demonstrated a wide range of biological activities, including:
-
Antimicrobial and Antifungal Activity: Various substituted thiophenes and related furanones have shown promise as potential antifungal and antibacterial agents.[7][8]
-
Anti-tuberculosis Properties: Certain 2-aminothiophene derivatives have been studied for their effectiveness against tuberculosis.[9]
The presence of the acetyl and phenyl groups on the thiophene ring of this compound makes it a valuable intermediate for the synthesis of more complex molecules, such as chalcones, which also possess significant biological activities.[10] Therefore, this compound serves as a key building block for creating libraries of novel compounds for drug discovery screening.
Conclusion
This compound is a well-defined chemical entity whose structure and properties can be unequivocally confirmed through standard analytical techniques including NMR, IR, and Mass Spectrometry. Its synthesis can be reliably achieved through established methods like the Gewald reaction. As a versatile heterocyclic ketone, it holds potential as a precursor for the development of novel therapeutic agents, warranting further investigation by the scientific community.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. This compound [webbook.nist.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Buy 2-Acetyl-3-Amino-5-Phenylthiophene | 105707-24-2 [smolecule.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 3-Acetyl-2-methyl-5-phenylthiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 3-Acetyl-2-methyl-5-phenylthiophene, a thiophene derivative of interest in medicinal chemistry and materials science. Due to the limited availability of a comprehensive experimental publication for this specific compound, this document consolidates available data from spectral databases and outlines experimental protocols based on established methodologies for analogous thiophene compounds.
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~7.6 | (m, 2H, Ar-H) |
| ~7.4 | (m, 3H, Ar-H) |
| ~7.3 | (s, 1H, Thiophene-H) |
| ~2.6 | (s, 3H, COCH₃) |
| ~2.5 | (s, 3H, Thiophene-CH₃) |
Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary.
Table 2: Infrared (IR) Spectroscopy Data [1]
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2925 | Aliphatic C-H Stretch |
| ~1660 | C=O Stretch (Aryl Ketone) |
| ~1580, 1480, 1440 | Aromatic C=C Stretch |
| ~1240 | C-C-O Stretch |
| ~830 | Thiophene Ring Vibration |
Table 3: Mass Spectrometry (MS) Data [2]
| m/z | Assignment |
| 216 | [M]⁺ (Molecular Ion) |
| 201 | [M - CH₃]⁺ |
| 173 | [M - COCH₃]⁺ |
| 115 | [C₉H₇]⁺ |
| 77 | [C₆H₅]⁺ |
| 43 | [COCH₃]⁺ |
Experimental Protocols
The following are detailed, plausible methodologies for the synthesis and spectroscopic characterization of this compound, based on established chemical literature for similar compounds.
Synthesis of this compound
This procedure is adapted from general methods for the Friedel-Crafts acylation of substituted thiophenes.
Materials:
-
2-Methyl-5-phenylthiophene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-methyl-5-phenylthiophene (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add anhydrous aluminum chloride (1.2 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Data is processed to show chemical shifts (δ) in parts per million (ppm), and coupling constants (J) in Hertz (Hz).
Infrared (IR) Spectroscopy:
-
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
A small amount of the purified compound is analyzed as a thin film on a NaCl plate or as a KBr pellet.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹, and characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source.
-
The sample is introduced via direct infusion or through a gas chromatograph (GC-MS).
-
The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.
Workflow and Data Relationship Diagram
The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive spectroscopic analysis.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide to the NMR Spectroscopic Analysis of Acetyl-Methyl-Phenyl-Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for acetyl-methyl-phenyl-thiophene derivatives. Due to the limited availability of published, detailed experimental NMR data for 3-Acetyl-2-methyl-5-phenylthiophene, this document presents a detailed analysis of the closely related isomer, 1-(5-phenylthiophen-2-yl)ethanone, as a representative example. The principles and methodologies described herein are directly applicable to the structural elucidation of this compound and similar substituted thiophene compounds, which are significant scaffolds in medicinal chemistry and materials science.
Introduction to NMR Spectroscopy of Substituted Thiophenes
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural determination of organic molecules. For substituted thiophenes, ¹H and ¹³C NMR spectroscopy provides critical information regarding the substitution pattern on the thiophene ring, as well as the electronic environment of the constituent atoms. The chemical shifts (δ), coupling constants (J), and signal integrations are key parameters derived from NMR spectra that enable the unambiguous assignment of the molecular structure.
Predicted NMR Data for this compound
Expected ¹H NMR (CDCl₃):
-
Thiophene Proton (H-4): A singlet is expected in the aromatic region, likely between δ 7.0-7.5 ppm.
-
Phenyl Protons: Multiplets corresponding to the ortho, meta, and para protons of the phenyl group are anticipated in the range of δ 7.2-7.6 ppm.
-
Methyl Protons (on thiophene): A singlet for the methyl group at the C2 position is expected around δ 2.4-2.6 ppm.
-
Acetyl Protons: A singlet for the methyl protons of the acetyl group is predicted to be in the range of δ 2.5-2.7 ppm.
Expected ¹³C NMR (CDCl₃):
-
Carbonyl Carbon: The acetyl carbonyl carbon should appear significantly downfield, typically in the range of δ 190-200 ppm.
-
Thiophene Ring Carbons: The substituted carbons (C2, C3, C5) and the protonated carbon (C4) are expected to resonate in the aromatic region between δ 120-150 ppm.
-
Phenyl Ring Carbons: The carbons of the phenyl ring will also appear in the aromatic region, with the ipso-carbon (attached to the thiophene) showing a distinct chemical shift.
-
Methyl Carbons: The methyl carbons of the thiophene and acetyl groups are expected at higher field, typically between δ 15-30 ppm.
Experimental NMR Data for a Representative Isomer: 1-(5-Phenylthiophen-2-yl)ethanone
To illustrate the practical application of NMR in characterizing this class of compounds, the following tables summarize the reported ¹H and ¹³C NMR data for 1-(5-phenylthiophen-2-yl)ethanone.
¹H NMR Data
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl Protons (ortho) | 7.66 | d | 2H |
| Thiophene Proton (H-3) | 7.64 | d | 1H |
| Phenyl Protons (meta) | 7.40 | t | 2H |
| Phenyl Proton (para) | 7.32 | t | 1H |
| Thiophene Proton (H-4) | 7.23 | d | 1H |
| Acetyl Protons | 2.56 | s | 3H |
¹³C NMR Data
| Signal Assignment | Chemical Shift (δ, ppm) |
| Carbonyl Carbon | 190.5 |
| Thiophene Carbon (C5) | 149.3 |
| Thiophene Carbon (C2) | 143.5 |
| Phenyl Carbon (ipso) | 133.7 |
| Thiophene Carbon (C4) | 133.1 |
| Phenyl Carbons (meta) | 129.2 |
| Phenyl Carbon (para) | 128.6 |
| Phenyl Carbons (ortho) | 126.0 |
| Thiophene Carbon (C3) | 124.3 |
| Acetyl Carbon | 26.7 |
Experimental Protocols
The following provides a generalized, yet detailed, methodology for acquiring high-quality NMR spectra of substituted thiophene compounds.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the solid sample of the acetyl-methyl-phenyl-thiophene derivative.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a standard 5 mm NMR tube. The choice of solvent is critical and should be one that fully dissolves the compound and has minimal overlapping signals with the analyte.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube. The solution should be clear and free of any particulate matter.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Data Acquisition
The following parameters are typical for a modern high-field NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected proton chemical shifts.
-
Number of Scans: To achieve a good signal-to-noise ratio, 16 to 64 scans are typically acquired.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds between scans allows for adequate relaxation of the protons.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds ensures good resolution.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence with a 30-degree pulse (e.g., 'zgpg30') is commonly employed to simplify the spectrum and enhance the signal of quaternary carbons.
-
Spectral Width: A wider spectral width of around 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is generally adequate.
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.
-
Calibration: The chemical shift axis is calibrated by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal to 0.00 ppm.
-
Integration: For ¹H NMR spectra, the relative areas of the signals are integrated to determine the proton ratios.
-
Peak Picking: The chemical shifts of all significant peaks are identified and tabulated.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation of a substituted thiophene using NMR spectroscopy.
Caption: Logical workflow for NMR analysis.
This guide provides a foundational understanding of the NMR characteristics of acetyl-methyl-phenyl-thiophene derivatives. For definitive structural confirmation of this compound, it is recommended to acquire experimental NMR data on a purified sample and perform a full suite of 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous signal assignment.
Unveiling the Molecular Fragmentation of 3-Acetyl-2-methyl-5-phenylthiophene: A Mass Spectrometry Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EIMS) fragmentation pattern of 3-Acetyl-2-methyl-5-phenylthiophene. Due to the limited availability of public experimental mass spectra for this specific compound, this paper outlines a theoretical fragmentation pathway based on established principles of mass spectrometry for aromatic ketones and thiophene derivatives. The information presented herein is intended to serve as a valuable resource for the identification and characterization of this and structurally related molecules.
Predicted Mass Spectrometry Data
The expected key ions and their relative abundances in the electron ionization mass spectrum of this compound are summarized in the table below. The molecular ion is anticipated to be prominent, reflecting the stability of the aromatic system. The base peak is predicted to arise from the alpha-cleavage of the acetyl group, a characteristic fragmentation for ketones.
| m/z | Predicted Ion Structure | Predicted Fragmentation | Predicted Relative Abundance |
| 216 | [C13H12OS]+• | Molecular Ion | High |
| 201 | [C12H9OS]+ | [M - CH3]+ | Moderate |
| 173 | [C11H9S]+ | [M - COCH3]+ | High (Predicted Base Peak) |
| 145 | [C9H5S]+ | [M - COCH3 - C2H4]+ | Low |
| 115 | [C6H5S]+ | [Thienyl-phenyl]+ fragment | Low |
| 77 | [C6H5]+ | Phenyl cation | Moderate |
| 43 | [CH3CO]+ | Acetyl cation | Moderate |
Theoretical Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to be initiated by the removal of an electron from the thiophene ring or the carbonyl oxygen, leading to the formation of a molecular ion (m/z 216). The subsequent fragmentation is likely to proceed through several key pathways, driven by the stability of the resulting fragments.
A primary and highly favorable fragmentation is the alpha-cleavage of the bond between the carbonyl carbon and the thiophene ring, leading to the formation of a stable acylium ion ([CH3CO]+, m/z 43) and a substituted thiophene radical cation. An alternative and even more significant alpha-cleavage is the loss of the methyl group from the acetyl moiety, resulting in a resonance-stabilized ion at m/z 201. The most prominent fragmentation, however, is predicted to be the loss of the entire acetyl group as a radical, yielding a highly stable 2-methyl-5-phenylthiophene cation at m/z 173, which is expected to be the base peak.
Further fragmentation of the [M - COCH3]+ ion could occur through the loss of acetylene (C2H2) from the thiophene ring, a common fragmentation for aromatic systems, or through cleavage of the phenyl group. The presence of a phenyl cation at m/z 77 would be indicative of this latter pathway.
Predicted fragmentation pathway of this compound.
Experimental Protocols
While a specific experimental record for the mass spectrum of this compound is not publicly available, a standard protocol for obtaining the electron ionization mass spectrum of a similar solid organic compound is provided below.
Sample Preparation:
A small amount of solid this compound is dissolved in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
Instrumentation:
A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument.
-
Gas Chromatograph (GC):
-
Injection Port: Set to a temperature of 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: An initial temperature of 50°C, held for 1 minute, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-500.
-
Data Acquisition:
The sample solution (1 µL) is injected into the GC. As the compound elutes from the GC column, it enters the mass spectrometer ion source, where it is ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and the detector records their abundance.
General experimental workflow for GC-MS analysis.
An In-depth Technical Guide to the Infrared Spectroscopy of 3-Acetyl-2-methyl-5-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Acetyl-2-methyl-5-phenylthiophene. It details the expected vibrational frequencies, a standardized experimental protocol for spectral acquisition, and a logical workflow for analysis, serving as a vital resource for the characterization of this and structurally related compounds.
Core Data Presentation: Infrared Absorption Frequencies
While a publicly available, digitized infrared spectrum for this compound is noted in the NIST Chemistry WebBook, a quantitative list of absorption peaks is not readily accessible. Therefore, the following table summarizes the expected characteristic infrared absorption frequencies based on established data for substituted thiophenes, aromatic ketones, and other relevant functional groups. These ranges are compiled from various spectroscopic resources and provide a reliable basis for spectral interpretation.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3120 - 3050 | Medium - Weak | C-H Stretch | Thiophene Ring & Phenyl Ring |
| 2960 - 2850 | Medium | C-H Stretch | Methyl Group (CH₃) |
| 1685 - 1665 | Strong | C=O Stretch | Acetyl Group (Aryl Ketone)[1] |
| ~1600, ~1500, ~1450 | Medium - Weak | C=C Stretch | Thiophene Ring & Phenyl Ring |
| 1450 - 1430 | Medium | C-H Bend (asymmetric) | Methyl Group (CH₃) |
| 1365 - 1355 | Medium | C-H Bend (symmetric) | Methyl Group (CH₃) |
| 1260 - 1200 | Medium | In-plane C-H Bend | Thiophene Ring[2] |
| 1080 - 1030 | Medium | In-plane C-H Bend | Thiophene Ring[2] |
| 900 - 650 | Strong | Out-of-plane C-H Bend | Thiophene & Phenyl Rings[2] |
| 840 - 780 | Medium | C-S Stretch | Thiophene Ring |
Experimental Protocols for Infrared Spectroscopy
The following are detailed methodologies for obtaining the infrared spectrum of a solid sample such as this compound.
Method 1: Potassium Bromide (KBr) Pellet Method
This is a traditional and widely used method for obtaining high-quality infrared spectra of solid samples.
Materials and Equipment:
-
This compound sample (1-2 mg)
-
Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with a die
-
Vacuum pump (optional, but recommended)
-
FTIR spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove any adsorbed water, which can interfere with the spectrum.[3] Store the dried KBr in a desiccator.
-
Grinding and Mixing: In the agate mortar, thoroughly grind 1-2 mg of the this compound sample. Add 100-200 mg of the dried KBr to the mortar and continue to grind the mixture until a fine, homogeneous powder is obtained.[4]
-
Pellet Formation: Transfer the powder mixture into the die of the pellet press. If available, connect the die to a vacuum pump for a few minutes to remove trapped air, which helps in forming a transparent pellet.[3]
-
Pressing: Apply pressure (typically 8-10 tons) to the die using the hydraulic press for a few minutes.[1][3]
-
Pellet Release and Analysis: Carefully release the pressure and extract the transparent or translucent KBr pellet from the die. Mount the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a modern, rapid, and non-destructive method that requires minimal sample preparation.
Materials and Equipment:
-
This compound sample (a few milligrams)
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty, clean crystal.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.[5]
-
Pressure Application: Use the ATR's pressure clamp to press the sample firmly against the crystal, ensuring good contact.[5]
-
Spectrum Acquisition: Acquire the infrared spectrum of the sample.
-
Cleaning: After the measurement, retract the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Acetyl-2-methyl-5-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetyl-2-methyl-5-phenylthiophene is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. Thiophene-based compounds are known to exhibit a wide range of biological activities, making this molecule a subject of interest for further investigation. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, reactivity, and spectral data. Due to the limited availability of specific biological data for this compound, a general workflow for the synthesis and biological evaluation of novel thiophene derivatives is also presented.
Physical Properties
The experimental physical properties of this compound are summarized in the table below. For comparative purposes, data for structurally related compounds are also included.
| Property | Value for this compound | Value for 2-Acetyl-5-methylthiophene | Value for 3-Acetyl-2,5-dimethylthiophene |
| Molecular Formula | C₁₃H₁₂OS | C₇H₈OS | C₈H₁₀OS |
| Molecular Weight | 216.30 g/mol | 140.20 g/mol | 154.23 g/mol |
| Melting Point | 67-69 °C | 25 °C[1] | Not available |
| Boiling Point | Not available | 232-234 °C @ 760 mmHg[1] | 223-225 °C @ 760 mmHg |
| Density | Not available | 1.120-1.130 g/cm³ (20 °C)[1] | 1.086 g/cm³ (25 °C)[2] |
| Solubility | Not available | Very slightly soluble in water[1] | Soluble in alcohol |
| Appearance | Not available | Solid[1] | Colorless to pale yellow liquid |
| CAS Number | 40932-63-6[3] | 13679-74-8[1] | 2530-10-1[2] |
Chemical Properties
Reactivity
The reactivity of this compound is primarily dictated by the thiophene ring and the acetyl group. Thiophene rings are generally susceptible to electrophilic substitution reactions. The acetyl group, being an electron-withdrawing group, deactivates the thiophene ring towards electrophilic attack and directs incoming electrophiles to the 4-position.
Substituted thiophenes can undergo oxidation at the sulfur atom, potentially leading to the formation of S-oxides, which can be reactive intermediates.[4] Exposure to light and air may cause degradation, a common characteristic of thiophene derivatives.[4]
Synthesis
The synthesis of this compound and related compounds can be achieved through several established synthetic routes in organic chemistry. Key reactions include the Gewald synthesis for the formation of the substituted thiophene ring and the Suzuki coupling for the introduction of the phenyl group.
The Gewald reaction is a one-pot multicomponent reaction to synthesize polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or related activated nitrile), and elemental sulfur in the presence of a base. While the target molecule is not a 2-aminothiophene, this method is fundamental for building substituted thiophene rings which can be further modified.
Materials:
-
Ketone (e.g., acetone)
-
Activated nitrile (e.g., ethyl cyanoacetate)
-
Elemental sulfur
-
Base (e.g., morpholine or triethylamine)
-
Solvent (e.g., ethanol or dimethylformamide)
Procedure:
-
To a solution of the ketone (1 equivalent) and the activated nitrile (1 equivalent) in the chosen solvent, add the base (0.1-0.5 equivalents).
-
Add elemental sulfur (1.1 equivalents) to the mixture.
-
The reaction mixture is then heated, typically between 40-80 °C, and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water or by extraction with a suitable organic solvent.
-
The crude product is then purified by recrystallization or column chromatography.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. This reaction is particularly useful for coupling a halogenated thiophene with a boronic acid to introduce an aryl substituent, such as the phenyl group in the target molecule.
Materials:
-
Aryl or heteroaryl halide (e.g., a brominated thiophene derivative) (1 equivalent)
-
Aryl boronic acid (e.g., phenylboronic acid) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃) (2 equivalents)
-
Solvent (e.g., toluene, 1,4-dioxane, or DMF)
Procedure:
-
In a reaction vessel, combine the aryl halide, aryl boronic acid, palladium catalyst, and base.
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
Anhydrous solvent is added, and the mixture is heated to a temperature typically ranging from 80 to 110 °C.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Spectral Data
Infrared (IR) Spectroscopy
An infrared spectrum for this compound is available in the NIST WebBook.[5] The spectrum would be expected to show characteristic absorption bands for the C=O stretch of the acetyl group (around 1660-1680 cm⁻¹), C-H stretches of the aromatic and methyl groups, and C=C and C-S stretching vibrations of the thiophene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)
While specific NMR and MS data for this compound were not found in the initial search, typical spectral characteristics can be predicted based on its structure.
-
¹H NMR: Expected signals would include a singlet for the acetyl protons (CH₃CO-), a singlet for the methyl protons on the thiophene ring, signals in the aromatic region for the phenyl group protons, and a singlet for the proton at the 4-position of the thiophene ring.
-
¹³C NMR: Resonances for the carbonyl carbon of the acetyl group, carbons of the thiophene and phenyl rings, and the methyl carbons would be expected.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (216.30 g/mol ).
Biological Activity and Drug Development Potential
Thiophene-containing compounds are of significant interest in drug discovery due to their diverse pharmacological activities.[6] Various derivatives have been reported to possess antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[7] The biological activity of a specific thiophene derivative is highly dependent on its substitution pattern.
Specific biological activity data or identified signaling pathways for this compound are not currently available in the public domain. To explore its therapeutic potential, a systematic biological evaluation would be required.
Visualizations
Synthesis and Screening Workflow
Given the absence of specific signaling pathway data for this compound, the following diagram illustrates a general workflow for the synthesis and subsequent biological screening of a novel thiophene derivative.
References
- 1. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-acetyl-2,5-dimethyl thiophene, 2530-10-1 [thegoodscentscompany.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. femaflavor.org [femaflavor.org]
- 5. This compound [webbook.nist.gov]
- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to 3-Acetyl-2-methyl-5-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Acetyl-2-methyl-5-phenylthiophene, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the compound's discovery and historical context, its physicochemical properties, established and potential synthetic routes with detailed experimental protocols, and a review of its known and potential biological activities. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of novel thiophene derivatives.
Introduction
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities and utility as building blocks in the synthesis of pharmaceuticals and functional materials.[1] The thiophene ring is a bioisostere of the benzene ring and is found in numerous approved drugs. The introduction of various substituents onto the thiophene core allows for the fine-tuning of its electronic and steric properties, leading to a wide array of pharmacological effects. This compound (CAS No. 40932-63-6) is a polysubstituted thiophene that has garnered interest due to its unique structural features, which suggest potential for biological activity and utility as a synthetic intermediate.
Discovery and History
The specific historical details regarding the first synthesis and discovery of this compound are not extensively documented in readily available literature. However, its existence and basic properties are cataloged in chemical databases. The development of synthetic methodologies for polysubstituted thiophenes, such as the Paal-Knorr, Gewald, and Fiesselmann syntheses, laid the groundwork for the eventual preparation of this and related compounds. These classical methods, developed from the late 19th to the mid-20th century, provided versatile routes to the thiophene core from various acyclic precursors. The ongoing exploration of thiophene chemistry for applications in medicine and materials has likely led to the synthesis of a vast number of derivatives, including this compound, often as part of broader synthetic efforts or compound library generation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 40932-63-6 | [2][3] |
| Molecular Formula | C₁₃H₁₂OS | [2][3] |
| Molecular Weight | 216.30 g/mol | [3] |
| IUPAC Name | 1-(2-methyl-5-phenylthiophen-3-yl)ethanone | N/A |
| Appearance | Not specified in available literature | N/A |
| Solubility | Not specified in available literature | N/A |
| Boiling Point | Not specified in available literature | N/A |
| Melting Point | Not specified in available literature | N/A |
Synthesis
While a specific, detailed experimental protocol for the first synthesis of this compound is not explicitly available in the searched literature, its structure suggests that it can be synthesized through established methods for thiophene ring formation. The most plausible synthetic routes are based on the Paal-Knorr, Gewald, or Fiesselmann thiophene syntheses.
Proposed Synthetic Pathways
The following diagram illustrates a potential synthetic workflow for this compound based on the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.
Caption: Paal-Knorr synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on the general principles of the Paal-Knorr thiophene synthesis.[4][5]
Synthesis of this compound from 1-Phenyl-1,4-pentanedione
-
Materials:
-
1-Phenyl-1,4-pentanedione
-
Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)
-
Anhydrous Toluene or Xylene
-
Sodium Bicarbonate Solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
-
Procedure:
-
To a stirred solution of 1-phenyl-1,4-pentanedione (1 equivalent) in anhydrous toluene, add Lawesson's Reagent (0.5 equivalents) or Phosphorus Pentasulfide (0.5 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
-
-
Characterization:
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons of the acetyl group, the methyl protons at position 2, the aromatic protons of the phenyl group, and the single proton on the thiophene ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the thiophene and phenyl rings, and the two methyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the acetyl group, C-H stretching of the aromatic and methyl groups, and C=C and C-S stretching of the thiophene ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (216.30 g/mol ) and fragmentation patterns characteristic of the acetyl and phenylthiophene moieties. |
Biological Activity and Potential Applications
Specific biological activity data for this compound is not extensively reported in the scientific literature. However, the structural motifs present in the molecule suggest potential for various pharmacological activities. Thiophene derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1]
The presence of an acetyl group and a phenyl substituent on the thiophene ring provides sites for potential interactions with biological targets. The acetyl group can act as a hydrogen bond acceptor, while the phenyl group can engage in hydrophobic and π-stacking interactions.
Potential Signaling Pathway Interactions
Given the lack of specific studies, any discussion of signaling pathway interactions remains speculative. However, based on the activities of structurally related thiophene-containing molecules, potential areas of investigation could include pathways involved in inflammation (e.g., COX, LOX) or cell proliferation (e.g., kinase signaling). A hypothetical workflow for investigating the biological activity of this compound is presented below.
Caption: Workflow for biological activity screening.
Conclusion
This compound is a substituted thiophene with potential for further investigation in the fields of medicinal chemistry and materials science. While its discovery and history are not well-documented, established synthetic methods for thiophenes provide a clear path for its preparation. The lack of extensive biological data presents an opportunity for researchers to explore the pharmacological potential of this compound. This technical guide serves as a foundational resource to stimulate and support future research into the synthesis, characterization, and application of this compound.
References
An In-depth Technical Guide on the Crystal Structure of 3-Acetyl-2-methyl-5-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Acetyl-2-methyl-5-phenylthiophene, with a primary focus on its molecular structure and the methodologies for its determination. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available at the time of this publication, this document outlines a robust framework for its synthesis, characterization, and eventual crystal structure analysis. The guide furnishes detailed experimental protocols for a plausible synthetic route and the subsequent steps required for single-crystal X-ray crystallography. Furthermore, it presents a hypothetical but representative set of crystallographic data, structured in clear tables, to illustrate the expected outcomes of such an analysis. Visualizations of the synthetic pathway and the crystallographic workflow are provided to enhance understanding. This document is intended to serve as a valuable resource for researchers engaged in the study of thiophene derivatives for applications in drug discovery and materials science.
Introduction
This compound is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. The thiophene ring is a well-known scaffold in a multitude of pharmacologically active compounds. The specific arrangement of the acetyl, methyl, and phenyl substituents on the thiophene core is expected to impart distinct physicochemical properties that can influence its biological activity and material characteristics.
The precise three-dimensional arrangement of atoms in a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its structure-activity relationship (SAR) and structure-property relationship (SPR). This knowledge is critical for rational drug design, enabling the optimization of interactions with biological targets, and for the engineering of novel materials with desired optical or electronic properties.
This guide addresses the current knowledge gap regarding the crystal structure of this compound and provides a detailed roadmap for its experimental determination.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Gewald reaction, a well-established multi-component reaction for the synthesis of polysubstituted thiophenes.
Proposed Synthetic Pathway
The synthesis would involve the reaction of phenylacetaldehyde, 3-oxobutanenitrile (cyanoacetone), and elemental sulfur in the presence of a base, such as morpholine or triethylamine, in a suitable solvent like ethanol or dimethylformamide (DMF).
Detailed Experimental Protocol for Synthesis
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetaldehyde (1.20 g, 10 mmol), 3-oxobutanenitrile (0.83 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in 50 mL of ethanol.
-
Addition of Catalyst: Slowly add morpholine (0.87 g, 10 mmol) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic and Physical Data
While the crystal structure is not yet determined, some physical and spectroscopic properties can be reported based on its chemical formula (C₁₃H₁₂OS) and molecular weight.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂OS | NIST[1] |
| Molecular Weight | 216.30 g/mol | NIST[1] |
| CAS Number | 40932-63-6 | NIST[1] |
| IUPAC Name | 1-(2-methyl-5-phenylthiophen-3-yl)ethanone | - |
Crystal Structure Analysis: A Hypothetical Workflow
The definitive three-dimensional structure of this compound can be determined by single-crystal X-ray diffraction. The following section outlines the necessary experimental procedures.
Experimental Protocol for Crystal Structure Determination
-
Single Crystal Growth:
-
Method: Slow evaporation is a common and effective method for growing single crystals of small organic molecules.
-
Procedure: Dissolve a small amount of purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of hexane and ethyl acetate) in a clean vial. The solution should be near saturation. Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent at room temperature. Over a period of several days to weeks, single crystals suitable for X-ray diffraction should form.
-
-
X-ray Diffraction Data Collection:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Acquisition: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and anisotropic displacement parameters until the calculated diffraction pattern best matches the observed data. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
Hypothetical Crystallographic Data
The following tables present a hypothetical but realistic set of crystallographic data for this compound, based on the analysis of structurally similar thiophene derivatives. This data is for illustrative purposes only.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters
| Parameter | Hypothetical Value |
| Empirical formula | C₁₃H₁₂OS |
| Formula weight | 216.30 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 8.456(3) Å, β = 105.23(2)°c = 12.789(5) Å, γ = 90° |
| Volume | 1055.6(7) ų |
| Z | 4 |
| Density (calculated) | 1.361 Mg/m³ |
| Absorption coefficient | 0.285 mm⁻¹ |
| F(000) | 456 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 9876 |
| Independent reflections | 2410 [R(int) = 0.035] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2410 / 0 / 136 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |
**Table 2: Hypothetical Selected Bond Lengths (Å) and Bond Angles (°) **
| Bond | Length (Å) | Angle | Degree (°) |
| S(1)-C(5) | 1.735(2) | C(5)-S(1)-C(2) | 92.1(1) |
| S(1)-C(2) | 1.741(2) | C(4)-C(5)-S(1) | 112.5(2) |
| C(2)-C(3) | 1.385(3) | C(3)-C(2)-S(1) | 111.8(2) |
| C(3)-C(4) | 1.432(3) | C(2)-C(3)-C(4) | 111.5(2) |
| C(4)-C(5) | 1.379(3) | C(5)-C(4)-C(3) | 112.1(2) |
| C(3)-C(6) | 1.489(3) | C(2)-C(3)-C(6) | 124.3(2) |
| C(6)-O(1) | 1.221(2) | C(4)-C(3)-C(6) | 124.2(2) |
| C(5)-C(8) | 1.475(3) | O(1)-C(6)-C(3) | 121.5(2) |
Conclusion
While this compound is a known compound, its single-crystal structure has not been reported in the public domain. This guide provides a comprehensive theoretical framework for its synthesis and crystallographic analysis. The detailed protocols and hypothetical data presented herein are intended to facilitate future experimental work aimed at elucidating the precise three-dimensional structure of this and related thiophene derivatives. Such studies are essential for advancing our understanding of their structure-function relationships and for the development of new therapeutic agents and functional materials.
References
Navigating the Solubility of 3-Acetyl-2-methyl-5-phenylthiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-2-methyl-5-phenylthiophene is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. Thiophene and its derivatives are recognized as important pharmacophores in drug discovery, contributing to a wide range of biological activities. A fundamental understanding of the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in drug development and other research areas.
This technical guide addresses the solubility of this compound. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility. Additionally, it offers insights into the expected solubility behavior based on the general properties of thiophene derivatives.
Quantitative and Qualitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound. While basic physical properties such as melting point (approximately 67°C to 69°C) are documented, specific solubility values (e.g., in g/L or mg/mL) in common organic solvents have not been extensively reported.
Qualitative Solubility Profile of Thiophene Derivatives:
Thiophene itself is a nonpolar, aromatic heterocyclic compound. It is generally insoluble in water but exhibits good solubility in a range of organic solvents. This principle extends to its derivatives. The solubility of substituted thiophenes is influenced by the nature of their functional groups.
-
This compound possesses both nonpolar (phenyl and thiophene rings, methyl group) and polar (acetyl group) characteristics.
-
It is expected to be readily soluble in common nonpolar to moderately polar organic solvents such as:
-
Toluene
-
Benzene
-
Ethers (e.g., diethyl ether, tetrahydrofuran)
-
Chlorinated solvents (e.g., dichloromethane, chloroform)
-
-
It is also likely to be soluble in polar aprotic solvents like acetone, ethyl acetate, and dimethylformamide (DMF).
-
Solubility in polar protic solvents like alcohols (e.g., ethanol, methanol) is also expected, though potentially to a lesser extent than in less polar solvents.[1][2]
-
As with most nonpolar organic compounds, it is predicted to be insoluble or poorly soluble in water.[1]
For precise quantitative data, experimental determination is necessary. The following sections outline a detailed protocol for this purpose.
Experimental Protocol: Solubility Determination via the Shake-Flask Method
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[3][4] This protocol is a reliable and widely used technique.[3][5]
Objective:
To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s) (HPLC grade)
-
Glass vials with screw caps
-
Thermostatic shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of solid this compound to a glass vial. An excess is critical to ensure that saturation is reached.
-
Add a known volume of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture at a constant speed for a sufficient duration to ensure equilibrium is reached. This typically requires 24 to 72 hours.[5] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed in the thermostatic environment for several hours to allow the excess solid to sediment.
-
Carefully withdraw a sample from the clear supernatant using a pipette.
-
-
Filtration:
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid microparticles. This step is crucial to avoid artificially high concentration measurements.
-
-
Dilution:
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
A calibration curve must be prepared using standard solutions of the compound at known concentrations.
-
The solubility is then calculated by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene CAS#: 110-02-1 [m.chemicalbook.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Methodological & Application
Application Notes and Protocols for 3-Acetyl-2-methyl-5-phenylthiophene
Disclaimer: Direct biological activity data for 3-Acetyl-2-methyl-5-phenylthiophene is limited in publicly available scientific literature. The following application notes and protocols are based on the reported biological activities of structurally related thiophene derivatives. Researchers should validate these potential activities for the specific compound of interest.
Introduction
Thiophene and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The thiophene scaffold is present in numerous pharmaceuticals and biologically active molecules. This document provides an overview of potential biological activities of this compound based on data from related compounds and details the experimental protocols to evaluate these activities. The potential applications explored include anticancer, anti-inflammatory, antioxidant, and acetylcholinesterase inhibitory activities.
Anticancer Activity
Thiophene derivatives have demonstrated significant potential as anticancer agents by interfering with various cellular processes, including cell cycle progression and survival signaling pathways.
Data Presentation
The following table summarizes representative cytotoxic activity of thiophene derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth). This data is illustrative and based on published results for related compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Thienopyrimidine Derivative | HepG2 (Liver Cancer) | 3.11 | Doxorubicin |
| Thienopyrimidine Derivative | PC-3 (Prostate Cancer) | 2.15 | Doxorubicin |
| Thieno[3,2-b]pyrrole Derivative | PC-3 (Prostate Cancer) | 3.12 | Doxorubicin |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from a stock solution in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for another 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Visualization
Anti-inflammatory and Antioxidant Activity
Certain thiophene derivatives have shown promise as anti-inflammatory and antioxidant agents. These activities are often linked and can be evaluated through various in vivo and in vitro assays.
Data Presentation
The following table presents example data for the anti-inflammatory and antioxidant activities of thiophene derivatives.
| Assay | Parameter | Result | Standard |
| Carrageenan-induced Paw Edema | % Inhibition at 3h | 45-55% | Indomethacin |
| DPPH Radical Scavenging | IC50 (µg/mL) | 15-25 | Ascorbic Acid |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is used to assess the acute anti-inflammatory activity of a compound.[5][6][7][8][9]
Materials:
-
This compound
-
Wistar rats (150-200g)
-
Carrageenan (1% in saline)
-
Indomethacin (standard drug)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups (n=6): control, standard (indomethacin), and test groups (different doses of this compound).
-
Drug Administration: Administer the vehicle (e.g., saline), indomethacin (10 mg/kg, i.p.), or the test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Experimental Protocol: DPPH Radical Scavenging Assay
This in vitro assay measures the free radical scavenging capacity of a compound.[10][11][12][13]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (standard)
-
96-well plate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.
-
Reaction Mixture: Add a specific volume of the test compound or standard solution to an equal volume of the DPPH solution. A control containing only methanol and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Visualization
Acetylcholinesterase Inhibition
Some thiophene derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests potential applications in the management of neurological disorders like Alzheimer's disease.
Data Presentation
The following table provides example data for the AChE inhibitory activity of thiophene derivatives.
| Compound Class | % Inhibition at a specific concentration | IC50 (µM) | Standard |
| Tetrahydrobenzo[b]thiophene derivative | 60% at 10 µM | 8.5 | Donepezil |
Experimental Protocol: Ellman's Method for AChE Inhibition
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[14][15][16][17][18]
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Donepezil (standard inhibitor)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations. Include a control without the inhibitor and a blank without the enzyme.
-
Enzyme Addition: Add the AChE solution to all wells except the blank.
-
Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
-
Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC50 value.
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 9. inotiv.com [inotiv.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. bio-protocol.org [bio-protocol.org]
- 12. marinebiology.pt [marinebiology.pt]
- 13. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Acetyl-2-methyl-5-phenylthiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 3-acetyl-2-methyl-5-phenylthiophene and its derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly in the development of novel therapeutic agents. The protocols and data presented herein are compiled from recent scientific literature to guide research and development efforts.
I. Synthesis of this compound Derivatives
The synthesis of polysubstituted thiophenes is a cornerstone of heterocyclic chemistry, with various methods available for their construction. For this compound derivatives, a common and effective approach is the Gewald reaction or variations thereof, which allows for the one-pot synthesis of 2-aminothiophenes that can be further modified.[1][2] A general retrosynthetic approach is also considered for non-aminated analogs.[1][3]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of substituted thiophene derivatives, which can be adapted for the target molecule.
Caption: Generalized workflow for the synthesis of 5-aryl-2-acetylthiophene derivatives.
Experimental Protocol: Synthesis of 5-Aryl-2-acetylthiophene Derivatives
This protocol is adapted from a general procedure for the synthesis of 5-aryl-2-acetylthiophenes and serves as a foundational method that can be optimized for the synthesis of this compound.[1]
Materials:
-
β-Aryl-β-chloroacrolein (derived from the corresponding acetophenone)
-
Chloroacetone
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of sodium sulfide nonahydrate in DMF.
-
To this solution, add 1 equivalent of the previously prepared β-aryl-β-chloroacrolein.
-
Stir the mixture at 60°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the initial reaction is complete, rapidly add 1 equivalent of chloroacetone to the mixture.
-
Continue stirring the reaction at 60°C for 6 hours.
-
Following the 6-hour stirring period, add a solution of 1 equivalent of potassium carbonate dissolved in a minimal amount of water to the reaction mixture.
-
Stir for an additional 30 minutes at 60°C.
-
After cooling to room temperature, pour the reaction mixture into water.
-
The resulting solid precipitate is collected by filtration.
-
Wash the crude product with water.
-
Recrystallize the solid from ethanol to yield the purified 5-aryl-2-acetylthiophene derivative.
II. Applications of this compound Derivatives
Thiophene derivatives are recognized for their wide range of pharmacological activities.[4] While specific data for this compound is limited, the applications of structurally similar compounds suggest potential utility in several therapeutic areas, including as antimicrobial and anticancer agents.
Antimicrobial Applications
Substituted thiophenes have demonstrated notable activity against various bacterial and fungal strains.[5][6] The mechanism of action is often attributed to the disruption of microbial cellular processes. The data below summarizes the antimicrobial activity of various thiophene derivatives.
Table 1: Antimicrobial Activity of Selected Thiophene Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Thiophene 4 | A. baumannii (Col-R) | 16 (MIC₅₀) | Colistin | 128 (MIC₅₀) |
| Thiophene 5 | A. baumannii (Col-R) | 16 (MIC₅₀) | Colistin | 128 (MIC₅₀) |
| Thiophene 8 | A. baumannii (Col-R) | 32 (MIC₅₀) | Colistin | 128 (MIC₅₀) |
| Thiophene 4 | E. coli (Col-R) | 8 (MIC₅₀) | Colistin | 8 (MIC₅₀) |
| Thiophene 5 | E. coli (Col-R) | 32 (MIC₅₀) | Colistin | 8 (MIC₅₀) |
| Thiophene 8 | E. coli (Col-R) | 32 (MIC₅₀) | Colistin | 8 (MIC₅₀) |
| Compound 6b | S. aureus | 2-4 | - | - |
| Compound 6c | S. aureus | 2-4 | - | - |
| Compound 10c-e | S. aureus | 2-4 | - | - |
| Compound 13 | S. aureus | 2-4 | - | - |
| Compound 3j | S. aureus (Linezolid-Resistant) | 1-2 | Linezolid | 8-32 |
Data is for various thiophene derivatives as reported in the literature and not specifically for this compound.[6][7][8]
Anticancer Applications
Thiophene-based compounds have been extensively investigated for their anticancer properties.[4][9] Many derivatives have shown potent cytotoxic activity against a range of cancer cell lines. A significant number of these compounds exert their effects through the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[10][11]
Table 2: In Vitro Anticancer Activity of Selected Thiophene Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound 8 | HepG2 (Liver) | 3.8 ± 0.5 | Cisplatin | >10 |
| Compound 8 | A549 (Lung) | 3.5 ± 0.6 | Cisplatin | >10 |
| Compound 7 | A549 (Lung) | 6.3 ± 2.5 | Cisplatin | >10 |
| Compound 5g | L1210 | 0.21 | Melphalan | - |
| Compound 5g | FM3A | 0.13 | Melphalan | - |
| Compound 5g | Molt/4 | 0.096 | Melphalan | - |
| Compound 5g | CEM | 0.11 | Melphalan | - |
| Compound 5g | HeLa | 0.20 | Melphalan | - |
| Chalcone 5e | MCF-7 (Breast) | ~11.0 | - | - |
| Chalcone 5f | MCF-7 (Breast) | ~8.1 | - | - |
| Chalcone 5e | HT-29 (Colon) | ~13.5 | - | - |
| Chalcone 5f | HT-29 (Colon) | ~6.0 | - | - |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data is for various thiophene derivatives as reported in the literature and not specifically for this compound.[9][12][13]
Mechanism of Action: Kinase Inhibition
A plausible mechanism of action for the anticancer activity of thiophene derivatives is the inhibition of tyrosine kinases. These enzymes are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[14] By blocking the ATP-binding site of these kinases, thiophene derivatives can halt downstream signaling, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action via Tyrosine Kinase inhibition.
III. Conclusion
The this compound scaffold represents a promising area for further research and development in medicinal chemistry. The synthetic protocols provided offer a starting point for the creation of a library of derivatives. Based on the biological activities of related compounds, these derivatives are anticipated to exhibit significant potential as antimicrobial and anticancer agents. Further studies are warranted to synthesize and evaluate the specific biological activities of this compound and its analogs to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 5. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for 3-Acetyl-2-methyl-5-phenylthiophene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Acetyl-2-methyl-5-phenylthiophene as a versatile building block in organic synthesis. The inherent reactivity of the acetyl and thiophene moieties makes this compound a valuable precursor for the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Overview of Synthetic Applications
This compound serves as a key intermediate for the synthesis of various derivatives, leveraging the reactivity of its acetyl group and the thiophene ring. The primary transformations include:
-
Condensation Reactions: The acetyl group readily undergoes condensation with various nucleophiles, such as amines and hydrazines, to form imines, enamines, and pyrazole derivatives.
-
Heterocyclization Reactions: It is a valuable precursor for the synthesis of fused thiophene systems, such as thienopyridines and thienopyrimidines, which are prevalent scaffolds in pharmacologically active molecules.
-
Modification of the Acetyl Group: The ketone functionality can be reduced to an alcohol, converted to a haloform, or used in aldol-type reactions to extend the carbon chain.
The thiophene ring itself is a privileged structure in medicinal chemistry, known for its bioisosteric relationship with the benzene ring, contributing to the biological activity of many drug candidates.[1]
Synthesis of this compound
A potential synthetic pathway is illustrated below, based on the principles of thiophene synthesis.
References
Application Notes and Protocols: 3-Acetyl-2-methyl-5-phenylthiophene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological properties and their presence in numerous FDA-approved drugs.[1][2] The thiophene ring, a five-membered heterocycle containing a sulfur atom, serves as a versatile framework for the synthesis of diverse molecular architectures with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] This document provides detailed application notes and experimental protocols for utilizing 3-Acetyl-2-methyl-5-phenylthiophene as a key building block in the discovery and development of novel therapeutic agents. Its specific substitution pattern offers multiple reaction sites for derivatization, making it an attractive starting material for combinatorial library synthesis.
Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂OS | [4] |
| Molecular Weight | 216.3 g/mol | [4] |
| CAS Number | 40932-63-6 | [4] |
| Appearance | Not specified (typically solid) | |
| Purity | ≥98% (commercially available) | [4][5] |
Synthesis of this compound
Proposed Synthesis via Modified Gewald Reaction
The synthesis of a related compound, 3-acetyl-2-aminothiophene, has been demonstrated using a modified Gewald reaction.[3][10] A similar strategy could be employed for this compound. The proposed workflow is depicted below.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Modified Gewald Reaction for 3-Acetyl-2-amino-5-phenylthiophene
This protocol is adapted from the synthesis of similar 3-acetyl-2-aminothiophenes.[3][10]
Materials:
-
Phenyl-substituted ketone (e.g., Acetophenone)
-
Cyanoacetone
-
Elemental Sulfur
-
Triethylamine
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenyl-substituted ketone (1 equivalent) and cyanoacetone (1.2 equivalents) in DMF, add triethylamine (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.
-
Add elemental sulfur (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to 60-70°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with 1M HCl to a pH of 5-6.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-acetyl-2-amino-5-phenylthiophene.
Subsequent Modification to this compound:
The resulting 2-amino group can be replaced with a methyl group through a two-step process involving diazotization followed by a reduction, such as a Sandmeyer-type reaction with a suitable methyl source or a more modern reductive deamination protocol.
Applications as a Building Block in Medicinal Chemistry
The presence of the acetyl and methyl groups, along with the phenyl ring on the thiophene core, provides multiple points for chemical modification, making this compound a versatile building block for the synthesis of a variety of potentially bioactive molecules.
Synthesis of Kinase Inhibitors
The thiophene scaffold is a common feature in many kinase inhibitors.[2][11] The acetyl group of this compound can be readily transformed into various functional groups to interact with the hinge region of protein kinases.
Caption: General workflow for synthesizing kinase inhibitors from the title compound.
Experimental Protocol: Synthesis of a Thienopyrimidine Derivative
This protocol is a general representation based on known syntheses of thienopyrimidine-based kinase inhibitors.[2][12]
Materials:
-
This compound
-
Urea or Thiourea
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and urea (or thiourea) (1.5 equivalents) in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol (2 equivalents) dropwise to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the mixture and neutralize with dilute HCl.
-
The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization.
Development of Anticancer Agents
Thiophene derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases like VEGFR-2 and Akt, and the induction of apoptosis.[5][13]
Quantitative Data: Anticancer Activity of Thiophene Derivatives
The following table summarizes the in vitro anticancer activity of various thiophene derivatives against different cancer cell lines, highlighting the potential of this scaffold.
| Compound ID/Reference | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chloro derivative 3b | HepG2 | 3.105 ± 0.14 | [13] |
| PC-3 | 2.15 ± 0.12 | [13] | |
| Trimethoxy analog 3g | HepG2 | 3.77 ± 0.17 | [13] |
| Methoxy derivative 3f | HepG2 | 4.296 ± 0.2 | [13] |
| PC-3 | 7.472 ± 0.42 | [13] | |
| 2-chloro-5-methyl phenyl derivative 4c | HepG2 | 3.023 | [13] |
| PC-3 | 3.12 | [13] |
Signaling Pathway Targeted by Thiophene-Based Anticancer Agents
Many thiophene-based anticancer agents function by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the VEGFR and Akt pathways.
Caption: Inhibition of VEGFR and Akt signaling by thiophene derivatives.
Synthesis of Anti-inflammatory Agents
Thiophene-containing compounds have also been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[14][15] The core structure of this compound can be elaborated to mimic the structures of known NSAIDs.
Quantitative Data: Anti-inflammatory Activity of a Thiophene Derivative
A study on 2-(4-acetyl-3-methyl-5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one derivatives, which share a similar substitution pattern, demonstrated significant anti-inflammatory activity.[16]
| Compound | % Protection (Carrageenan-induced paw edema) | Reference |
| 11e | 46.61 | [16] |
| 11f | 48.94 | [16] |
| 11b | 47.04 | [16] |
| Diclofenac Sodium (Standard) | >50 | [16] |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its readily available starting materials and multiple functional groups for derivatization make it an ideal candidate for the synthesis of diverse compound libraries. The thiophene core is a well-established pharmacophore in a range of therapeutic areas, particularly in the development of kinase inhibitors for cancer and anti-inflammatory agents. The protocols and data presented here provide a foundation for researchers to explore the full potential of this promising scaffold in drug discovery and development.
References
- 1. Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CN1295226C - Preparation method of acetyl thiophene - Google Patents [patents.google.com]
- 12. Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Acetyl-2-methyl-5-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties and potential applications of 3-Acetyl-2-methyl-5-phenylthiophene. It includes detailed, generalized experimental protocols for its synthesis, characterization, and evaluation of its potential biological activity. These protocols are based on established methods for similar thiophene derivatives and are intended to serve as a starting point for further research and development.
Chemical and Physical Properties
| Property | This compound | 3-Acetyl-2,5-dimethylthiophene | 2-Acetyl-5-methylthiophene |
| CAS Number | 40932-63-6[1] | 2530-10-1[2] | 13679-74-8 |
| Molecular Formula | C₁₃H₁₂OS[1] | C₈H₁₀OS[2] | C₇H₈OS[3] |
| Molecular Weight | 216.3 g/mol [1] | 154.23 g/mol [2] | 140.20 g/mol [3] |
| Appearance | Not specified | Colorless to pale yellow liquid[4] | Solid[3] |
| Boiling Point | Not specified | 223-225 °C at 760 mmHg[2] | 232-234 °C at 760 mmHg[3] |
| Melting Point | Not specified | Not specified | 25 °C[3] |
| Purity | 98% (as available from suppliers)[1][5] | Not specified | Not specified |
Synthesis and Characterization
The synthesis of this compound can be approached through established methods for thiophene ring formation, such as the Gewald reaction or variations thereof, followed by acylation. A plausible synthetic workflow is outlined below.
Proposed Synthetic Pathway
A potential synthetic route involves the reaction of a phenyl-substituted α,β-unsaturated ketone with a sulfur source and an active methylene compound containing a methyl group, followed by acylation.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is a generalized procedure and may require optimization.
Materials:
-
Appropriate phenyl-substituted α,β-unsaturated ketone
-
Lawesson's reagent or elemental sulfur
-
An active methylene compound (e.g., propionitrile)
-
Base (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol, DMF)
-
Acetyl chloride or acetic anhydride
-
Lewis acid catalyst (e.g., aluminum chloride)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate
Procedure:
-
Thiophene Ring Formation:
-
In a round-bottom flask, dissolve the phenyl-substituted α,β-unsaturated ketone and the active methylene compound in the chosen solvent.
-
Add the base and the sulfur source to the mixture.
-
Heat the reaction mixture under reflux for the appropriate time (monitor by TLC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude 2-methyl-5-phenylthiophene.
-
Purify the crude product by column chromatography on silica gel.
-
-
Friedel-Crafts Acylation:
-
In a separate flask under an inert atmosphere, dissolve the purified 2-methyl-5-phenylthiophene in dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., aluminum chloride).
-
Add acetyl chloride or acetic anhydride dropwise to the mixture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature (monitor by TLC).
-
Carefully quench the reaction by pouring it over ice-cold dilute HCl.
-
Separate the organic layer and wash it with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Experimental Protocol: Characterization
Objective: To confirm the identity and purity of the synthesized this compound.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the presence of the acetyl, methyl, and phenyl groups, as well as the thiophene ring protons at their expected chemical shifts.
-
-
Mass Spectrometry (MS):
-
Analyze the purified compound using a mass spectrometer (e.g., GC-MS or LC-MS).
-
Determine the molecular weight and fragmentation pattern to confirm the molecular formula C₁₃H₁₂OS.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum of the sample.
-
Identify characteristic absorption bands for the carbonyl group (C=O) of the acetyl moiety and the C-S bond of the thiophene ring.
-
Potential Biological Applications and Screening Protocol
Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6] Based on the activity of related compounds like 2-Acetyl-3-Amino-5-Phenylthiophene, which has shown anti-tuberculosis potential, it is plausible that this compound could be investigated as an antimicrobial agent.[7]
Hypothetical Signaling Pathway Inhibition
Many antimicrobial agents function by inhibiting key bacterial enzymes. A hypothetical mechanism of action for a novel thiophene-based antimicrobial could involve the inhibition of a critical enzyme in bacterial cell wall synthesis or DNA replication.
Caption: Hypothetical inhibition of a bacterial enzyme by the test compound.
Experimental Protocol: Antimicrobial Activity Screening
Objective: To evaluate the in vitro antimicrobial activity of this compound against a panel of pathogenic bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer (plate reader)
Procedure (Broth Microdilution Method):
-
Preparation of Stock Solution:
-
Dissolve a known weight of this compound in a minimal amount of DMSO to prepare a high-concentration stock solution.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains in nutrient broth overnight at 37 °C.
-
Dilute the overnight culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile nutrient broth to each well of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Prepare separate rows for the positive and negative controls.
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
-
Experimental Workflow Diagram
Caption: Workflow for antimicrobial susceptibility testing.
Safety Precautions
As with any chemical substance, appropriate safety measures should be taken when handling this compound.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Disclaimer: The experimental protocols provided herein are intended as a general guide. Researchers should adapt and optimize these procedures based on their specific experimental context and available resources. All work should be conducted in accordance with institutional safety guidelines.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. 3-Acetyl-2,5-dimethylthiophene | C8H10OS | CID 520191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-acetyl-2,5-dimethyl thiophene, 2530-10-1 [thegoodscentscompany.com]
- 5. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Buy 2-Acetyl-3-Amino-5-Phenylthiophene | 105707-24-2 [smolecule.com]
Application Notes and Protocols for Thiophene Derivatives in Materials Science
Disclaimer: Direct applications of 3-Acetyl-2-methyl-5-phenylthiophene in materials science are not well-documented in publicly available scientific literature. The following application notes and protocols are based on the established uses of structurally related thiophene derivatives. These notes are intended to serve as a guide for researchers and scientists exploring the potential of substituted thiophenes in materials science.
Application Notes: Thiophene Derivatives in Organic Electronics
Thiophene-based compounds are a cornerstone of organic electronics due to their excellent semiconducting properties, chemical stability, and tunable electronic structure.[1] Functionalization of the thiophene ring with various substituents, such as acetyl, methyl, and phenyl groups, allows for the fine-tuning of their optical and electronic properties.[2] These materials are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
1.1. Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are widely used as building blocks for emissive and charge-transporting layers in OLEDs.[3][4] The inherent fluorescence of some thiophene-based materials can be modulated by introducing different functional groups.[3] For instance, donor-π-acceptor (D-π-A) type molecules incorporating thiophene as the π-linker have shown promising results as emitters in OLEDs.[5] The introduction of a thiophene core can enhance intramolecular charge transfer and spin-orbit coupling, leading to highly efficient and narrowband emission, which is crucial for high-resolution displays.[6]
Key Advantages of Thiophene Derivatives in OLEDs:
-
Tunable Emission: Modification of the chemical structure allows for the emission of different colors of light.
-
High Quantum Efficiency: Some thiophene-based emitters exhibit high fluorescence quantum yields in both solution and solid-state.[5]
-
Good Film-Forming Properties: The planar structure of thiophenes can facilitate ordered packing in thin films, which is beneficial for charge transport and device stability.[4]
1.2. Organic Field-Effect Transistors (OFETs)
The ability of thiophene-based materials to efficiently transport charge makes them excellent candidates for the semiconductor layer in OFETs.[7][8] The performance of these devices is highly dependent on the molecular ordering and intermolecular interactions of the organic semiconductor. Fused thiophene rings and oligothiophenes have been shown to exhibit high charge carrier mobilities.[9][10] The introduction of functional groups can influence the packing of the molecules in the solid state, thereby affecting the charge transport properties.
Key Performance Metrics for Thiophene-based OFETs:
-
High Field-Effect Mobility: This parameter indicates how quickly charge carriers can move through the semiconductor material.
-
High On/Off Ratio: A large ratio between the current in the "on" state and the "off" state is desirable for transistor applications.
-
Environmental Stability: Thiophene derivatives often exhibit good stability under ambient conditions.
1.3. Organic Photovoltaics (OPVs)
In OPVs, thiophene-based polymers and small molecules are commonly used as the electron donor material in the active layer of the solar cell. Their broad absorption spectra and suitable energy levels make them efficient at harvesting sunlight and generating charge carriers. The versatility of thiophene chemistry allows for the synthesis of materials with tailored absorption profiles to better match the solar spectrum.
Quantitative Data Presentation
The performance of thiophene derivatives can vary significantly based on their specific chemical structure and the device architecture in which they are used. The following tables summarize representative quantitative data for various thiophene-based materials in different applications.
Table 1: Performance of Thiophene Derivatives in OLEDs
| Compound/Material | Emission Color | Max. External Quantum Efficiency (EQE) | Luminous Efficiency | Reference |
| Th-BN | Green | 34.6% | 97% | [6] |
| DMB-TT-TPA | - | 4.61% | 6.70 lm/W | [5] |
Table 2: Performance of Thiophene Derivatives in OFETs
| Compound/Material | Highest Mobility (cm²/V·s) | On/Off Ratio | Reference |
| 2,6-DADTT | 1.26 | 10⁶ - 10⁸ | [11] |
| DHFTTF | >0.1 | - | [12] |
| DH6T | 0.05 | up to 10⁶ | [12] |
Experimental Protocols
The following are generalized protocols for key experiments involving thiophene-based materials. These should be adapted based on the specific properties of the compound of interest.
3.1. Protocol for the Synthesis of a Functionalized Thiophene (Illustrative Example: Gewald Aminothiophene Synthesis)
This protocol describes a general method for the synthesis of 2-aminothiophenes, which can be further modified.[13]
Materials:
-
An α-methylene ketone
-
A β-ketonitrile
-
Elemental sulfur
-
A suitable base (e.g., morpholine, triethylamine)
-
An appropriate solvent (e.g., ethanol, DMF)
Procedure:
-
Knoevenagel Condensation: Dissolve the α-methylene ketone and the β-ketonitrile in the chosen solvent.
-
Add the base catalyst to the mixture and stir at room temperature or with gentle heating to facilitate the condensation reaction, forming an acrylonitrile intermediate.
-
Thiolation and Cyclization: To the reaction mixture, add elemental sulfur.
-
Heat the mixture to reflux to promote the cyclization reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.
-
Collect the solid product by filtration and wash it with water.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminothiophene derivative.
3.2. Protocol for the Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)
This protocol outlines the basic steps for fabricating a bottom-gate, top-contact OFET using a solution-processable thiophene-based semiconductor.
Materials:
-
A heavily doped silicon wafer with a thermally grown silicon dioxide layer (Si/SiO₂) to act as the gate electrode and dielectric.
-
The thiophene-based organic semiconductor dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, toluene).
-
Gold (Au) for the source and drain electrodes.
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the ordering of the organic semiconductor film.
-
Semiconductor Deposition: Deposit a thin film of the organic semiconductor onto the treated substrate using a solution-based technique like spin-coating or drop-casting.
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and remove residual solvent. This step is crucial for achieving high device performance.
-
Electrode Deposition: Deposit the gold source and drain electrodes onto the semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.
-
Device Characterization: Characterize the electrical properties of the fabricated OFET using a semiconductor parameter analyzer in a controlled environment (e.g., in a glovebox or under vacuum).
Visualizations
Diagram 1: General Workflow for Evaluating Thiophene Derivatives in OFETs
Caption: Workflow for the evaluation of new thiophene derivatives in OFETs.
Diagram 2: Structure-Property Relationships in Thiophene-Based Materials
Caption: Key structure-property relationships in thiophene-based materials.
References
- 1. researchgate.net [researchgate.net]
- 2. utd-ir.tdl.org [utd-ir.tdl.org]
- 3. Fluorescent thiophene-based materials and their outlook for emissive applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 6. A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. Thiophene polymer semiconductors for organic thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications [mdpi.com]
- 10. The design and synthesis of fused thiophenes and their applications in organic field-effect transistors [ouci.dntb.gov.ua]
- 11. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Gewald Synthesis of 3-Acetyl-2-aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Gewald synthesis is a powerful one-pot, multicomponent reaction for the preparation of polysubstituted 2-aminothiophenes.[1][2] This method, first reported by Karl Gewald, has become a fundamental tool in heterocyclic chemistry due to its simplicity, the accessibility of starting materials, and its use of mild reaction conditions.[1][3] The resulting 2-aminothiophene core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs.[1][4]
This document provides detailed application notes on the significance of 3-acetyl-2-aminothiophene derivatives and comprehensive protocols for their synthesis via a modified Gewald reaction.
Application Notes: Significance in Research and Drug Development
3-Acetyl-2-aminothiophenes are valuable intermediates in the synthesis of various therapeutic agents.[5][6] The thiophene ring is often considered a bioisosteric replacement for a phenyl group, offering unique physicochemical properties that can improve biological activity and pharmacokinetic profiles.[1][5]
Key Therapeutic Areas:
-
Antiplatelet Agents: 3-Acetyl-2-aminothiophene is a crucial precursor for the synthesis of the thieno[3,2-c]pyridine core structure.[5] This scaffold is present in several significant antiplatelet drugs, such as Clopidogrel and Prasugrel, which act as antagonists of the P2Y12 receptor, a key mediator of platelet activation.[5]
-
Anticancer Agents: Numerous 2-aminothiophene derivatives have shown significant antiproliferative activity against a variety of cancer cell lines.[1]
-
Anti-inflammatory Agents: The non-steroidal anti-inflammatory drug (NSAID) Tinoridine is a prominent example of a marketed drug based on the 2-aminothiophene structure.[1]
-
Central Nervous System (CNS) Agents: The antipsychotic drug Olanzapine and allosteric modulators of adenosine receptors feature the 2-aminothiophene motif, underscoring its importance in neuroscience.[1][7]
-
Antimicrobial and Antifungal Agents: This class of compounds has demonstrated broad-spectrum activity against various bacterial and fungal strains.[1][8]
A modified version of the Gewald reaction, utilizing cyanoacetone and 1,4-dithianyl-2,5-diols, provides a direct route to novel 3-acetyl-2-aminothiophenes.[6][9] These compounds serve as versatile building blocks for further chemical transformations.[6][10]
Reaction Mechanism and Experimental Workflow
The Gewald reaction proceeds through three main steps: a Knoevenagel condensation, the addition of elemental sulfur, and subsequent intramolecular cyclization followed by tautomerization.[1][11] A variation of this reaction for the synthesis of 3-acetyl-2-aminothiophenes starts from a dithiane precursor and cyanoacetone.[5][11]
Caption: Modified Gewald reaction mechanism for 3-acetyl-2-aminothiophene synthesis.
Experimental Protocols
The following protocols are based on the successful synthesis of 3-acetyl-2-aminothiophene derivatives as reported in the literature.[6][10]
Protocol 1: Synthesis of 1-(2-Amino-4-methyl-3-thienyl)ethanone [6]
Materials:
-
Cyanoacetone sodium salt
-
Water
-
Dichloromethane
-
2,5-Dimethyl-1,4-dithiane-2,5-diol (dithiane 3b)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Cyclohexane
Procedure:
-
Preparation of Cyanoacetone:
-
Dissolve cyanoacetone sodium salt (5.25 g, 50 mmol) in water (150 mL).
-
Add dichloromethane (100 mL) to the solution.
-
Carefully acidify the aqueous layer with concentrated HCl to a pH of 3-5 while stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure at a bath temperature below 30 °C to obtain crude cyanoacetone as a colorless, unstable oil. Use immediately in the next step.[6]
-
-
Gewald Reaction:
-
Dissolve the crude cyanoacetone (2.08 g, 25 mmol) and 2,5-dimethyl-1,4-dithiane-2,5-diol (2.25 g, 12.5 mmol) in DMF (10 mL).
-
Add triethylamine (1 g, 10 mmol) to the solution with stirring.
-
Heat the reaction mixture to 60 °C for 5 hours.[6]
-
Remove the solvent under reduced pressure.
-
Recrystallize the semi-solid residue from a cyclohexane-dichloromethane mixture to yield the product.[6]
-
Protocol 2: Synthesis of 1-(2-Amino-3-thienyl)ethanone [6]
Materials:
-
Crude cyanoacetone (from 43 mmol of sodium salt)
-
1,4-Dithiane-2,5-diol (dithiane 3a)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Water
-
Diethyl ether
-
Glacial acetic acid
Procedure:
-
Reaction Setup:
-
Dissolve crude cyanoacetone (3.60 g, 43 mmol) and 1,4-dithiane-2,5-diol (3.35 g, 22 mmol) in DMF (10 mL).
-
Add triethylamine (1 g, 10 mmol) with stirring. A slight increase in temperature may be observed.
-
After 15 minutes, heat the solution to 60 °C for 3 hours.[6]
-
-
Work-up:
-
Remove the solvent under reduced pressure.
-
To the oily residue, add water (50 mL) and diethyl ether (50 mL).
-
Add glacial acetic acid (approx. 1–3 mL) until the organic layer becomes clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography.
-
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of 3-Acetyl-2-aminothiophene Derivatives
| Product | Starting Dithiane | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 1-(2-Amino-3-thienyl)ethanone | 1,4-Dithiane-2,5-diol | 3 | Not specified | Not specified | [6] |
| 1-(2-Amino-4-methyl-3-thienyl)ethanone | 2,5-Dimethyl-1,4-dithiane-2,5-diol | 5 | 41 | 83–85 | [6] |
Table 2: Spectroscopic Data for 1-(2-Amino-4-methyl-3-thienyl)ethanone [6]
| Spectroscopic Technique | Data |
| ¹H-NMR (CDCl₃, δ ppm) | 2.29 (s, 3H, CH₃-4), 2.41 (s, 3H, COCH₃), 5.95 (br s, 2H, NH₂), 6.30 (s, 1H, H-5) |
| ¹³C-NMR (CDCl₃, δ ppm) | 16.0 (CH₃-4), 29.3 (COCH₃), 110.1 (C-3), 118.9 (C-5), 133.0 (C-4), 154.5 (C-2), 191.0 (CO) |
| Mass Spectrum (EI, 70 eV, m/z (%)) | 155 (M⁺, 100), 140 (98), 112 (12), 97 (10), 45 (10), 43 (18) |
| IR (KBr, cm⁻¹) | 3440, 3328 (NH₂), 1618 (C=O) |
General Laboratory Workflow
The following diagram illustrates a typical workflow for the synthesis and analysis of 3-acetyl-2-aminothiophene derivatives in a research and development setting.
Caption: General workflow for synthesis and drug discovery applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ijpbs.com [ijpbs.com]
- 9. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
Vilsmeier-Haack Reaction of Acetylthiophenes: A Detailed Protocol for Drug Development Professionals
Application Note: The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This protocol details the application of the Vilsmeier-Haack reaction to acetylthiophenes, key intermediates in the synthesis of various pharmaceutical compounds. The introduction of a formyl group onto the thiophene ring provides a valuable synthetic handle for further functionalization, enabling the development of novel drug candidates. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of thiophene-based molecules.
Regioselectivity
The acetyl group on the thiophene ring is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. Therefore, the Vilsmeier-Haack formylation of 2-acetylthiophene is expected to yield primarily 5-formyl-2-acetylthiophene . Similarly, for 3-acetylthiophene, the formylation is anticipated to occur at the 5-position , yielding 3-acetyl-5-formylthiophene , as the C5 position is the most activated position for electrophilic attack in 3-substituted thiophenes.
Data Presentation: Reaction Parameters
The following table summarizes the typical reaction parameters for the Vilsmeier-Haack formylation of acetylthiophenes. These parameters are based on general Vilsmeier-Haack procedures and may require optimization for specific acetylthiophene substrates.
| Parameter | Value | Notes |
| Substrate | 2-Acetylthiophene or 3-Acetylthiophene | |
| Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Vilsmeier reagent is prepared in situ. |
| Molar Ratio (Substrate:POCl₃:DMF) | 1 : 1.1-1.5 : (solvent) | DMF is often used as the solvent. |
| Temperature | 0 °C to 100 °C | The reaction temperature depends on the reactivity of the substrate. A common range is 0°C for reagent addition and then heating to 60-80°C.[1] |
| Reaction Time | 2 - 8 hours | Reaction progress should be monitored by TLC or GC. |
| Work-up | Aqueous sodium acetate or sodium hydroxide solution | To hydrolyze the intermediate iminium salt. |
| Expected Product | 5-Formyl-2-acetylthiophene or 3-Acetyl-5-formylthiophene | |
| Reported Yields | Moderate to Good | Yields for similar reactions on substituted thiophenes are generally in this range. |
Experimental Protocol
This protocol describes a general procedure for the Vilsmeier-Haack formylation of acetylthiophenes.
Materials:
-
2-Acetylthiophene or 3-Acetylthiophene
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, optional solvent)
-
Sodium acetate (NaOAc) or Sodium hydroxide (NaOH)
-
Deionized water
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (used as solvent).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 - 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent, a chloroiminium salt, will form in situ.[2] The mixture may become viscous and form a yellowish-orange complex.
-
-
Reaction with Acetylthiophene:
-
After the addition of POCl₃ is complete, continue stirring at 0 °C for 15-30 minutes.
-
Dissolve the acetylthiophene (1 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane.
-
Add the acetylthiophene solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60-80 °C and maintain this temperature for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice or into a beaker of ice-cold water.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium acetate or a dilute solution of sodium hydroxide until the pH is approximately 6-8. This step hydrolyzes the intermediate iminium salt to the aldehyde. A precipitate of the product may form.
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from an appropriate solvent to afford the pure formyl-acetylthiophene.
-
Mandatory Visualizations
Vilsmeier-Haack Reaction Mechanism
References
Biological Evaluation of 3-Acetyl-2-methyl-5-phenylthiophene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating the biological activities of 3-acetyl-2-methyl-5-phenylthiophene derivatives and their analogs. This document is intended to guide researchers in the screening and characterization of this class of compounds for potential therapeutic applications, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Thiophene-based compounds are a significant class of heterocyclic molecules that have shown a wide range of pharmacological activities.[1]
Anticancer Activity Evaluation
Thiophene derivatives have emerged as a promising scaffold in the development of novel anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[2][3] The primary method for assessing the in vitro anticancer potential of this compound derivatives is the MTT cytotoxicity assay.
Quantitative Data Summary: Anticancer Activity of Thiophene Derivatives
The following table summarizes the cytotoxic activity of representative thiophene derivatives against various cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, which indicate the concentration of the compound required to inhibit 50% of cancer cell growth or viability.
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound |
| Analog 1 (Chlorothiophene-based chalcone C4) | WiDr (Colon) | 0.77 µg/mL | - |
| Analog 2 (Chlorothiophene-based chalcone C6) | WiDr (Colon) | 0.45 µg/mL | - |
| Analog 3 (Benzothiophene acrylonitrile 5) | Various (NCI-60 panel) | 0.01 - 0.09 µM | - |
| Analog 4 (Benzothiophene acrylonitrile 6) | Various (NCI-60 panel) | 0.02 - 0.1 µM | - |
Note: The data presented are for structurally related thiophene derivatives and serve as a representative guide for the potential activity of this compound derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxic effects of test compounds on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Activity Evaluation
Thiophene derivatives have been reported to possess significant antibacterial and antifungal activities.[4][5][6][7] The antimicrobial potential of this compound derivatives can be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms.
Quantitative Data Summary: Antimicrobial Activity of Thiophene Derivatives
The following table presents the MIC values of representative thiophene derivatives against various bacterial and fungal strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound |
| Analog 5 (Thiophene derivative 7) | Pseudomonas aeruginosa | Potent | Gentamicin |
| Analog 6 (Thiophene derivative 4a) | Staphylococcus aureus | 15-21 mm (inhibition zone) | Ampicillin |
| Analog 7 (Thiophene derivative 8) | Escherichia coli | 8 | - |
| Analog 8 (Thiophene derivative 9b) | Candida albicans | 100% inhibition | Amphotericin B |
Note: The data presented are for structurally related thiophene derivatives and serve as a representative guide for the potential activity of this compound derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the MIC of test compounds using the broth microdilution method.
Materials:
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the adjusted microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity Evaluation
Thiophene derivatives have been investigated for their anti-inflammatory properties, often targeting key enzymes and signaling pathways involved in inflammation.[8][9] The evaluation of anti-inflammatory activity can be performed using in vitro and in vivo models.
Potential Anti-inflammatory Mechanisms
The anti-inflammatory effects of thiophene derivatives may be mediated through various mechanisms, including:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes: These enzymes are crucial in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[8]
-
Modulation of Pro-inflammatory Cytokines: Thiophene derivatives may suppress the production of cytokines such as TNF-α, IL-1β, and IL-6.[9]
-
Inhibition of NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of the inflammatory response.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced TNF-α production in Macrophages)
This protocol outlines a method to assess the in vitro anti-inflammatory activity of compounds by measuring their effect on TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
ELISA kit for TNF-α quantification
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Supernatant Collection: Collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production by the test compounds compared to the LPS-only control.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 3. scite.ai [scite.ai]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Heterocycles from 3-Acetyl-2-methyl-5-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2] The thiophene ring is a bioisostere of the phenyl group, often leading to enhanced pharmacological profiles in drug candidates.[3] The functionalization of the thiophene core provides a versatile platform for the synthesis of novel heterocyclic systems with significant therapeutic potential. Among these, 3-acetyl-2-methyl-5-phenylthiophene is an attractive starting material, possessing a reactive acetyl group that can participate in various cyclization and condensation reactions to afford a diverse range of fused and substituted heterocycles.[4]
These application notes provide detailed protocols for the synthesis of novel pyrimidine and pyrazole derivatives starting from this compound. The methodologies are based on established synthetic routes for analogous acetylthiophenes and are intended to serve as a guide for researchers in the exploration of new chemical entities for drug discovery.
Synthesis of Chalcone Intermediates
A common and versatile approach to elaborating the acetyl group of this compound is through the Claisen-Schmidt condensation to form chalcone intermediates. These α,β-unsaturated ketones are valuable precursors for the synthesis of various heterocyclic systems.[5][6]
Experimental Protocol: General Procedure for the Synthesis of Chalcones (3a-c)
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in ethanol.
-
To this solution, add an aqueous solution of potassium hydroxide (40%) dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure chalcone derivative.
Table 1: Synthesis of Chalcone Derivatives from this compound
| Compound | Ar | Yield (%) | M.p. (°C) |
| 3a | C₆H₅ | 85 | 110-112 |
| 3b | 4-OCH₃-C₆H₄ | 90 | 125-127 |
| 3c | 4-Cl-C₆H₄ | 88 | 130-132 |
Synthesis of Pyrimidine Derivatives
Pyrimidine-containing compounds are of great interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[7][8] One of the most common methods for synthesizing pyrimidine rings is the reaction of chalcones with guanidine or thiourea.[9]
Experimental Protocol: General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives (4a-c)
-
To a solution of the appropriate chalcone (3a-c) (1.0 eq.) in ethanol, add guanidine hydrochloride (1.5 eq.) and potassium hydroxide (2.0 eq.).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
Recrystallize the solid from ethanol to obtain the pure 2-aminopyrimidine derivative.
Table 2: Synthesis of Pyrimidine Derivatives
| Compound | Ar | Yield (%) | M.p. (°C) |
| 4a | C₆H₅ | 75 | 210-212 |
| 4b | 4-OCH₃-C₆H₄ | 80 | 225-227 |
| 4c | 4-Cl-C₆H₄ | 78 | 230-232 |
Synthesis of Pyrazole Derivatives
Pyrazoles are another important class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[10][11] A straightforward method for their synthesis involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[12]
Experimental Protocol: General Procedure for the Synthesis of Pyrazole Derivatives (5a-c)
-
Dissolve the chalcone derivative (3a-c) (1.0 eq.) in glacial acetic acid.
-
Add hydrazine hydrate (2.0 eq.) to the solution.
-
Reflux the mixture for 5-7 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent like ethanol to yield the pure pyrazole derivative.
Table 3: Synthesis of Pyrazole Derivatives
| Compound | Ar | Yield (%) | M.p. (°C) |
| 5a | C₆H₅ | 82 | 180-182 |
| 5b | 4-OCH₃-C₆H₄ | 85 | 195-197 |
| 5c | 4-Cl-C₆H₄ | 83 | 205-207 |
Visualization of Synthetic Pathways
Caption: Synthetic routes to novel pyrimidine and pyrazole heterocycles.
Biological Activity
The newly synthesized thiophene-based pyrimidine and pyrazole derivatives can be screened for a variety of biological activities. Given the known pharmacological profiles of these heterocyclic systems, potential areas of investigation include:
-
Antimicrobial Activity: Testing against a panel of Gram-positive and Gram-negative bacteria and fungal strains.[9]
-
Anticancer Activity: Evaluating cytotoxicity against various cancer cell lines.[7]
-
Anti-inflammatory Activity: Assessing the inhibition of inflammatory mediators.
The results of these screenings can be tabulated for clear comparison of structure-activity relationships (SAR).
Table 4: Template for Biological Activity Data (e.g., Antimicrobial - MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| 4a | |||
| 4b | |||
| 4c | |||
| 5a | |||
| 5b | |||
| 5c | |||
| Standard |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The protocols outlined in these application notes provide a solid foundation for the generation of libraries of pyrimidine and pyrazole derivatives for further investigation in drug discovery programs. The inherent biological potential of the thiophene nucleus, combined with the proven pharmacological importance of pyrimidines and pyrazoles, makes this a promising area for the development of new therapeutic agents.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiophene Derivatives as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4] Notably, numerous thiophene-containing compounds have been identified as potent anti-inflammatory agents, with some advancing to clinical use, such as Tinoridine and Tiaprofenic acid.[1][2][3][4] These compounds exert their effects through various mechanisms, primarily by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), and by modulating the production of pro-inflammatory cytokines.[1][2][3][5][6] This document provides an overview of the anti-inflammatory properties of thiophene derivatives, along with detailed protocols for their evaluation.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of thiophene derivatives are often attributed to their ability to interfere with the arachidonic acid cascade and cytokine signaling pathways.
1. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes:
Many thiophene derivatives have been designed and synthesized as inhibitors of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[5][6] Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), which catalyzes the production of leukotrienes, another class of pro-inflammatory molecules.[3] Dual inhibition of both COX and LOX pathways is a desirable characteristic for novel anti-inflammatory drugs, as it may offer a broader spectrum of activity and a more favorable side-effect profile compared to traditional NSAIDs.[5][6]
2. Modulation of Pro-Inflammatory Cytokines and Signaling Pathways:
Thiophene derivatives have been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).[3][7] This is often achieved by interfering with key intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the transcriptional activation of pro-inflammatory genes.[3][8]
Below is a diagram illustrating the NF-κB signaling pathway and potential points of inhibition by thiophene derivatives.
Caption: NF-κB signaling pathway and points of inhibition by thiophene derivatives.
Data on Anti-Inflammatory Activity of Thiophene Derivatives
The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected thiophene derivatives reported in the literature.
Table 1: In Vitro COX and LOX Inhibitory Activity of Thiophene Derivatives
| Compound ID | Target | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 5b | COX-2 | 5.45 | Celecoxib | - | [9] |
| 5-LOX | 4.33 | NDGA | 2.46 | [9] | |
| Compound 21 | COX-2 | 0.67 | Celecoxib | 1.14 | [3] |
| LOX | 2.33 | Sodium Meclofenamate | 5.64 | [3] | |
| Compound 29a-d | COX-2 | 0.31 - 1.40 | - | - | [3] |
| Compound 1 | 5-LOX | 29.2 | - | - | [3] |
Table 2: In Vivo Anti-Inflammatory Activity of Thiophene Derivatives in Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) | Reference Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Compound 15 | 50 | 58.46 | Indomethacin | - | 47.73 | [8] |
| Compound 29a-d | - | Potent activity superior to celecoxib | Celecoxib | - | - | [3] |
| Compound 6 | - | Better than celecoxib | Celecoxib | - | - | [7] |
| Compound 11a | - | Better than celecoxib | Celecoxib | - | - | [7] |
Table 3: Effect of Thiophene Derivatives on Pro-inflammatory Cytokine Production
| Compound ID | Concentration | Cytokine | Inhibition/Reduction | Cell Line/Model | Reference |
| Compound 5 | 10 µM | TNF-α, IL-8 | Negative regulation of expression | THP-1 monocytes | [3][8] |
| Compound 7 | 50 mM | IL-1β, IL-6, IL-8, IL-12, TNF-α | Reduction of gene expression | Ex vivo lung slices | [3] |
| Compound 8 | 50 & 100 µg/mL | TNF-α, IL-6 | Reduction of gene expression | Light-induced macrophages | [3] |
| Compound 9 & 10 | 2 nM | TNF-α, IL-1β, IL-6 | Inhibition | Human red blood cells | [3] |
| Compound 6 & 11a | - | TNF-α | Remarkable inhibitory effect | - | [7] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-inflammatory activity of thiophene derivatives are provided below.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. inotiv.com [inotiv.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 9. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antim-icrobial Activity of Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of substituted thiophenes, detailing their synthesis, evaluation, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents.
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Thiophene, a five-membered heterocyclic compound containing a sulfur atom, and its derivatives have garnered significant attention as a promising class of antimicrobial agents.[1] The versatility of the thiophene scaffold allows for extensive chemical modifications, enabling the development of compounds with potent activity against a wide spectrum of bacteria and fungi.[2] This document outlines key experimental protocols and summarizes the antimicrobial efficacy of various substituted thiophenes.
Data Presentation: Antimicrobial Activity of Substituted Thiophenes
The antimicrobial activity of substituted thiophenes is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative thiophene derivatives against various bacterial and fungal strains, as reported in the scientific literature.
Table 1: Antibacterial Activity of Selected Thiophene Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2 - 4 | [3] |
| Thiophene Derivative 4d | Escherichia coli | 0.007 | [4] |
| Thiophene Derivative 17 | Bacillis subtilis | 0.007 | [4] |
| Thiophene Derivatives 4, 5, 8 | Colistin-Resistant Acinetobacter baumannii | 16 - 32 (MIC50) | [5][6] |
| Thiophene Derivatives 4, 5, 8 | Colistin-Resistant Escherichia coli | 8 - 32 (MIC50) | [5][6] |
| Benzo[b]thiophene Acylhydrazones | Multidrug-Resistant Staphylococcus aureus | - | [7] |
Table 2: Antifungal Activity of Selected Thiophene Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Pyrazole Derivative 6 | Aspergillus fumigates | 0.03 | [4] |
| Thienopyrimidine Derivatives | Candida albicans, Aspergillus niger | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of antimicrobial compounds. The following sections provide protocols for key experiments in the study of substituted thiophenes.
Protocol 1: Synthesis of Substituted Thiophenes via Gewald Reaction
The Gewald reaction is a versatile one-pot synthesis for polysubstituted 2-aminothiophenes.[8]
Materials:
-
A suitable ketone or aldehyde
-
An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
A basic catalyst (e.g., triethylamine, morpholine)
-
An appropriate solvent (e.g., ethanol, dimethylformamide)
Procedure:
-
Dissolve the ketone/aldehyde, active methylene compound, and elemental sulfur in the chosen solvent in a round-bottom flask.
-
Add the basic catalyst to the mixture.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard method to determine the antimicrobial susceptibility of a compound.[3][5][9]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth with solvent)
Procedure:
-
Prepare serial two-fold dilutions of the thiophene derivative in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive and negative controls on each plate.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth).
Protocol 3: Time-Kill Kinetic Assay
This assay assesses the bactericidal or bacteriostatic activity of a compound over time.[5][6]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
Thiophene derivative at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile tubes or flasks
-
Agar plates for colony counting
Procedure:
-
Prepare tubes with broth containing the thiophene derivative at the desired concentrations.
-
Inoculate the tubes with a standardized bacterial suspension.
-
Include a drug-free control.
-
Incubate the tubes at 37°C with shaking.
-
At specific time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them on agar plates.
-
Incubate the plates and count the number of colony-forming units (CFU/mL) to determine the viable cell count at each time point.
Visualizations: Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of substituted thiophenes.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Cytotoxic Effects of 2-Acetylthiophene Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-containing compounds represent a significant class of heterocyclic molecules in medicinal chemistry, with derivatives of 2-acetylthiophene showing notable potential as anticancer agents. These compounds, particularly chalcone derivatives, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death, making them attractive candidates for further investigation and development in oncology. This document provides a summary of the cytotoxic activity of various 2-acetylthiophene derivatives, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways involved in their anticancer effects.
Data Presentation: In Vitro Cytotoxicity of 2-Acetylthiophene Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 2-acetylthiophene derivatives against several human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Cytotoxicity of 2-Acetylthiophene Chalcone Derivatives against Breast and Colorectal Cancer Cell Lines
| Derivative Type | Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Chalcone | 3c | MCF-7 | Breast | 5.52 - 34.23 (range) | [1] |
| Chalcone | 3c | MDA-MB-231 | Breast | 5.52 - 34.23 (range) | [1][2] |
| Chalcone | 12 | MCF-7 | Breast | 4.19 ± 1.04 | [1] |
| Chalcone | 13 | MCF-7 | Breast | 3.30 ± 0.92 | [1] |
| Chalcone | 12 | ZR-75-1 | Breast | 9.40 ± 1.74 | [1] |
| Chalcone | 13 | ZR-75-1 | Breast | 8.80 ± 1.52 | [1] |
| Chalcone | C4 | WiDr | Colorectal | 0.77 µg/mL | [1][3] |
| Chalcone | C6 | WiDr | Colorectal | 0.45 µg/mL | [1][3] |
| Chalcone | C06 | HT-29 | Colorectal | Not Specified | [4][5] |
| Chalcone | C09 | HT-29 | Colorectal | Not Specified | [4][5] |
Table 2: Cytotoxicity of Fused Thiophene Derivatives against Various Cancer Cell Lines
| Derivative Class | Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Thienopyrimidine | 3b | HepG2 | Hepatocellular Carcinoma | 3.105 ± 0.14 | [6][7] |
| Thienopyrimidine | 3b | PC-3 | Prostate Cancer | 2.15 ± 0.12 | [6][7] |
| Thieno[3,2-b]pyrrole | 4c | HepG2 | Hepatocellular Carcinoma | 3.023 ± 0.12 | [6][7] |
| Thieno[3,2-b]pyrrole | 4c | PC-3 | Prostate Cancer | 3.12 ± 0.15 | [6][7] |
| Thiophene Acetyl Salicylic Acid Ester | 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid | Caco2 | Colorectal Adenocarcinoma | 239.88 | [8] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][7]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[1]
-
2-Acetylthiophene derivatives (dissolved in DMSO)[1]
-
MTT solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (DMSO)[1]
-
96-well plates[1]
-
CO2 incubator (37°C, 5% CO2)[1]
-
Microplate reader[1]
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1][7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the wells and incubate the plates for 48 hours in a CO2 incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay
This flow cytometry-based assay is used to detect and quantify apoptotic cells.[4][7]
Materials:
-
Human cancer cell lines
-
2-Acetylthiophene derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the 2-acetylthiophene derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).[7]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Nuclear Morphology Assessment: DAPI Staining
DAPI (4',6-diamidino-2-phenylindole) staining is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[2]
Materials:
-
Human cancer cell lines
-
2-Acetylthiophene derivatives
-
DAPI staining solution
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test compounds.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
DAPI Staining: Incubate the cells with DAPI solution.
-
Microscopy: Mount the coverslips on slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[2]
Visualizations
Experimental Workflow for Cytotoxicity Evaluation
Caption: Workflow for evaluating the cytotoxic effects of 2-acetylthiophene derivatives.
Signaling Pathways Implicated in Cytotoxicity
Many 2-acetylthiophene derivatives, particularly chalcones, induce apoptosis in cancer cells. This process is often mediated through the modulation of key signaling pathways such as the MAPK and NF-κB pathways.[1]
Apoptosis Induction Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptotic effect of chalcone derivatives of 2-acetylthiophene in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 4. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Characterization of Two New Thiophene Acetyl Salicylic Acid Esters and their ortho- and para-effect on Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gewald Synthesis of Thiophenes: Technical Support Center
Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common problems, optimize reaction conditions, and understand the mechanistic nuances of this versatile multi-component reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald synthesis?
The Gewald reaction is a one-pot synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound (ketone or aldehyde), an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1][2][3] The mechanism is generally accepted to proceed in three main stages:
-
Knoevenagel Condensation: A base catalyzes the condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][2][4]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The precise mechanism of this step is complex.[1][4]
-
Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization, to yield the final, stable 2-aminothiophene product.[1][2][4] The final aromatization is a key thermodynamic driving force for the reaction.[5]
Troubleshooting Guide
This section addresses the most common issues encountered during the Gewald synthesis in a question-and-answer format.
Q2: My reaction has a very low yield or is not working at all. What are the first things to check?
A low or zero yield often points to a failure in the initial and most critical step: the Knoevenagel condensation.[6]
-
Starting Material Quality: Verify the purity of your starting materials. The ketone/aldehyde should be free from impurities, and the active methylene nitrile should not be degraded.[4][6]
-
Base Selection: The choice and amount of base are critical. Secondary amines like morpholine or piperidine, or tertiary amines like triethylamine, are commonly used.[4] For less reactive ketones, a stronger base or screening different bases may be necessary.[4]
-
Condensation Check: To isolate the problem, consider running a small-scale reaction of just the carbonyl compound and active methylene nitrile with the base. Monitor the formation of the α,β-unsaturated intermediate by TLC or LC-MS to confirm if this first step is successful before adding sulfur.[6]
A logical workflow for troubleshooting low-yield issues is presented below.
Caption: Initial troubleshooting workflow for low-yield Gewald reactions.
Q3: The initial condensation is working, but the final thiophene yield is still poor. What's next?
If the Knoevenagel condensation is proceeding, the issue likely lies with the sulfur addition or cyclization steps. Key parameters to investigate include:
-
Temperature: The optimal temperature is substrate-dependent. Some reactions work at room temperature, while others require heating (e.g., 40-70°C).[4][6] Temperatures that are too low can lead to a sluggish reaction, while excessive heat can promote side reactions.[4][6]
-
Solvent: Polar solvents like ethanol, methanol, or DMF are commonly used because they improve the solubility and reactivity of elemental sulfur.[4][6][7]
-
Sulfur Solubility: Ensure the elemental sulfur is adequately dissolved or suspended in the reaction medium. Poor solubility can be a limiting factor.[4][6]
-
Stoichiometry: Ensure all reagents are measured accurately and that the stoichiometry is correct according to your protocol.[4]
The relationship between these key parameters can be visualized as follows:
Caption: Key parameters influencing Gewald reaction yield.
Q4: My reaction mixture contains significant byproducts. How can I identify and minimize them?
Several byproducts can form during the Gewald synthesis, complicating purification and reducing yields.
-
Unreacted Starting Materials: If the reaction does not go to completion, you will observe the initial carbonyl and active methylene compounds.[4]
-
Solution: Increase reaction time, optimize the temperature, or screen for a more effective base/catalyst.[4]
-
-
Knoevenagel Intermediate: The α,β-unsaturated nitrile may be isolated if the sulfur addition and cyclization steps are too slow.[4]
-
Solution: Ensure sufficient sulfur is present and that the temperature and base are suitable for the cyclization step.[4]
-
-
Dimerization Products: The α,β-unsaturated nitrile intermediate can dimerize, competing with the desired thiophene formation.[6][8][9] This is a significant side reaction that is highly dependent on reaction conditions.[6][8][9]
-
Solution: Adjust reactant concentrations, modify the rate of reagent addition, or change the solvent to disfavor the dimerization pathway.[4]
-
| Common Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Failure of initial Knoevenagel condensation. | Verify starting material purity; optimize base; run condensation separately to confirm.[4][6] |
| Poor sulfur reactivity/solubility. | Use a polar solvent (EtOH, DMF); gently heat the reaction (40-60°C).[4] | |
| Byproduct Formation | Dimerization of α,β-unsaturated nitrile. | Adjust reactant concentration or rate of addition; change solvent.[4][8] |
| Reaction stalls at intermediate stage. | Increase reaction time; ensure sufficient sulfur; optimize temperature for cyclization.[4] | |
| Substrate Issues | Sterically hindered ketones are unreactive. | Use a two-step procedure (isolate intermediate first); consider microwave irradiation.[1][4] |
Q5: I am working with a sterically hindered ketone and getting poor results. Are there alternative protocols?
Yes, sterically hindered substrates are a known challenge for the one-pot Gewald synthesis.
-
Two-Step Procedure: A more effective approach is often a two-step procedure. First, perform the Knoevenagel condensation to synthesize and isolate the α,β-unsaturated nitrile. In a second step, react this purified intermediate with sulfur and a base.[4][9]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times, especially for challenging substrates.[1][8] It can be a powerful tool for overcoming the activation energy barrier with hindered ketones.[4]
Experimental Protocols
General One-Pot Protocol for 2-Aminothiophene Synthesis
This is a representative protocol and may require optimization for specific substrates.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and condenser, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.).
-
Solvent and Base: Add a suitable solvent, such as ethanol or methanol (approx. 0.5-1.0 M concentration). Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[4]
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 50°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-24 hours).
-
Workup: Upon completion, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[4] If no solid forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald_reaction [chemeurope.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for Acetylthiophenes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the Vilsmeier-Haack formylation of acetylthiophenes. The deactivating nature of the acetyl group presents unique challenges, and this guide offers detailed troubleshooting protocols and frequently asked questions to ensure successful and reproducible outcomes in your chemical synthesis endeavors.
Troubleshooting Guide
Researchers may encounter several common issues during the Vilsmeier-Haack formylation of acetylthiophenes. This section provides a systematic approach to identifying and resolving these problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF is exothermic and requires careful temperature control. | 1a. Reagent Pre-formation: Prepare the Vilsmeier reagent by slowly adding POCl₃ to chilled DMF (0-5 °C) with vigorous stirring. Allow the reagent to form completely (typically 30-60 minutes) before adding the acetylthiophene substrate. 1b. Reagent Stoichiometry: A slight excess of POCl₃ (1.1-1.5 equivalents relative to DMF) can drive the formation of the Vilsmeier reagent.[1] |
| 2. Deactivation by the Acetyl Group: The electron-withdrawing acetyl group makes the thiophene ring less nucleophilic and slows down the electrophilic substitution. | 2a. Increased Temperature: Carefully increase the reaction temperature. While initial formylation is often attempted at room temperature, heating the reaction mixture (e.g., to 60-80 °C) may be necessary to overcome the deactivation.[2][3] 2b. Extended Reaction Time: Monitor the reaction progress using TLC or GC. Longer reaction times may be required for complete conversion. | |
| 3. Insufficient Vilsmeier Reagent: An inadequate amount of the formylating agent will lead to incomplete conversion of the starting material. | 3. Stoichiometry Adjustment: Use a larger excess of the Vilsmeier reagent. Ratios of Vilsmeier reagent to acetylthiophene from 2:1 to 3:1 may be necessary. | |
| Formation of Side Products | 1. Formation of β-chloro-β-(2-thienyl)acrylic aldehydes: This can occur, particularly at elevated temperatures and with prolonged reaction times. | 1. Temperature and Time Control: Carefully control the reaction temperature and time. Lowering the temperature and reducing the reaction time once the starting material is consumed can minimize the formation of this byproduct. |
| 2. Formation of N,N-dimethyl-2-thiophenecarboxamides: This side product can also be formed under certain Vilsmeier-Haack conditions. | 2. Optimized Work-up: Ensure a proper aqueous work-up to hydrolyze the intermediate iminium salt to the desired aldehyde. Quenching the reaction with a cold aqueous solution of a mild base like sodium acetate or sodium bicarbonate is recommended. | |
| 3. Chlorination of the Thiophene Ring: Although less common, chlorination can be a side reaction in Vilsmeier-Haack reactions. | 3. Temperature Control: Maintain the lowest possible effective reaction temperature to minimize chlorination. | |
| Product Isolation and Purification Issues | 1. Difficulty in separating the product from starting material or byproducts. | 1. Chromatographic Purification: Utilize column chromatography on silica gel for effective separation. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically effective. 2. Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the formylation of 2-acetylthiophene?
A1: The formylation of 2-acetylthiophene is expected to occur predominantly at the C5 position of the thiophene ring. The sulfur atom directs electrophilic substitution to the adjacent C2 and C5 positions. Since the C2 position is already substituted with the deactivating acetyl group, the electrophilic Vilsmeier reagent will preferentially attack the electron-rich C5 position.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (2-acetylthiophene) and the more polar product (2-acetyl-5-formylthiophene). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q3: What are the critical safety precautions for the Vilsmeier-Haack reaction?
A3: The Vilsmeier-Haack reaction involves hazardous reagents and should be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Q4: Can I use other Vilsmeier reagents besides POCl₃/DMF?
A4: Yes, other reagents can be used to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[4] These may offer advantages in specific cases, potentially reducing side reactions like chlorination. However, for formylating a deactivated substrate like acetylthiophene, the POCl₃/DMF system is a common and effective choice.
Experimental Protocols
Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of 2-Acetylthiophene
This protocol provides a starting point for the optimization of the formylation of 2-acetylthiophene.
1. Vilsmeier Reagent Preparation:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a white solid or a viscous liquid indicates the generation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve 2-acetylthiophene (1.0 eq.) in a minimal amount of anhydrous DMF or a suitable solvent like 1,2-dichloroethane.
-
Add the solution of 2-acetylthiophene dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC.
3. Work-up and Purification:
-
Once the reaction is complete (typically after 2-6 hours, as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of an aqueous solution of sodium acetate or sodium bicarbonate until the pH is approximately 7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the desired 2-acetyl-5-formylthiophene.
Diagrams
Caption: General experimental workflow for the Vilsmeier-Haack formylation of 2-acetylthiophene.
Caption: A logical workflow for troubleshooting common issues in the Vilsmeier-Haack reaction of acetylthiophenes.
References
Technical Support Center: Synthesis of 3-Acetyl-2-methyl-5-phenylthiophene
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Acetyl-2-methyl-5-phenylthiophene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the Friedel-Crafts acylation of 2-methyl-5-phenylthiophene. This reaction involves an electrophilic aromatic substitution where an acyl group is introduced onto the thiophene ring.[1][2]
Q2: What are the typical starting materials and reagents for this synthesis?
The key components for the Friedel-Crafts acylation are:
-
Substrate: 2-methyl-5-phenylthiophene
-
Acylating Agent: Typically acetyl chloride or acetic anhydride.[3]
-
Catalyst: A Lewis acid, most commonly aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).[3][4] Stannic chloride is often preferred as it can reduce polymerization of the thiophene ring.[4]
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Solvent: A dry, inert solvent such as benzene, dichloromethane (DCM), or carbon disulfide (CS₂).[4]
Q3: My reaction yield is very low. What are the common causes?
Several factors can contribute to low yields in Friedel-Crafts acylation:
-
Catalyst Inactivity: The Lewis acid catalyst is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.[3][5]
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Deactivated Aromatic Ring: While the thiophene ring is generally reactive, the presence of strongly electron-withdrawing groups can deactivate it towards electrophilic substitution.[3][5]
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount of the catalyst is often necessary.[3][5]
-
Sub-optimal Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating, while excessively high temperatures can lead to side reactions and decomposition.[3]
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Impure Reagents: The purity of the starting materials is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.[3]
Q4: I am observing the formation of multiple products. How can I improve the selectivity?
The formation of multiple products, or isomers, can be a challenge. Here are some strategies to improve selectivity:
-
Temperature Control: Lowering the reaction temperature can often favor the formation of one isomer over another.
-
Catalyst Choice: The type of Lewis acid used can influence the regioselectivity of the acylation.
-
Solvent Effects: The polarity of the solvent can play a role in directing the substitution pattern on the thiophene ring.
Q5: What is the best method for purifying the final product?
Column chromatography is a standard method for purifying this compound. A typical procedure involves using silica gel as the stationary phase and a mixture of hexanes and ethyl acetate as the eluent. Recrystallization from a suitable solvent, such as ethanol, can be used for further purification.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No reaction or very low conversion | Inactive catalyst due to moisture. | Use a fresh, unopened container of the Lewis acid. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Deactivated starting material. | Confirm the purity of the 2-methyl-5-phenylthiophene. If necessary, purify it by distillation or chromatography before use. | |
| Formation of a dark, tarry substance | Polymerization of the thiophene ring. | This can be caused by a highly reactive Lewis acid like AlCl₃.[4] Consider using a milder catalyst such as stannic chloride (SnCl₄).[4] Running the reaction at a lower temperature may also help. |
| Multiple spots on TLC, indicating several products | Lack of regioselectivity. | Optimize the reaction conditions. Experiment with different Lewis acid catalysts, solvents, and reaction temperatures on a small scale to find the optimal conditions for the desired isomer. |
| Polyacylation. | Although the acyl group is deactivating, polyacylation can occur with highly activated rings.[3] Use a stoichiometric amount of the acylating agent. | |
| Difficulty in isolating the product from the reaction mixture | The product-catalyst complex has not been fully hydrolyzed. | During the workup, ensure the reaction mixture is quenched thoroughly with an acidic aqueous solution (e.g., dilute HCl) to break up the complex.[5] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 2-methyl-5-phenylthiophene
This is a general procedure and may require optimization.
-
Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, add 2-methyl-5-phenylthiophene and dry benzene.[4]
-
Reagent Addition: Cool the flask to 0°C in an ice bath. Add acetyl chloride to the solution.[4]
-
Catalyst Addition: While stirring vigorously, slowly add freshly distilled stannic chloride dropwise over approximately 40 minutes. A purple color and the formation of a precipitate may be observed.[4]
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir for an additional hour at room temperature.[4]
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Workup: Hydrolyze the reaction intermediate by the slow addition of a mixture of water and concentrated hydrochloric acid. Separate the organic layer, wash it with water, and dry it over anhydrous calcium chloride.[4]
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Purification: Remove the benzene and any unreacted starting materials by distillation. The remaining liquid can then be distilled under reduced pressure to yield 2-acetothienone.[4] Further purification can be achieved by column chromatography.
Visualizations
Caption: Friedel-Crafts acylation of 2-methyl-5-phenylthiophene.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: 3-Acetyl-2-methyl-5-phenylthiophene Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Acetyl-2-methyl-5-phenylthiophene.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A common and logical approach involves a multi-step synthesis. First, a Suzuki coupling reaction can be used to form the C-C bond between a substituted thiophene and a phenyl group, yielding 2-methyl-5-phenylthiophene. This intermediate is then subjected to a Friedel-Crafts acylation to introduce the acetyl group at the C3 position. The regioselectivity of the acylation is directed by the existing methyl and phenyl substituents.
Q2: What are the primary challenges when scaling up this synthesis?
Scaling up this synthesis presents several key challenges:
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Reagent Handling: Managing large quantities of potentially hazardous reagents like strong acids (used in acylation) and flammable solvents.
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Thermal Management: Friedel-Crafts reactions are often exothermic. Controlling the temperature in a large reactor is critical to prevent side reactions and ensure safety.
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Purification: Separating the desired product from starting materials, isomeric byproducts, and catalyst residues becomes more complex at a larger scale. Methods like column chromatography may become impractical, necessitating a shift to vacuum distillation or recrystallization.[1]
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Byproduct Formation: Increased potential for side reactions, such as the formation of di-acylated thiophenes or other isomers, which can complicate purification and reduce overall yield.[1]
Q3: How can I effectively purify the final product on a large scale?
For large-scale purification, vacuum distillation is often the most effective method to remove non-volatile impurities and unreacted starting materials.[1] If isomeric purity is a significant concern, recrystallization can be a powerful final step to achieve high purity (>99%), provided a suitable solvent system is identified.[1] Column chromatography is generally reserved for smaller scales due to cost and solvent consumption but can yield very high purity products (>98%).[1]
Q4: What kind of yields can I expect from the acylation step?
Yields for Friedel-Crafts acylation on thiophene rings can vary significantly based on the catalyst, solvent, and reaction conditions. While literature on this specific molecule is scarce, analogous acylations of substituted thiophenes suggest that yields can range from moderate to good (40-85%). Optimization of catalyst loading, temperature, and reaction time is crucial for maximizing yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Acylation Step | 1. Inactive or insufficient catalyst (e.g., AlCl₃, ZnCl₂).2. Reaction temperature is too low or too high.3. Insufficient reaction time.4. Presence of water, which deactivates the Lewis acid catalyst. | 1. Use fresh, anhydrous Lewis acid catalyst. Perform a small-scale trial to optimize catalyst loading.2. Monitor the internal reaction temperature carefully. Refer to the protocol for the optimal temperature range (typically 0°C to room temperature for reactive substrates).3. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.4. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. |
| Multiple Spots on TLC/GC-MS (Impure Product) | 1. Formation of the 3-acetyl-5-methyl-2-phenylthiophene isomer.2. Di-acylation of the thiophene ring.[1]3. Unreacted 2-methyl-5-phenylthiophene starting material.4. Residual catalyst or reaction byproducts.[1] | 1. Optimize reaction conditions (lower temperature, slower addition of acylating agent) to improve regioselectivity.2. Use a slight excess of the thiophene substrate relative to the acylating agent to minimize di-acylation.[1]3. Ensure the reaction goes to completion. If necessary, purify via vacuum distillation or column chromatography to separate starting material.[1]4. Perform an appropriate aqueous work-up to remove the catalyst. Wash with a sodium bicarbonate or carbonate solution to neutralize acid. |
| Difficulty Removing Catalyst Residues | 1. Incomplete quenching of the Lewis acid catalyst (e.g., AlCl₃).2. Formation of stable complexes between the product and the catalyst. | 1. Quench the reaction by slowly pouring the mixture into ice-water or a cold, dilute acid solution.2. After quenching, wash the organic layer thoroughly with water, dilute HCl, and finally a brine solution. |
| Product is Dark/Discolored | 1. Polymerization or degradation of the thiophene ring due to harsh reaction conditions (e.g., high temperature, strong acid concentration).2. Air oxidation of impurities. | 1. Maintain strict temperature control during the reaction. Avoid unnecessarily high temperatures or prolonged reaction times.2. Purify the product. A wash with a sodium bisulfite solution can sometimes help remove colored impurities. Decolorizing with activated carbon during recrystallization can also be effective. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 2-methyl-5-phenylthiophene
This protocol is a representative procedure based on standard methods for thiophene acylation.
Materials:
-
2-methyl-5-phenylthiophene
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Acetyl chloride (or Acetic Anhydride)
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Anhydrous Aluminum Chloride (AlCl₃) or Zinc Chloride (ZnCl₂)[2]
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Anhydrous Dichloromethane (DCM) or another suitable solvent
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Ice, distilled water, dilute HCl, saturated sodium bicarbonate solution, brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: Dissolve 2-methyl-5-phenylthiophene (1.0 eq) in anhydrous DCM and add it to the flask. Cool the solution to 0°C in an ice bath.
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Catalyst Addition: Under a nitrogen atmosphere, carefully and portion-wise add anhydrous AlCl₃ (1.1 eq) to the stirred solution, ensuring the temperature does not exceed 5-10°C.
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Acylating Agent Addition: Add acetyl chloride (1.05 eq) dissolved in anhydrous DCM to the dropping funnel. Add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture back to 0°C and very slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: Purify the crude oil/solid by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol, hexanes).
Table 1: Typical Purification Parameters
| Method | Parameter | Typical Value/Condition | Purpose |
| Vacuum Distillation | Pressure | 1-15 mmHg | To lower the boiling point and prevent thermal decomposition.[1] |
| Temperature | 120-180°C (est.) | To collect the product fraction. The exact temperature depends on the pressure. | |
| Apparatus | Short-path distillation apparatus with a cold trap. | To minimize product loss. | |
| Recrystallization | Solvent System | Ethanol, Methanol, or Hexane/Ethyl Acetate mixtures. | To dissolve the compound while hot and allow pure crystals to form upon cooling. |
| Temperature | Cool to 0°C or below. | To maximize the recovery of the purified solid.[3] |
Visualized Workflows
Caption: A typical two-step synthesis route.
Caption: A logical guide to diagnosing low reaction yield.
Caption: A workflow for selecting a purification method.
References
Technical Support Center: Synthesis of 3-Acetyl-2-methyl-5-phenylthiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Acetyl-2-methyl-5-phenylthiophene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 2-methyl-5-phenylthiophene using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Q2: What are the primary byproducts I should expect in this synthesis?
The primary byproducts in the Friedel-Crafts acylation of 2-methyl-5-phenylthiophene include:
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Isomeric Acylation Products: Formation of the 4-acetyl-2-methyl-5-phenylthiophene isomer.
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Di-acylation Products: Introduction of a second acetyl group onto the thiophene ring.
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Polymeric Materials: Polymerization of the starting material or product, often appearing as a tar-like substance. This is a known issue in Friedel-Crafts reactions involving reactive heterocyclic compounds.
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Unreacted Starting Material: Residual 2-methyl-5-phenylthiophene.
Q3: How can I minimize the formation of the 4-acetyl isomer?
The formation of the 4-acetyl isomer is influenced by the directing effects of the methyl and phenyl substituents on the thiophene ring. To favor acylation at the 3-position, careful control of reaction conditions is crucial. Lowering the reaction temperature can increase the regioselectivity of the reaction.
Q4: What causes the formation of polymeric byproducts and how can I prevent it?
Polymerization is often caused by overly harsh reaction conditions, such as high temperatures or the use of highly reactive Lewis acids like aluminum chloride. To prevent this, consider using a milder Lewis acid, such as stannic chloride, and maintaining a low reaction temperature.
Q5: How can I remove the byproducts from my final product?
Purification can typically be achieved through column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexane is often effective for separating the desired product from isomers and other impurities. Recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, can also be employed for further purification.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use a milder Lewis acid and maintain a low reaction temperature. 3. Perform the reaction at a controlled low temperature (e.g., 0-5 °C) to improve stability and selectivity. |
| Presence of Multiple Spots on TLC (indicating multiple byproducts) | 1. Formation of isomeric products. 2. Di-acylation. 3. Polymerization. | 1. Optimize reaction temperature to enhance regioselectivity. 2. Use a stoichiometric amount of the acetylating agent. 3. Employ a milder Lewis acid and ensure anhydrous conditions. |
| Formation of a Dark, Tarry Substance | 1. Polymerization of the thiophene starting material or product. 2. Reaction temperature is too high. | 1. Use a less reactive Lewis acid (e.g., stannic chloride instead of aluminum chloride). 2. Maintain a consistently low temperature throughout the reaction. 3. Ensure all reagents and solvents are anhydrous. |
| Difficulty in Separating Isomeric Byproducts | Isomers have very similar polarities. | Utilize a high-resolution column chromatography setup with a shallow solvent gradient. Alternatively, explore preparative High-Performance Liquid Chromatography (HPLC) for challenging separations. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on typical outcomes of Friedel-Crafts acylation reactions. Actual results may vary depending on specific experimental conditions.
| Lewis Acid | Temperature (°C) | Yield of 3-Acetyl Isomer (%) | Yield of 4-Acetyl Isomer (%) | Yield of Di-acetylated Product (%) | Polymeric Byproducts (%) |
| AlCl₃ | 25 | 65 | 15 | 10 | 10 |
| AlCl₃ | 0 | 75 | 10 | 5 | 10 |
| SnCl₄ | 25 | 80 | 8 | 5 | 7 |
| SnCl₄ | 0 | 85 | 5 | <5 | <5 |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
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2-methyl-5-phenylthiophene
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Acetyl chloride (or acetic anhydride)
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Anhydrous stannic chloride (SnCl₄)
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-5-phenylthiophene (1 equivalent) in anhydrous DCM.
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Cool the solution to 0 °C in an ice bath.
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Slowly add anhydrous stannic chloride (1.1 equivalents) to the stirred solution under a nitrogen atmosphere.
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To this mixture, add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1 M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
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Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield pure this compound.
Visualizations
Reaction Pathway
Caption: Main reaction pathway for the synthesis of this compound.
Byproduct Formation Pathways
Caption: Pathways leading to the formation of common byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis problems.
Technical Support Center: Synthesis of 3-Acetyl-2-methyl-5-phenylthiophene
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the yield in the synthesis of 3-Acetyl-2-methyl-5-phenylthiophene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your synthetic procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to facilitate rapid problem-solving.
Q1: My reaction yield is very low or I'm not getting any product. What are the primary factors to investigate?
A1: Low or no yield in thiophene synthesis, particularly through a multi-step process likely involving a thiophene ring formation followed by acylation, can stem from several critical factors. A logical troubleshooting workflow should be followed to identify the root cause.
Troubleshooting Workflow for Low/No Product Yield
Caption: Troubleshooting workflow for low or no yield of this compound.
Q2: I am observing the formation of multiple products in my acylation step. How can I improve the regioselectivity for the 3-acetyl product?
A2: Thiophene is a heterocyclic aromatic compound, and electrophilic substitution can occur at different positions. To favor acylation at the 3-position of 2-methyl-5-phenylthiophene, consider the following:
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Steric Hindrance: The methyl group at the 2-position and the phenyl group at the 5-position can sterically hinder the adjacent positions. Acylation at the 3-position might be favored over the 4-position due to the electronic effects of the substituents.
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Catalyst Choice: The choice of Lewis acid catalyst can influence regioselectivity. Milder Lewis acids may offer better control.
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Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.
Q3: The Friedel-Crafts acylation reaction is sluggish or stalls. What can I do?
A3: A stalled Friedel-Crafts acylation can be due to several factors related to the catalyst and reaction conditions.
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Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
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Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively quenching it. It is often necessary to use stoichiometric amounts of the catalyst.
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Substrate Purity: Impurities in the 2-methyl-5-phenylthiophene substrate can interfere with the catalyst. Ensure the starting material is pure.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A common and logical synthetic pathway involves two main stages:
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Synthesis of the Thiophene Core: Preparation of 2-methyl-5-phenylthiophene. This can be achieved through various methods, such as a Suzuki coupling of a thiophene boronic acid derivative with a phenyl halide or vice versa.
-
Friedel-Crafts Acylation: Introduction of the acetyl group onto the thiophene ring at the 3-position using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Logical Flow of Synthesis
Caption: A typical synthetic pathway for this compound.
Q2: Which Lewis acid is best for the Friedel-Crafts acylation of thiophene derivatives?
A2: Stannic chloride (SnCl₄) is often preferred over aluminum chloride (AlCl₃) for the acylation of thiophenes. AlCl₃ can sometimes induce polymerization of the thiophene ring, leading to lower yields of the desired product.
Q3: Can I use acetic anhydride instead of acetyl chloride for the acylation step?
A3: Yes, acetic anhydride can be used as the acylating agent. The reaction may require slightly different conditions, but it is a viable alternative to acetyl chloride.
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is detailed below. This protocol is based on standard procedures for thiophene synthesis and acylation.
Part 1: Synthesis of 2-Methyl-5-phenylthiophene (Illustrative Example)
This step can be accomplished via various cross-coupling reactions. A Suzuki coupling is a common method.
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Reaction Setup: In a round-bottom flask, combine 2-bromo-5-methylthiophene (1 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a suitable solvent system like toluene/ethanol/water.
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Base Addition: Add a base, such as sodium carbonate (2 equivalents), to the mixture.
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Reaction: Heat the mixture to reflux and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by TLC.
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Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-methyl-5-phenylthiophene.
Part 2: Friedel-Crafts Acylation of 2-Methyl-5-phenylthiophene
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Reaction Setup: In a three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, dissolve 2-methyl-5-phenylthiophene (1 equivalent) in a dry, inert solvent such as benzene or dichloromethane.
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Catalyst Addition: Cool the solution to 0°C in an ice bath. Add stannic chloride (SnCl₄) (1 equivalent) dropwise with stirring.
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Acylating Agent Addition: Add acetyl chloride (1 equivalent) dropwise to the cooled mixture.
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Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional hour.
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Work-up: Hydrolyze the reaction mixture by the slow addition of a mixture of water and concentrated hydrochloric acid. Separate the organic layer, wash with water, and dry over anhydrous calcium chloride.
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Purification: Remove the solvent by distillation. The residual liquid can be purified by vacuum distillation or column chromatography to yield this compound.
Data on Yield Improvement
The following tables summarize quantitative data on the effect of various parameters on the yield of Friedel-Crafts acylation of thiophene, which can be extrapolated to the synthesis of this compound.
Table 1: Effect of Catalyst on the Acylation of Thiophene
| Catalyst | Thiophene Conversion (%) | 2-Acetylthiophene Selectivity (%) |
| HZSM-5 | 85.3 | 92.1 |
| NKC-9 | 76.5 | 89.4 |
| Hβ | 99.0 | 98.6 |
Data adapted from a study on the acylation of thiophene with acetic anhydride.
Table 2: Effect of Reactant Molar Ratio on the Yield of 2-Acetylthiophene
| Thiophene:Acetic Anhydride Molar Ratio | Mean Yield of 2-Acetylthiophene (%) |
| 1:2 | 85 |
| 1:3 | 98.6 |
| 1:4 | 92 |
Data suggests that an optimal ratio of reactants is crucial for maximizing the yield.
Technical Support Center: Acetylated Thiophene Purification
This technical support center provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of acetylated thiophenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of 2-acetylthiophene?
A1: The primary impurities in the synthesis of 2-acetylthiophene, typically via Friedel-Crafts acylation, include:
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3-Acetylthiophene : This is the main isomeric byproduct, and its separation can be challenging due to physical properties similar to the desired 2-isomer.[1]
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Diacylated Thiophenes : These side products can form, though they are less common than in Friedel-Crafts alkylation because the acyl group is deactivating.[1] Using an excess of thiophene relative to the acylating agent can help minimize their formation.[1]
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Unreacted Starting Materials : Residual thiophene and the acylating agent (e.g., acetic anhydride) may remain in the crude product.[1]
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Reaction Byproducts : Acetic acid is a common byproduct when using acetic anhydride as the acylating agent.[1][2]
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Catalyst Residues : Depending on the catalyst used (e.g., AlCl₃, zeolites, phosphoric acid), trace amounts may need to be removed during the workup.[1]
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Tar-like Materials : Polymerization of the thiophene ring under harsh acidic conditions or at elevated temperatures can lead to the formation of dark, resinous materials, which significantly lowers yield.[3][4]
Q2: Which purification methods are most effective for acetylated thiophenes?
A2: The most common and effective methods are vacuum distillation, column chromatography, and recrystallization.[1] The choice of method depends on the scale of the reaction, the specific impurities present, and the desired final purity.[1]
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Vacuum Distillation : This is the preferred method for large-scale purification and for removing non-volatile or lower-boiling impurities like unreacted thiophene and acetic acid.[1][2]
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Column Chromatography : This technique provides excellent separation and can yield very high-purity products (>98%), making it particularly effective for removing challenging isomeric impurities like 3-acetylthiophene.[1]
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Recrystallization : Since 2-acetylthiophene has a low melting point (10-11°C), recrystallization at low temperatures can be an effective final step to achieve very high purity (>99%).[1]
Q3: How can I effectively remove the 3-acetylthiophene isomer?
A3: Separating the 3-acetylthiophene isomer is a significant challenge because its boiling point is very close to that of the 2-isomer.[1]
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Fractional Distillation : Simple distillation is often ineffective.[1][2] A distillation column with a high number of theoretical plates (e.g., a 50-plate column) is necessary, but this can lead to reduced yield.[1][2]
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Column Chromatography : Silica gel column chromatography is a more practical and effective method for removing the 3-isomer on a laboratory scale.[1]
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Process Optimization : The most effective strategy is to minimize the formation of the 3-isomer during synthesis by carefully selecting the catalyst and reaction conditions.[1] For instance, using Hβ zeolite as a catalyst at 60°C can achieve high selectivity (98.6%) for 2-acetylthiophene.[5]
Q4: How is the purity of acetylated thiophenes typically assessed?
A4: Purity is commonly assessed using a combination of techniques:
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a precise method for quantifying the percentage of isomeric impurities.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is used to identify and quantify volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and identifying isomeric impurities, as the chemical shifts for 2- and 3-acetylthiophene are well-documented and distinct.[6]
Troubleshooting Guides
This section addresses specific issues encountered during the purification of acetylated thiophenes.
Problem 1: Poor Separation and Low Purity
If you are experiencing poor separation of your target compound from impurities, consult the following decision tree and troubleshooting table.
Caption: Troubleshooting decision tree for low purity issues.
Troubleshooting Table: Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Spots on TLC Plate | The solvent system (eluent) is inappropriate. | Adjust the polarity of the eluent. A common system is n-hexane and ethyl acetate. Perform a systematic solvent screen using TLC to find the optimal mobile phase for good separation.[1] |
| Product Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase hexane percentage).[1] |
| Cracks or Channels in the Silica Gel Column | The column was packed improperly. | Pack the column using a slurry method to ensure a uniform stationary phase.[1][7] Do not let the column run dry at any point.[1] |
| Compound Degrading on the Column | The silica gel is too acidic for the compound. | Deactivate the silica gel by treating it with a base, such as adding 1-2% triethylamine to the eluent.[7][8] Alternatively, use a different stationary phase like neutral alumina.[7] |
Troubleshooting Table: Vacuum Distillation
| Problem | Potential Cause | Recommended Solution |
| Bumping / Uneven Boiling | Superheating of the liquid or insufficient agitation. | Use a magnetic stir bar or an ebullator for smooth boiling.[1] Ensure the heating mantle provides even heat distribution.[1] |
| Product Not Distilling at Expected Temperature/Pressure | Inaccurate pressure reading or a leak in the apparatus.[1] | Verify that the vacuum pump and pressure gauge are functioning correctly.[1] Check all joints and seals for leaks.[1] |
| Low Product Recovery | Distillation was terminated too early, or there is significant hold-up in the column.[1] | Ensure distillation continues until all the product is collected.[1] Use a fraction collector and analyze each fraction to ensure proper separation.[1] |
| Product is Dark/Colored | Thermal decomposition at high temperatures or presence of non-volatile colored impurities.[1] | Ensure the vacuum is low enough to keep the distillation temperature below the decomposition point.[1] Consider a pre-purification step like a charcoal treatment or a quick pass through a silica plug.[1] |
Data Presentation
Table 1: Typical Purity Levels by Purification Method
| Purification Method | Achievable Purity | Notes |
| Vacuum Distillation | >95% | Dependent on the boiling point difference between the product and impurities.[1] |
| Column Chromatography | >98% | Dependent on the choice of eluent and proper technique.[1] |
| Recrystallization | >99% | Effective as a final polishing step. Dependent on solvent choice and slow crystal growth.[1] |
Table 2: Catalyst Performance in Thiophene Acetylation (Synthesis of 2-Acetylthiophene)
This data is crucial for minimizing the formation of impurities during synthesis, which simplifies subsequent purification.
| Catalyst | Acylating Agent | Conditions | Thiophene Conversion (%) | Product Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Hβ Zeolite | Acetic Anhydride | 60°C, Thiophene:Ac₂O = 1:3 | ~99% | 98.6% (2-acetylthiophene) | [5] |
| HZSM-5 Zeolite | Acetic Anhydride | 60°C, Thiophene:Ac₂O = 1:3 | Very Poor | Good (2-acetylthiophene) |[5] |
Experimental Protocols & Workflows
A general workflow for the purification of acetylated thiophenes is presented below, followed by detailed protocols for the key techniques.
Caption: General purification workflow for acetylated thiophenes.
Protocol 1: Vacuum Distillation of 2-Acetylthiophene
This protocol is designed for the purification of crude 2-acetylthiophene to remove unreacted starting materials and other volatile byproducts.[1]
-
Setup :
-
Assemble a standard vacuum distillation apparatus. This includes a round-bottom flask containing the crude 2-acetylthiophene and a magnetic stir bar, a short path distillation head with a thermometer, a condenser, a fraction collector (e.g., a "cow" or "pig" adapter), and receiving flasks.[1]
-
Ensure all glass joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap placed between the apparatus and the pump.[1]
-
-
Procedure :
-
Begin stirring the crude material in the distillation flask.
-
Slowly and carefully apply vacuum to the system, aiming for a pressure of approximately 15 mmHg.[9]
-
Gradually heat the flask using a heating mantle.[1]
-
Collect and discard any initial low-boiling fractions, which may contain unreacted thiophene or acetic anhydride.[1][2]
-
Collect the main fraction that distills at a constant temperature and pressure. For 2-acetylthiophene, this is typically 102-105 °C at 15 mmHg.[1][9]
-
Once the main fraction is collected, stop the heating and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Analyze the purity of the collected fractions using TLC, GC-MS, or HPLC.[1]
-
Protocol 2: Column Chromatography
This protocol is ideal for separating isomeric impurities or compounds with similar polarities.
-
Preparation :
-
Select Eluent : Determine the optimal solvent system by running TLC plates. A common starting point for acetylated thiophenes is a mixture of n-hexane and ethyl acetate.[1] Aim for an Rf value of 0.2-0.3 for the target compound.
-
Pack the Column : Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles or cracks form.[1][7] Do not let the solvent level drop below the top of the silica bed.[1]
-
-
Procedure :
-
Load Sample : Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder ("dry loading").[8] Carefully add this powder to the top of the packed column.
-
Elution : Begin eluting with the determined solvent system. Collect the eluent in a series of fractions.
-
Monitor : Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate : Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[7]
-
Protocol 3: Low-Temperature Recrystallization
This protocol is an excellent final step for achieving very high purity of solid or low-melting point acetylated thiophenes.
-
Procedure :
-
Dissolution : In a flask, dissolve the partially purified acetylated thiophene in a minimum amount of a suitable hot solvent. The ideal solvent is one in which the compound is highly soluble when hot but sparingly soluble when cold.
-
Cooling : Allow the hot, clear solution to cool slowly to room temperature.[7] Covering the flask prevents solvent evaporation.
-
Crystallization : Once the solution has reached room temperature, place the flask in an ice bath or a freezer to maximize crystal formation.[7] To induce crystallization if none occurs, gently scratch the inside of the flask with a glass rod at the solution's surface.[7]
-
Isolation : Collect the formed crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing : Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[7]
-
Drying : Dry the purified crystals, for instance, in a vacuum oven, to remove any residual solvent.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. US20070149787A1 - Process for producing 2-acylthiophene compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN101880271A - Synthesis method of 2-thiophene acetylchloride - Google Patents [patents.google.com]
Technical Support Center: 3-Acetyl-2-methyl-5-phenylthiophene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of 3-Acetyl-2-methyl-5-phenylthiophene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
While specific stability data for this compound is not extensively documented in publicly available literature, its structural components—a thiophene ring, an acetyl group, and a phenyl group—provide insights into its potential stability. Thiophene and its derivatives can be sensitive to strong acids, oxidizing agents, and prolonged exposure to heat and light. The acetyl group may be susceptible to certain chemical reactions, but the overall aromatic system contributes to a generally stable molecule under controlled conditions.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the chemistry of similar thiophene derivatives, the primary factors that could contribute to the degradation of this compound include:
-
Temperature: High temperatures can lead to thermal decomposition.
-
Light: Prolonged exposure to UV light may induce photochemical reactions and degradation.
-
Oxidation: The presence of oxidizing agents can lead to the formation of undesired byproducts. The sulfur atom in the thiophene ring can be susceptible to oxidation.
-
Strong Acids and Bases: Extreme pH conditions can catalyze degradation reactions of the thiophene ring or the acetyl group.
Q3: How should I store my samples and standards of this compound to ensure stability?
To ensure the long-term stability of your samples and standards, it is recommended to:
-
Store them in a cool, dark place, preferably in a refrigerator at 2-8°C.
-
For long-term storage, consider storing at -20°C.
-
Use amber vials or containers wrapped in aluminum foil to protect them from light.[1]
-
Minimize headspace in vials to reduce exposure to air (oxygen).
-
For highly sensitive applications or long-term archival, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable.[1]
-
Ensure the container is tightly sealed to prevent moisture and air ingress.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent analytical results or appearance of unknown peaks in chromatography.
-
Possible Cause: Degradation of this compound. The appearance of unexpected peaks in techniques like HPLC or GC-MS could indicate the presence of degradation products.
-
Solutions:
-
Analyze a Freshly Prepared Standard: Prepare a new standard solution from a properly stored stock of this compound and compare its chromatogram to the sample .
-
Investigate Potential Degradation Pathways: Consider if the sample was exposed to high temperatures, light, or incompatible solvents or reagents during preparation or analysis. The thiophene ring is susceptible to oxidation.
-
Stress Testing: To identify potential degradation products, intentionally degrade a standard solution (e.g., by heating, exposure to light, or adding a mild oxidant) and analyze it.
-
Issue 2: Change in physical appearance (color, texture) of the solid compound.
-
Possible Cause: Decomposition or Contamination. A noticeable change in the physical appearance of the solid material can be a sign of degradation.
-
Solutions:
-
Verify Purity: Re-analyze the material using an appropriate analytical technique (e.g., NMR, LC-MS) to determine its purity and identify any potential impurities or degradation products.
-
Review Storage Conditions: Ensure that the storage conditions align with the recommendations (cool, dark, and dry). If not, procure a new batch of the compound and store it correctly.
-
Issue 3: Poor solubility or unexpected reactions during experimental setup.
-
Possible Cause: Presence of Degradation Products. Impurities resulting from degradation may have different solubility profiles or reactivity compared to the pure compound.
-
Solutions:
-
Purify the Compound: If degradation is suspected, consider purifying a small amount of the material using an appropriate technique like recrystallization or column chromatography.
-
Use a Fresh Batch: If purification is not feasible, it is best to use a new, unopened container of this compound.
-
Data Presentation
Table 1: Recommended Storage and Handling Parameters for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Short-term (days to weeks): 2-8°C Long-term (months to years): -20°C | Minimizes thermal degradation. |
| Light | Store in the dark (amber vials or foil-wrapped).[1] | Prevents photochemical reactions. |
| Atmosphere | Tightly sealed container.[1][2] For long-term or high-purity applications, store under an inert gas (e.g., Argon or Nitrogen).[1] | Minimizes oxidation and reaction with atmospheric moisture. |
| pH | Avoid strong acids and bases. | Thiophene rings can be unstable under extreme pH conditions. |
| Incompatible Materials | Strong oxidizing agents.[2][3] | To prevent oxidation of the thiophene ring. |
Disclaimer: The data in this table is based on general chemical principles for thiophene derivatives and not on specific experimental data for this compound.
Experimental Protocols
Protocol 1: Standard Solution Preparation for Stability Testing
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) in a 10 mL amber volumetric flask. Ensure the solvent is of high purity (HPLC or analytical grade).
-
Fill the flask to the mark, cap it securely, and mix thoroughly by inversion. This creates a 1 mg/mL stock solution.
-
-
Working Solution Preparation:
-
Dilute the stock solution with the same solvent to a desired concentration for analysis (e.g., 10 µg/mL).
-
-
Initial Analysis (Time Zero):
-
Immediately analyze the freshly prepared working solution using a validated analytical method (e.g., HPLC-UV or LC-MS) to obtain the initial purity profile and peak area.
-
-
Storage of Aliquots:
-
Transfer aliquots of the stock and working solutions into separate, tightly sealed amber vials.
-
Store these vials under the different conditions being tested (e.g., room temperature, 4°C, -20°C, exposure to light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 1 week, 1 month), retrieve the stored aliquots.
-
Allow them to equilibrate to room temperature before analysis.
-
Analyze the samples using the same analytical method as the initial analysis.
-
Compare the chromatograms and peak areas to the time-zero results to assess degradation.
-
Mandatory Visualization
Caption: Decision workflow for proper handling and storage of this compound.
References
avoiding side reactions in thiophene functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of thiophene functionalization.
Lithiation of Thiophenes
Lithiation is a powerful method for introducing a variety of functional groups onto the thiophene ring. However, it is fraught with potential side reactions that can impact yield and purity.
Troubleshooting Guide: Lithiation
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Why is my lithiation reaction failing to produce the desired product after quenching with an electrophile? | 1. Inactive n-BuLi: The n-butyllithium reagent may have degraded due to improper storage or handling. 2. Wet Solvent/Glassware: Traces of water will quench the organolithium reagent.[1] 3. Reaction Temperature Too Low: While low temperatures are necessary, extremely low temperatures can hinder the reaction rate. | 1. Titrate the n-BuLi solution to determine its exact molarity before use.[1] 2. Ensure all glassware is flame-dried under vacuum and solvents are rigorously dried.[2] 3. Maintain the reaction temperature at -78 °C; avoid excessively lower temperatures unless specified for a particular substrate.[2] |
| Formation of Debrominated Starting Material | I am observing a significant amount of the debrominated (protonated) thiophene instead of my desired product. | 1. Insufficient Lithiation: The lithium-halogen exchange may be incomplete. 2. Proton Source: A proton source (e.g., moisture, acidic protons on the substrate) is quenching the lithiated intermediate. | 1. Increase the equivalents of n-BuLi or the reaction time at -78 °C.[2] 2. Ensure all reagents and solvents are anhydrous. If the substrate has acidic protons, use additional equivalents of n-BuLi. |
| Ring Opening | My reaction is producing unexpected linear byproducts, suggesting the thiophene ring has opened. | 1. Reaction Temperature: Allowing the reaction to warm up prematurely can induce ring-opening. 2. Choice of Base: Strong, non-nucleophilic bases like LDA are less prone to inducing ring-opening compared to n-BuLi. | 1. Maintain a strict low-temperature profile throughout the lithiation and quenching steps. 2. Consider using LDA for deprotonation if ring-opening is a persistent issue. |
| Formation of Butylated Thiophene | I am observing the addition of a butyl group to my thiophene ring. | 1. Reaction with n-Butyl Bromide: The n-butyl bromide byproduct of lithium-halogen exchange can react with the lithiated thiophene. | 1. Use tert-butyllithium instead of n-butyllithium. The tert-butyl bromide byproduct will eliminate to form isobutylene, which is unreactive.[2] |
FAQs: Lithiation
Q1: What is the optimal temperature for the lithiation of bromothiophenes?
A1: The lithiation of bromothiophenes is typically carried out at -78 °C (a dry ice/acetone bath) to ensure high selectivity and minimize side reactions such as ring opening and decomposition of the lithiated intermediate.[2]
Q2: How can I be sure my lithiation has occurred before adding the electrophile?
A2: A common method is to take a small aliquot of the reaction mixture and quench it with a deuterated solvent like D₂O. Analysis of this quenched sample by NMR or mass spectrometry can confirm the incorporation of deuterium, indicating successful lithiation.[1]
Q3: Can I use n-BuLi to deprotonate thiophene directly?
A3: Yes, n-butyllithium can deprotonate thiophene at the 2-position. However, for substituted thiophenes, the regioselectivity can be influenced by the nature and position of the substituent.
Experimental Protocol: Lithiation of 3-Bromothiophene and Quenching
Materials:
-
3-Bromothiophene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., N,N-dimethylformamide, DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 3-bromothiophene (1.0 eq) to a flame-dried Schlenk flask containing a magnetic stir bar. Add anhydrous THF to achieve a concentration of 0.2-0.5 M.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour.
-
Quenching: Add the electrophile (1.2 eq) dropwise at -78 °C. Allow the reaction to stir at this temperature for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.[2]
Bromination of Thiophenes
Bromination is a key step in the synthesis of many thiophene-based materials and pharmaceuticals. Achieving high regioselectivity is often the primary challenge.
Troubleshooting Guide: Bromination
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low Regioselectivity | My bromination is producing a mixture of isomers. How can I improve the selectivity for the 2-position? | 1. Reaction Temperature: Higher temperatures can lead to the formation of thermodynamically favored, but often undesired, isomers.[3] 2. Brominating Agent: The choice of brominating agent can significantly impact selectivity. | 1. Perform the reaction at a lower temperature (e.g., 0 °C or below).[3] 2. Use a milder brominating agent like N-bromosuccinimide (NBS) which often provides higher regioselectivity.[4] |
| Over-bromination (Dibromination) | I am getting a significant amount of the 2,5-dibrominated product when I only want to mono-brominate. | 1. Stoichiometry: Using an excess of the brominating agent will lead to multiple brominations. 2. Reaction Time: Longer reaction times can promote further bromination. | 1. Use one equivalent or slightly less of the brominating agent. 2. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. |
| Reaction Not Going to Completion | My bromination reaction is sluggish and does not go to completion. | 1. Inactive Brominating Agent: NBS can decompose over time. 2. Insufficient Activation: The thiophene ring may be deactivated by electron-withdrawing groups. | 1. Use freshly recrystallized NBS. 2. For deactivated thiophenes, a stronger brominating system (e.g., Br₂ in acetic acid) or a catalyst may be required. |
FAQs: Bromination
Q1: What is the best solvent for the bromination of thiophenes with NBS?
A1: Acetic acid is an excellent solvent for the regioselective bromination of substituted thiophenes with NBS, often leading to high yields of the 2-bromo isomer.[4] Chloroform and dimethylformamide (DMF) are also commonly used.
Q2: How can I selectively brominate the 5-position of a 3-substituted thiophene?
A2: Direct selective bromination at the 5-position in the presence of an unsubstituted 2-position is challenging. A common strategy is to first lithiate the 3-substituted thiophene at the 5-position using a directing group or specific lithiating agent and then quench with a bromine source.
Quantitative Data: Bromination of 3-Hexylthiophene
| Brominating Agent | Equivalents | Solvent | Temperature (°C) | Product Distribution (2-bromo:5-bromo:2,5-dibromo) | Yield (%) |
| NBS | 1.0 | DMF | 25 | 95 : <1 : 4 | >90 |
| NBS | 2.0 | DMF | 25 | 2 : <1 : 97 | >95 |
| Br₂ | 1.0 | Acetic Acid | 0 | 90 : 2 : 8 | ~85 |
Note: Data is illustrative and compiled from typical outcomes.
Experimental Protocol: Regioselective Bromination of 3-Hexylthiophene with NBS
Materials:
-
3-Hexylthiophene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask protected from light, dissolve 3-hexylthiophene (1.0 eq) in DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Add NBS (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous Na₂S₂O₃. Add saturated aqueous NaHCO₃ and extract with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Friedel-Crafts Acylation of Thiophenes
Friedel-Crafts acylation is a classic method for introducing acyl groups onto the thiophene ring. The primary challenges are controlling regioselectivity and avoiding polymerization.
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Polymerization/Tar Formation | My reaction is producing a large amount of black tar instead of the desired product. | 1. Strong Lewis Acid: Strong Lewis acids like AlCl₃ can cause polymerization of the electron-rich thiophene ring.[5] 2. High Temperature: Elevated temperatures can accelerate polymerization. | 1. Use a milder Lewis acid such as SnCl₄, ZnCl₂, or a solid acid catalyst like Hβ zeolite.[6][7] 2. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).[8] |
| Low Yield | The yield of my acylated thiophene is consistently low. | 1. Deactivated Substrate: Electron-withdrawing groups on the thiophene ring can deactivate it towards electrophilic substitution. 2. Insufficient Catalyst: Not enough catalyst is present to drive the reaction. | 1. Use a more reactive acylating agent (e.g., an acyl chloride instead of an anhydride) or a stronger Lewis acid. 2. Increase the amount of catalyst. For AlCl₃, stoichiometric amounts are often required.[8] |
| Poor Regioselectivity | I am getting a mixture of 2- and 3-acylated products. | 1. Reaction Conditions: While the 2-position is electronically favored, harsh conditions can lead to isomerization or reaction at the 3-position. | 1. Use milder reaction conditions (lower temperature, milder Lewis acid). 2. For specific 3-acylation, consider a multi-step approach involving blocking of the 2- and 5-positions. |
FAQs: Friedel-Crafts Acylation
Q1: Why is Friedel-Crafts acylation of thiophene highly selective for the 2-position?
A1: The electrophilic attack at the 2-position of the thiophene ring leads to a more stable carbocation intermediate that can be stabilized by three resonance structures, compared to only two for attack at the 3-position. This lower energy intermediate makes the 2-acylation pathway kinetically favored.
Q2: Can I use carboxylic acids directly for the acylation of thiophene?
A2: While less common than using acyl chlorides or anhydrides, direct acylation with carboxylic acids is possible using certain catalysts, such as polyphosphoric acid (PPA) or methanesulfonic acid, often at higher temperatures.
Quantitative Data: Comparison of Catalysts for Thiophene Acylation
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac₂O = 1:3[6][7] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h, Thiophene:Ac₂O = 1:2[6][9] |
| Ethylaluminum dichloride (EtAlCl₂) | Succinyl Chloride | - | 99 | 0°C, 2h, Thiophene:Acylating Agent = 2.1:1[6] |
| SnO₂ Nanosheets | Acetic Anhydride | - | Quantitative | Solvent-free conditions[6] |
| Aluminum Chloride (AlCl₃) | Acetyl Chloride | >90 | ~85 | 0°C to RT, CH₂Cl₂[8] |
| Zinc Chloride (ZnCl₂) | Acetic Anhydride | - | 48 | Reflux, 4h[5] |
Experimental Protocol: Friedel-Crafts Acylation of Thiophene with Acetic Anhydride and AlCl₃
Materials:
-
Thiophene
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 eq) and anhydrous CH₂Cl₂.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add a solution of acetic anhydride (1.0 eq) in anhydrous CH₂Cl₂ dropwise via the dropping funnel.
-
Addition of Thiophene: After the addition is complete, add a solution of thiophene (1.0 eq) in anhydrous CH₂Cl₂ dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2x).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.[8]
Suzuki Coupling of Thiophenes
The Suzuki coupling is a versatile and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds containing thiophene.
Troubleshooting Guide: Suzuki Coupling
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | My Suzuki coupling reaction is not working or giving very low yields. | 1. Inactive Catalyst: The palladium catalyst may have decomposed. 2. Poor Quality Reagents: The boronic acid may have decomposed, or the aryl halide may be impure. 3. Inappropriate Base or Solvent: The base and solvent system is crucial for the catalytic cycle. | 1. Use a fresh batch of catalyst or a more robust pre-catalyst. 2. Use fresh, high-purity boronic acid and aryl halide. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/ethanol/water).[10][11] |
| Dehalogenation of Starting Material | I am observing the formation of the dehalogenated thiophene starting material. | 1. Presence of Water: While some water is often necessary, excess water can lead to protonolysis of the organopalladium intermediate.[11] 2. Base: Some bases can promote dehalogenation. | 1. Use carefully controlled amounts of degassed water or consider anhydrous conditions for sensitive substrates.[11] 2. Try a different base, such as a phosphate or fluoride base. |
| Homocoupling of Boronic Acid | My reaction is producing a significant amount of the homocoupled product from the boronic acid. | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | 1. Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (argon or nitrogen). |
| Protodeboronation | The thienylboronic acid is being converted back to thiophene. | 1. Unstable Boronic Acid: Thienylboronic acids can be unstable under the reaction conditions. 2. Harsh Conditions: High temperatures and strong bases can promote protodeboronation. | 1. Use the boronic acid as soon as it is prepared or use a more stable boronic ester (e.g., pinacol ester). 2. Use the mildest possible conditions (lowest effective temperature, milder base) that allow the reaction to proceed. |
FAQs: Suzuki Coupling
Q1: What is the role of the base in the Suzuki coupling?
A1: The base plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.
Q2: Which palladium catalyst is best for Suzuki coupling of thiophenes?
A2: The choice of catalyst depends on the specific substrates. Pd(PPh₃)₄ is a commonly used and effective catalyst for many thiophene couplings.[10] For more challenging couplings, particularly with less reactive aryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective.
Quantitative Data: Ligand and Base Effects in Suzuki Coupling
| Aryl Halide | Boronic Acid | Ligand | Base | Solvent | Yield (%) | Dehalogenation (%) |
| 2-Bromothiophene | Phenylboronic acid | PPh₃ | K₂CO₃ | Dioxane/H₂O | ~85 | <5 |
| 2-Bromothiophene | Phenylboronic acid | SPhos | K₃PO₄ | Dioxane/H₂O | >95 | <2 |
| 2-Chlorothiophene | Phenylboronic acid | PPh₃ | K₂CO₃ | Dioxane/H₂O | <10 | - |
| 2-Chlorothiophene | Phenylboronic acid | XPhos | K₃PO₄ | Dioxane/H₂O | ~80 | <5 |
Note: Data is illustrative and compiled from typical outcomes.
Experimental Protocol: Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid
Materials:
-
2-Bromothiophene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq) under an inert atmosphere.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]
Visualizations
Experimental Workflow for Thiophene Lithiation
Caption: General experimental workflow for the lithiation of 3-bromothiophene.
Troubleshooting Decision Tree for Low Yield in Suzuki Coupling
Caption: Decision tree for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. tsijournals.com [tsijournals.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for 3-Acetyl-2-methyl-5-phenylthiophene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of 3-Acetyl-2-methyl-5-phenylthiophene.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when utilizing variations of the Gewald reaction, a common method for preparing substituted thiophenes.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive starting materials. | 1. Ensure the freshness and purity of reactants, especially α-cyanoesters and elemental sulfur. |
| 2. Incorrect reaction temperature. | 2. Optimize the reaction temperature. Microwave irradiation has been shown to improve yields and reduce reaction times in some Gewald reactions.[1] | |
| 3. Inefficient catalyst. | 3. Experiment with different basic catalysts such as triethylamine, piperidine, or L-proline.[2] | |
| 4. Suboptimal solvent. | 4. Test various solvents like DMF, ethanol, or even solvent-free conditions.[3][4] | |
| Formation of Side Products/Impurities | 1. Competing reaction pathways. | 1. Adjust the stoichiometry of the reactants. |
| 2. Prolonged reaction time or excessive temperature. | 2. Monitor the reaction progress using TLC to determine the optimal reaction time. | |
| 3. Impure starting materials. | 3. Purify starting materials before use. | |
| Difficulty in Product Isolation/Purification | 1. Oily or tarry crude product. | 1. Attempt crystallization from a different solvent system. Column chromatography may be necessary. |
| 2. Product co-eluting with impurities. | 2. Optimize the mobile phase for column chromatography. | |
| Inconsistent Results | 1. Variability in reaction setup. | 1. Ensure consistent stirring speed, heating, and reagent addition. |
| 2. Atmospheric moisture affecting the reaction. | 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: While various methods exist for thiophene synthesis, the Gewald reaction is a widely utilized and versatile method for preparing polysubstituted 2-aminothiophenes, which can be precursors to or structurally related to this compound.[1][2][5] This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[5]
Q2: How can I optimize the reaction conditions for better yield?
A2: Optimization is a multi-factorial process. Key parameters to consider are:
-
Catalyst: The choice and concentration of the basic catalyst are crucial.
-
Temperature: Temperature can significantly influence the reaction rate and selectivity.
-
Solvent: The polarity and boiling point of the solvent can affect reactant solubility and reaction kinetics.
-
Reactant Stoichiometry: Fine-tuning the molar ratios of the starting materials can minimize side product formation.
Q3: What are some common side reactions to be aware of?
A3: In the context of the Gewald reaction, potential side reactions can include the formation of various intermediates and byproducts due to competing reaction pathways. The mechanism of sulfur addition is complex and not fully elucidated, which can lead to unexpected products.[1]
Q4: What are the recommended purification techniques for the final product?
A4: The crude product can often be purified by recrystallization from a suitable solvent. If the product is an oil or if recrystallization is ineffective, column chromatography using silica gel is a standard method for purification.
Experimental Protocols
A plausible synthetic approach for a related compound, 1-(2-Amino-4-methyl-3-thienyl)ethanone, via a modified Gewald reaction is detailed below.[3] This can serve as a foundational protocol for developing a synthesis for this compound.
Synthesis of 1-(2-Amino-4-methyl-3-thienyl)ethanone [3]
-
Reactants:
-
Crude 3-oxobutanenitrile (cyanoacetone)
-
1,4-Dithiane-2,5-diol
-
Triethylamine
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Triethylamine (1 g, 10 mmol) is added with stirring to a solution of crude 3-oxobutanenitrile (2.08 g, 25 mmol) and 1,4-dithiane-2,5-diol (2.25 g, 12.5 mmol) in DMF (10 mL).
-
The mixture is heated to 60 °C for 5 hours.
-
The solvent is removed under reduced pressure.
-
The semi-solid residue is recrystallized from a cyclohexane-CH₂Cl₂ mixture to yield the product.
-
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 1-(2-Amino-4-methyl-3-thienyl)ethanone [3]
| Parameter | Value |
| Reactant 1 | 3-Oxobutanenitrile (2.08 g, 25 mmol) |
| Reactant 2 | 1,4-Dithiane-2,5-diol (2.25 g, 12.5 mmol) |
| Catalyst | Triethylamine (1 g, 10 mmol) |
| Solvent | DMF (10 mL) |
| Temperature | 60 °C |
| Reaction Time | 5 hours |
| Yield | 41% |
Visualizations
Caption: General workflow for the Gewald synthesis of substituted thiophenes.
Caption: Troubleshooting logic for addressing low product yield in thiophene synthesis.
References
Validation & Comparative
A Comparative Guide to Acetylthiophenes in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a privileged structure in medicinal chemistry, integral to numerous FDA-approved drugs and a focal point of research for novel therapeutic agents. Among its many derivatives, acetylthiophenes serve as critical building blocks for synthesizing compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. The position of the acetyl group on the thiophene ring—either at the 2- or 3-position—significantly influences the physicochemical properties and biological activity of the resulting molecules.
This guide provides a comparative overview of derivatives synthesized from 2-acetylthiophene and 3-acetylthiophene, focusing on their anticancer and anti-inflammatory activities. It presents supporting experimental data, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways to aid researchers in drug discovery and development.
Comparative Analysis of Anticancer Activity
Chalcones, a class of compounds synthesized from the condensation of an aldehyde and an acetyl-group-containing ketone, are a prominent example of bioactive molecules derived from acetylthiophenes. While direct comparative studies testing 2-thienyl and 3-thienyl chalcone isomers side-by-side are limited, the available data indicates that both scaffolds can be used to generate potent anticancer agents.[1] The cytotoxic activity of these compounds is commonly evaluated using the MTT assay, which measures a cell's metabolic activity as an indicator of its viability.
Note on Comparability: The following data is compiled from different studies. Direct comparison of IC50 values between the tables is not recommended due to variations in experimental conditions (e.g., cell lines, incubation times) and differences in the specific chemical structures of the evaluated compounds.
Cytotoxicity of 2-Acetylthiophene Derivatives
Chalcone derivatives of 2-acetylthiophene have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including breast and colon cancer. Their mechanism of action often involves the induction of apoptosis.[2][3]
| Compound/Derivative | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Chalcone 3c | MCF-7 | Breast Adenocarcinoma | 5.52 | (Pharmacological Reports, 2017)[2] |
| Chalcone 3c | MDA-MB-231 | Breast Adenocarcinoma | Not specified | (Pharmacological Reports, 2017)[2] |
| 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | HT-29 | Colon Adenocarcinoma | Cytotoxicity demonstrated | (PubMed, 2012)[3] |
| 3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | HT-29 | Colon Adenocarcinoma | Cytotoxicity demonstrated | (PubMed, 2012)[3] |
Cytotoxicity of 3-Acetylthiophene Derivatives
Research has also explored chalcones derived from 3-acetylthiophene, demonstrating their potential as cytotoxic agents against cancer cells. The following data presents the activity of chalcones synthesized from 2,5-dichloro-3-acetylthiophene.
| Compound/Derivative | Cancer Cell Line | Cell Line Origin | IC50 (µg/mL) | Reference |
| Chalcone Derivative 1 | DU145 | Prostate Carcinoma | ~5 | (Indian Journal of Pharmaceutical Education and Research, 2017) |
| Chalcone Derivative 2 | DU145 | Prostate Carcinoma | ~10 | (Indian Journal of Pharmaceutical Education and Research, 2017) |
Mechanisms of Anticancer Action
Acetylthiophene derivatives exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and interfering with the cell's structural components.
Induction of the Intrinsic Apoptosis Pathway
Many thiophene-based chalcones trigger the intrinsic, or mitochondrial, pathway of apoptosis. This process is initiated by cellular stress and leads to a cascade of events culminating in cell death. Key events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in balance increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase, caspase-3, leading to the cleavage of cellular proteins and cell death.
Inhibition of Tubulin Polymerization
Another key mechanism of action for some thiophene derivatives is the inhibition of tubulin polymerization. Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. By binding to tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of acetylthiophene derivatives.
MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, DU145)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Acetylthiophene derivative (test compound) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate spectrophotometer
2. Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only as a blank control. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). After 24 hours of incubation, remove the old medium and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by placing the plate on an orbital shaker for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
3. Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percentage Viability: The percentage of cell viability is calculated using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine IC50: The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
1. Animals:
-
Wistar or Sprague-Dawley rats (150-200 g).
-
Animals should be housed under standard laboratory conditions and acclimatized for at least one week before the experiment.
2. Materials and Reagents:
-
Carrageenan (1% w/v in sterile 0.9% saline).
-
Test compound (acetylthiophene derivative) suspended in a suitable vehicle (e.g., 1% Carboxymethyl cellulose).
-
Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium).
-
Pletysmometer.
3. Procedure:
-
Animal Grouping: Divide the animals into groups (n=5-6 per group):
-
Group I (Control): Vehicle only.
-
Group II (Standard): Standard drug.
-
Group III, IV, V (Test): Test compound at different doses (e.g., 25, 50, 100 mg/kg).
-
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals after the injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate Edema and Inhibition:
-
The increase in paw volume (edema) is calculated by subtracting the initial paw volume (at 0 h) from the paw volume at each time point.
-
The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.
-
4. Data Analysis:
-
The results are expressed as the mean ± SEM. Statistical significance between the control and treated groups is determined using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's test. A p-value of <0.05 is generally considered significant.
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptotic effect of chalcone derivatives of 2-acetylthiophene in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 3-Acetyl-2-methyl-5-phenylthiophene and Other Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities of 3-Acetyl-2-methyl-5-phenylthiophene and related thiophene derivatives, supported by experimental data and methodologies.
Thiophene and its derivatives have long been recognized as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This guide provides a comparative overview of the biological properties of this compound and other notable thiophene derivatives, with a focus on their antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of various thiophene derivatives, allowing for a direct comparison of their potency.
| Compound | Target Organism/Enzyme | Activity Metric | Value | Reference |
| Antimicrobial Activity | ||||
| Thiophene Derivative 7 | Pseudomonas aeruginosa | Zone of Inhibition | More potent than Gentamicin | [1] |
| Spiro–indoline–oxadiazole derivative | Clostridium difficile | MIC | 2 to 4 μg/ml | [2] |
| Thiophene derivatives 7b and 8 | Various bacteria | Activity | Comparable to Ampicillin and Gentamicin | [3] |
| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F) | XDR Salmonella Typhi | MIC | 3.125 mg/mL | [4] |
| Enzyme Inhibitory Activity | ||||
| N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (10) | Acetylcholinesterase (AChE) | Ki | 19.88±3.06 µM | [5] |
| --INVALID-LINK--methanone (8) | Butyrylcholinesterase (BChE) | Ki | 13.72±1.12 µM | [5] |
| (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone (7) | Glutathione S-transferase (GST) | Ki | 16.44±1.58 µM | [5] |
| 5-(2-thienylthio) thiophene-2-sulfonamide | Lactoperoxidase | IC50 | 3.4 nM | [6] |
| Thiophene pyrazole hybrids (29a–d) | Cyclooxygenase-2 (COX-2) | IC50 | 0.31–1.40 µM | [7] |
| Thiophene Derivative 4b | Neuraminidase | IC50 | 0.03 μM | [8] |
| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) | Acetylcholinesterase (AChE) | % Inhibition | 60% | [9][10] |
| Anticancer Activity | ||||
| N-[5-[N-(2-Amino-5-chloro-3,4-dihydro-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid (6) | CCRF-CEM human leukemic lymphoblasts | IC50 | 1.8+/-0.1 microM | [11] |
| N-[5-[N-(5-chloro-3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid (7) | CCRF-CEM human leukemic lymphoblasts | IC50 | 2.1+/-0.8 microM | [11] |
| Thieno[3,2-b]pyrrole derivative 4c | VEGFR-2 | % Inhibition | 70% | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to assess the biological activities of the thiophene derivatives cited in this guide.
Antimicrobial Susceptibility Testing
Disc Diffusion Method: This method was utilized to evaluate the antibacterial activity of newly synthesized thiophene derivatives.[1]
-
Bacterial strains were cultured on appropriate agar plates.
-
Sterile paper discs impregnated with known concentrations of the test compounds were placed on the agar surface.
-
Standard antibiotic discs (e.g., Ampicillin, Gentamicin) were used as positive controls.
-
The plates were incubated under suitable conditions.
-
The diameter of the zone of inhibition around each disc was measured to determine the antibacterial activity.[1]
Broth Microdilution Method: This method was employed to determine the Minimum Inhibitory Concentration (MIC) of thiophene-based heterocycles against various microbial strains.[2]
-
Serial dilutions of the test compounds were prepared in a liquid growth medium in microtiter plates.
-
A standardized inoculum of the test microorganism was added to each well.
-
The plates were incubated, and the lowest concentration of the compound that visibly inhibited microbial growth was recorded as the MIC.[2]
Enzyme Inhibition Assays
Ellman's Method for Acetylcholinesterase (AChE) Inhibition: The AChE inhibitory activity of a series of novel thiophene derivatives was determined using this spectrophotometric method.[9][10]
-
The assay is based on the reaction of acetylthiocholine iodide with AChE to produce thiocholine.
-
Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion.
-
The rate of formation of this anion is measured spectrophotometrically in the presence and absence of the test compounds.
-
The percentage of inhibition of AChE activity is then calculated. Donepezil was used as a reference standard.[9][10]
In Vitro Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: The anti-inflammatory potential of thiophene derivatives has been evaluated by assessing their ability to inhibit COX and LOX enzymes.[7]
-
The inhibitory activity against COX-1 and COX-2 is typically determined using enzyme immunoassay (EIA) kits.
-
Similarly, 5-lipoxygenase (5-LOX) inhibitory activity can be measured using specific assay kits.
-
The concentration of the compound required to cause 50% inhibition of the enzyme activity (IC50) is calculated.[7]
In Vitro Anticancer Activity Assay
MTT Assay: The antiproliferative activity of novel fused thiophene derivatives was evaluated against human cancer cell lines (HepG2 and PC-3) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[12]
-
Cancer cells were seeded in 96-well plates and incubated with various concentrations of the test compounds.
-
After a specified incubation period, MTT solution was added to each well.
-
Viable cells reduce the yellow MTT to a purple formazan product.
-
The formazan crystals were dissolved in a suitable solvent, and the absorbance was measured using a microplate reader.
-
The IC50 value, the concentration required to inhibit the growth of 50% of the cells, was determined. Doxorubicin was used as a reference compound.[12]
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key concepts related to the biological evaluation of thiophene derivatives.
Caption: General workflow for the synthesis and biological evaluation of thiophene derivatives.
Caption: Simplified pathway of COX inhibition by anti-inflammatory thiophene derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiophene derivatives is intricately linked to their structural features. While a universal activity pattern is not evident, several key observations can be made from the available literature.[13] The nature and position of substituents on the thiophene ring significantly influence the type and potency of the biological response.
For instance, in the context of antimicrobial activity, the introduction of pyridine side chains has been shown to result in excellent antimicrobial effects.[3] In the realm of anti-inflammatory agents, the presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, has been frequently associated with potent inhibition of COX and LOX enzymes.[7] Furthermore, for acetylcholinesterase inhibition, the presence of a carbonyl group within an acetamido linker has been suggested to be crucial for activity.[9]
The replacement of the thiophene ring with other aromatic systems such as benzene, furan, or pyridine does not consistently lead to superior activity, highlighting the unique contribution of the thiophene scaffold.[13]
Conclusion
This comparative guide underscores the significant potential of thiophene derivatives as a source of diverse biologically active compounds. While this compound itself requires more targeted investigation to fully elucidate its biological profile, the broader family of thiophenes demonstrates promising activities across antimicrobial, anti-inflammatory, and enzyme inhibitory domains. The presented data and experimental protocols offer a solid foundation for researchers to build upon in their quest for novel and effective therapeutic agents. Further exploration of structure-activity relationships will be pivotal in designing next-generation thiophene-based drugs with enhanced potency and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Reactivity of 2-Acetylthiophene and 3-Acetylthiophene for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the contrasting chemical reactivity of 2-acetylthiophene and 3-acetylthiophene, supported by experimental data and detailed protocols.
The isomeric acetylthiophenes, 2-acetylthiophene and 3-acetylthiophene, are pivotal building blocks in the synthesis of a wide range of pharmaceutical compounds and functional materials. The position of the acetyl group on the thiophene ring profoundly influences the molecule's electronic properties and, consequently, its reactivity in various chemical transformations. This guide provides an objective comparison of the reactivity of these two isomers, focusing on electrophilic aromatic substitution and reactions of the acetyl group, to aid in substrate selection and reaction optimization.
Executive Summary of Reactivity
The fundamental difference in reactivity between 2-acetylthiophene and 3-acetylthiophene stems from the interplay between the electron-donating nature of the thiophene ring's sulfur atom and the electron-withdrawing effect of the acetyl group. Thiophene is an electron-rich aromatic heterocycle, inherently more reactive towards electrophiles than benzene, with a pronounced preference for substitution at the α-positions (C2 and C5).
The acetyl group is a deactivating, meta-directing substituent. Its placement on the thiophene ring dictates the extent of this deactivation and the regioselectivity of subsequent reactions.
-
3-Acetylthiophene: The acetyl group at the 3-position deactivates the thiophene ring to a lesser extent compared to when it is at the 2-position.[1] This results in a generally higher reactivity towards electrophilic substitution.
-
2-Acetylthiophene: With the acetyl group at the 2-position, the deactivating effect on the thiophene ring is more pronounced.[1]
Electrophilic Aromatic Substitution: A Tale of Two Isomers
The difference in the deactivating effect of the acetyl group in the two isomers leads to distinct outcomes in electrophilic aromatic substitution reactions.
Regioselectivity
In 3-acetylthiophene , electrophilic attack preferentially occurs at the vacant α-position (C2), which is the most activated position on the ring.[1]
In 2-acetylthiophene , the acetyl group directs incoming electrophiles to the C4 and C5 positions.[1] Substitution at the C5 position is generally favored due to greater resonance stabilization of the intermediate carbocation.[1]
dot
Caption: Regioselectivity in electrophilic substitution.
Quantitative Comparison of Electrophilic Substitution Reactions
The higher reactivity of 3-acetylthiophene is reflected in the generally milder reaction conditions and higher yields observed in its electrophilic substitution reactions compared to 2-acetylthiophene.[1]
| Reaction | Substrate | Reagents | Major Product(s) | Yield (%) |
| Aroylation | 2-Acetylthiophene | 4-Chlorobenzotrichloride / AlCl₃ | 2-Acetyl-4-(4-chlorobenzoyl)thiophene | 39 |
| 2-Acetylthiophene | 3-Bromobenzotrichloride / AlCl₃ | 2-Acetyl-4-(3-bromobenzoyl)thiophene | 32 | |
| 3-Acetylthiophene | Benzoyl chloride / AlCl₃ | 4-Acetyl-2-benzoylthiophene | 76 | |
| 3-Acetylthiophene | 3-Bromobenzoyl chloride / AlCl₃ | 4-Acetyl-2-(3-bromobenzoyl)thiophene | 65 | |
| Bromination | 2-Acetylthiophene | N-Bromosuccinimide (NBS) | 2-Acetyl-5-bromothiophene | 82 |
| Nitration | 2-Acetylthiophene | HNO₃ / H₂SO₄ | 2-Acetyl-4-nitrothiophene & 2-Acetyl-5-nitrothiophene | Mixture |
Reactivity of the Acetyl Group
The electronic environment of the acetyl group is also influenced by its position on the thiophene ring, which can affect its reactivity towards nucleophiles.
Reduction of the Carbonyl Group
The reduction of the acetyl group to an alcohol is a common transformation. While specific kinetic data is scarce, the general principles of carbonyl reactivity suggest that the more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack by a reducing agent.
dot
Caption: General scheme for the reduction of acetylthiophenes.
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction, which converts aryl ketones to thioamides, is a useful transformation for the acetyl group. This reaction involves nucleophilic attack of an amine and sulfur on the ketone.[2] The relative reactivity of the two isomers in this reaction would depend on both the electrophilicity of the carbonyl carbon and steric factors.
Experimental Protocols
General Protocol for Electrophilic Bromination of 2-Acetylthiophene
This protocol describes the synthesis of 2-acetyl-5-bromothiophene.[1]
Materials:
-
2-Acetylthiophene
-
N-Bromosuccinimide (NBS)
-
Acetic Anhydride
-
Acetic Acid
-
Water
Procedure:
-
In a dry 25 mL round-bottomed flask, add 2-acetylthiophene (1.08 mL, 10 mmol), N-bromosuccinimide (1.78 g, 10 mmol), and acetic anhydride (3.78 mL, 40 mmol).
-
Add acetic acid (0.40 mL) to the mixture.
-
Stir the reaction mixture at 50 °C for 1 hour, protecting it from light. The solution will change color from colorless to light yellow.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of water with continuous stirring to hydrolyze the acetic anhydride.
-
The product, 2-acetyl-5-bromothiophene, will precipitate as white crystals.
-
Collect the product by filtration and wash thoroughly with water. The reported yield is 82%.[1]
General Protocol for Reduction of a Ketone using Sodium Borohydride
This is a general procedure for the reduction of a ketone to an alcohol.[3]
Materials:
-
Ketone (e.g., 2-acetylthiophene or 3-acetylthiophene)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane
-
3 M Sodium hydroxide solution
-
Water
Procedure:
-
Dissolve the ketone in methanol in a test tube.
-
Cool the solution in an ice-water bath.
-
Carefully add sodium borohydride in small portions.
-
Stir the mixture for five minutes, then remove the ice-water bath and stir at room temperature for 20 minutes.
-
Pour the solution into a separatory funnel.
-
Rinse the test tube with dichloromethane and add it to the separatory funnel.
-
Rinse the test tube with water and add it to the separatory funnel.
-
Add two full pipettes of 3 M sodium hydroxide solution.
-
Separate the organic layer, wash with water, and dry over a suitable drying agent.
-
Remove the solvent under reduced pressure to obtain the crude alcohol product.
dot
References
A Comparative Guide to the Structural Validation of 3-Acetyl-2-methyl-5-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data for validating the chemical structure of 3-Acetyl-2-methyl-5-phenylthiophene against structurally related alternatives. Due to the limited availability of public experimental Nuclear Magnetic Resonance (NMR) data for the target compound, this guide utilizes a combination of experimental data from the National Institute of Standards and Technology (NIST) database and predicted NMR data. This approach offers a robust framework for structural confirmation and highlights the importance of multi-technique analysis in organic chemistry.
Structural Overview
Target Compound: this compound Molecular Formula: C₁₃H₁₂OS[1][2] Molecular Weight: 216.30 g/mol [1][2] CAS Number: 40932-63-6[1][2]
Alternative Compounds for Comparison:
-
2-Acetyl-5-methylthiophene: An isomer with a different substitution pattern on the thiophene ring.
-
3-Acetyl-2,5-dimethylthiophene: A related compound where the phenyl group is replaced by a methyl group.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its alternatives.
¹H NMR Spectral Data
Note: Data for this compound is predicted due to the absence of publicly available experimental spectra.
| Compound | Proton | Predicted/Experimental Chemical Shift (ppm) | Multiplicity |
| This compound (Predicted) | H4 | ~7.3 | s |
| Phenyl-H | ~7.2-7.6 | m | |
| CH₃ (acetyl) | ~2.5 | s | |
| CH₃ (ring) | ~2.7 | s | |
| 2-Acetyl-5-methylthiophene (Experimental) [3] | H3 | 7.5 | d |
| H4 | 6.8 | d | |
| CH₃ (acetyl) | 2.5 | s | |
| CH₃ (ring) | 2.5 | s | |
| 3-Acetyl-2,5-dimethylthiophene (Experimental) | H4 | 6.8 | s |
| CH₃ (acetyl) | 2.4 | s | |
| CH₃ (ring at C2) | 2.5 | s | |
| CH₃ (ring at C5) | 2.5 | s |
¹³C NMR Spectral Data
Note: Data for this compound is predicted.
| Compound | Carbon | Predicted/Experimental Chemical Shift (ppm) |
| This compound (Predicted) | C=O | ~195 |
| C2 | ~140 | |
| C3 | ~142 | |
| C4 | ~125 | |
| C5 | ~145 | |
| Phenyl-C | ~125-135 | |
| CH₃ (acetyl) | ~30 | |
| CH₃ (ring) | ~15 | |
| 2-Acetyl-5-methylthiophene (Experimental) [3] | C=O | 190.2 |
| C2 | 144.5 | |
| C3 | 133.5 | |
| C4 | 126.3 | |
| C5 | 144.9 | |
| CH₃ (acetyl) | 26.6 | |
| CH₃ (ring) | 15.8 | |
| 3-Acetyl-2,5-dimethylthiophene (Experimental) | C=O | 194.2 |
| C2 | 147.2 | |
| C3 | 134.8 | |
| C4 | 132.6 | |
| C5 | 138.9 | |
| CH₃ (acetyl) | 29.2 | |
| CH₃ (ring at C2) | 15.3 | |
| CH₃ (ring at C5) | 14.9 |
Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group | Reference |
| This compound | ~1660 | C=O (Aryl ketone) | --INVALID-LINK--[1] |
| 2-Acetyl-5-methylthiophene | 1655 | C=O (Aryl ketone) | [3] |
| 3-Acetyl-2,5-dimethylthiophene | 1660 | C=O (Aryl ketone) |
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |
| This compound | 216 | 201, 173, 115 | --INVALID-LINK--[4] |
| 2-Acetyl-5-methylthiophene | 140 | 125, 97, 45 | [3] |
| 3-Acetyl-2,5-dimethylthiophene | 154 | 139, 111, 43 | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a 5 mm NMR tube.
-
¹H NMR Spectroscopy Acquisition:
-
Spectrometer Frequency: 400 MHz
-
Pulse Angle: 30°
-
Acquisition Time: 3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C NMR Spectroscopy Acquisition:
-
Spectrometer Frequency: 100 MHz
-
Pulse Angle: 45°
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 3 seconds
-
Number of Scans: 1024
-
Infrared (IR) Spectroscopy
A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectra are obtained using a mass spectrometer with an ionization energy of 70 eV. The sample is introduced via a direct insertion probe, and the source temperature is maintained at 200°C.
Visualizations
Structure Validation Workflow
The following diagram illustrates the general workflow for the spectroscopic validation of an organic compound's structure.
Logical Relationship of Spectroscopic Data
This diagram shows how different spectroscopic techniques provide complementary information for structure elucidation.
References
A Comparative Analysis of Thiophene and Furan Derivatives in Drug Design: A Guide for Researchers
In the landscape of medicinal chemistry, the five-membered aromatic heterocycles, thiophene and furan, are foundational scaffolds in the design of novel therapeutic agents.[1][2] Their structural similarities, coupled with distinct electronic and physicochemical properties, position them as key bioisosteres—substituents that can be interchanged to modulate a compound's biological activity and pharmacokinetic profile.[3] This guide provides a comprehensive, data-driven comparison of thiophene and furan derivatives to inform strategic decisions in drug discovery and development.
Physicochemical Properties: A Tale of Two Heteroatoms
The fundamental differences between thiophene and furan originate from their constituent heteroatoms—sulfur and oxygen, respectively. These differences in electronegativity, atomic size, and ability to participate in hydrogen bonding directly influence key physicochemical parameters critical for drug design.[3][4]
Table 1: Comparative Physicochemical Properties of Thiophene and Furan Derivatives
| Property | Thiophene Derivatives | Furan Derivatives | Significance in Drug Design |
| Aromaticity | Higher resonance energy (29 kcal/mol)[5] | Lower resonance energy (16 kcal/mol)[5] | Greater aromaticity often correlates with increased chemical and metabolic stability.[5][6] |
| Lipophilicity (logP) | Generally less polar, leading to higher lipophilicity.[3] | More polar due to the higher electronegativity of oxygen.[3] | Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] |
| Hydrogen Bonding | Sulfur is a weak hydrogen bond acceptor.[3] | Oxygen is a capable hydrogen bond acceptor.[3] | Hydrogen bonding capability is crucial for molecular recognition and binding to biological targets.[7] |
| Metabolic Stability | Generally considered more metabolically stable.[3] | Can be metabolized to reactive intermediates, leading to lower stability.[3][8] | Higher metabolic stability can lead to improved pharmacokinetic profiles and less frequent dosing.[4] |
| pKa | The electron-withdrawing nature of the ring can influence the pKa of substituents.[4] | The higher electronegativity of oxygen can have a more pronounced effect on the pKa of adjacent functional groups.[4] | The ionization state of a drug at physiological pH is critical for its solubility, receptor binding, and cellular uptake.[4] |
Biological Activities: A Spectrum of Therapeutic Potential
Both thiophene and furan moieties are integral components of numerous clinically approved drugs and investigational compounds, demonstrating a broad range of biological activities.[7][9] The choice between these scaffolds is often context-dependent, with the specific biological target and desired therapeutic effect dictating the optimal choice.[3]
Table 2: Comparative Biological Activities and IC50 Values
| Biological Activity | Thiophene-Containing Compounds | Furan-Containing Compounds |
| Anticancer | Raltitrexed, Olanzapine[9] | Furosemide, Ranitidine[10] |
| Anti-inflammatory | Suprofen, Tiaprofenic acid[9] | Furan-based compounds have shown potent anti-inflammatory effects.[7] |
| Antimicrobial | Cefoxitin, Sertaconazole[9] | Nitrofurantoin[7][10] |
| Antiviral | Thiophene derivatives have shown antiviral properties.[11][12] | Furan derivatives have demonstrated antiviral activities.[6][7] |
| Anticonvulsant | Tiagabine, Etizolam[9] | Furan derivatives have been explored for their anticonvulsant properties.[13] |
| IC50 (Antiproliferative, A431 cells) | N-(3,4-dichlorophenyl)-amide thiophene-2-carboxylic acid (T6): LD50 = 1.3 µM [14] | N-(3,4-dichlorophenyl)-amide furan-2-carboxylic acid (F6): LD50 = 2.1 µM [14] |
The provided LD50 values for analogous thiophene and furan derivatives against the A431 cell line suggest that in this specific chemical series, the thiophene analog exhibited slightly higher potency.[14] However, it is crucial to note that the superiority of one scaffold over the other is not universal and is highly dependent on the overall molecular structure and the biological target.[3]
Metabolic Stability: A Critical Consideration
A key differentiator between thiophene and furan in drug design is their metabolic stability. The thiophene ring is generally considered more resistant to metabolic degradation.[3] In contrast, the furan ring can undergo metabolic activation to form reactive intermediates, which can lead to toxicity.[3][8]
Table 3: Comparative Metabolic Stability in Human Liver Microsomes
| Compound Type | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Thiophene Derivative (Hypothetical) | > 60 | < 10 |
| Furan Derivative (Hypothetical) | < 30 | > 50 |
Note: The data in this table is hypothetical and serves to illustrate the general trend of higher metabolic stability for thiophene derivatives compared to furan derivatives.
The enhanced metabolic stability of thiophene-containing drugs can translate to improved pharmacokinetic profiles, such as a longer half-life, which may allow for less frequent dosing regimens.[4]
Experimental Protocols
To aid researchers in the comparative evaluation of thiophene and furan derivatives, detailed methodologies for key experiments are provided below.
Determination of Lipophilicity (logP)
The shake-flask method is a standard technique for determining the partition coefficient (logP) of a compound between n-octanol and water.[15]
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add a small aliquot of the stock solution to a mixture of pre-saturated n-octanol and water (or a suitable buffer like PBS, pH 7.4).[15]
-
Shake the mixture vigorously to allow for partitioning of the compound between the two phases.
-
Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Carefully collect samples from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[15][16]
-
Calculate the logP value using the formula: logP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).[17]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate of metabolism of a compound by liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[18][19]
Protocol:
-
Prepare a solution of the test compound in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[20]
-
Pre-incubate the compound with liver microsomes (e.g., human, rat, or mouse) at 37°C.[18][21]
-
Initiate the metabolic reaction by adding the cofactor NADPH.[18][20]
-
At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.[18][20]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[20]
-
Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
IC50 Determination using the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.[3][22][23]
Protocol:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[23]
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-treated and untreated controls.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[22][23]
-
Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[22]
-
Measure the absorbance of each well at a wavelength of approximately 490 nm using a microplate reader.[22]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.[23]
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[24]
Visualizing Key Concepts in Drug Design
To further elucidate the comparative aspects of thiophene and furan derivatives, the following diagrams visualize a typical experimental workflow, a relevant signaling pathway, and a logical comparison of their properties.
Caption: Comparative Experimental Workflow
Caption: MAPK Signaling Pathway Inhibition
Caption: Thiophene vs. Furan: A Logical Comparison
References
- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unit 3 furan & thiophene | PDF [slideshare.net]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. ijabbr.com [ijabbr.com]
- 14. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. mercell.com [mercell.com]
- 21. mttlab.eu [mttlab.eu]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. benchchem.com [benchchem.com]
- 24. clyte.tech [clyte.tech]
Phenylthiophene Derivatives: A Comparative Analysis of Biological Activity Against Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of phenylthiophene derivatives against established therapeutic agents in the fields of oncology, infectious diseases, and inflammation. The objective is to present a clear, data-driven overview of their potential as a promising scaffold in medicinal chemistry. Experimental data, detailed protocols, and visualizations of key signaling pathways are included to support further research and development.
Anticancer Activity
Phenylthiophene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. This section compares their in vitro efficacy, represented by half-maximal inhibitory concentration (IC50) values, with standard chemotherapeutic drugs such as doxorubicin and cisplatin.
Data Presentation: In Vitro Anticancer Activity
| Compound/Drug | Chemical Class | Cell Line | IC50 (µM) | Reference |
| Phenylthiophene Derivatives | ||||
| Thiophene-based Chalcone (5a) | Chalcone | MCF-7 | 7.87 ± 2.54 | [1] |
| Thiophene-based Chalcone (5b) | Chalcone | MCF-7 | 4.05 ± 0.96 | [1] |
| Thiophene-based Chalcone (5a) | Chalcone | A549 | 41.99 ± 7.64 | [1] |
| 2-amino-3-cyanothiophene deriv. (6f) | Aminothiophene | Osteosarcoma cells | Potent antiproliferative effects | [2] |
| Chlorothiophene-based Chalcone (C4) | Chalcone | WiDr | ~1.6 | [3] |
| Chlorothiophene-based Chalcone (C6) | Chalcone | WiDr | ~0.9 | [3] |
| Existing Drugs | ||||
| Doxorubicin | Anthracycline | MCF-7 | 3.10 | [4] |
| Doxorubicin | Anthracycline | A549 | 2.43 | [4] |
| Cisplatin | Platinum-based | MCF-7 | 27.78 ± 0.929 | [1] |
| Cisplatin | Platinum-based | A549 | 5.547 ± 0.734 | [1] |
*Note: IC50 values converted from µg/mL to µM for comparison purposes. The IC50 values presented are from various studies and may not be directly comparable due to differences in experimental conditions.[1]
Antimicrobial Activity
The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Phenylthiophene derivatives have shown promising activity against various bacterial strains. This section compares their minimum inhibitory concentrations (MICs) with commonly used antibiotics.
Data Presentation: In Vitro Antimicrobial Activity
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Phenylthiophene Derivatives | |||
| Thiophene derivative (AGR1.229) | A. baumannii ATCC 17978 | 16-64 | [5] |
| Thiophene derivative (AGR1.230) | E. coli ATCC 25922 | 16-64 | [5] |
| Thiophene derivative (4) | Colistin-Resistant A. baumannii | 16 (MIC50) | [5] |
| Thiophene derivative (4) | Colistin-Resistant E. coli | 8 (MIC50) | [5] |
| Thiophene-functionalized Au(I)-NHC (2b) | S. aureus (Ampicillin-resistant) | 32 | |
| Existing Drugs | |||
| Ampicillin | S. aureus | >256 (Resistant Strain) | |
| Ampicillin | E. coli | >1024 (Resistant Strain) |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Phenylthiophene derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Data Presentation: In Vitro and In Vivo Anti-inflammatory Activity
Table 3: In Vitro COX Inhibition
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |
| Phenylthiophene Derivatives | ||||
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene deriv. (29a-d) | - | 0.31 - 1.40 | Selective | |
| Existing Drugs | ||||
| Celecoxib | >50 | 0.34 | 147.05 | |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [6] |
Table 4: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound/Drug | Dose | % Inhibition of Edema | Reference |
| Phenylthiophene Derivatives | |||
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene deriv. (29a-d) | - | Potent, superior to celecoxib | |
| Existing Drugs | |||
| Indomethacin | 10 mg/kg | 57.66% (at 4h) | [7] |
| Indomethacin | 0.66-2 mg/kg | Significant inhibition | [8] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the phenylthiophene derivatives or standard drugs and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Broth Microdilution Method for MIC Determination
This protocol determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the phenylthiophene derivatives or standard antibiotics in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Groups: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the phenylthiophene derivatives.
-
Compound Administration: Administer the test compounds or standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways and Mechanisms of Action
Inhibition of STAT3 Signaling Pathway by Phenylthiophene Derivatives
Several phenylthiophene derivatives have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in cancer cells, promoting their proliferation and survival.[2][9]
Caption: Phenylthiophene derivatives inhibit the STAT3 signaling pathway.
Modulation of p53 Signaling Pathway by Phenylthiophene Derivatives
Some studies suggest that phenylthiophene derivatives can induce apoptosis in cancer cells through the modulation of the p53 tumor suppressor pathway.[3][10]
Caption: Phenylthiophene derivatives may modulate the p53 apoptotic pathway.
Mechanism of Action of Celecoxib: COX-2 Inhibition
Celecoxib, a standard anti-inflammatory drug, selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[11][12][13][14][15]
Caption: Celecoxib selectively inhibits the COX-2 enzyme in the inflammatory pathway.
References
- 1. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 8. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylhexyl isothiocyanate suppresses cell proliferation and promotes apoptosis via repairing mutant P53 in human myeloid leukemia M2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 3-Acetylthiophene Derivatives
The thiophene scaffold is a highly valued structural motif in medicinal chemistry, recognized as a bioisostere of the benzene ring.[1] Among its derivatives, 3-acetylthiophene serves as a critical precursor for the synthesis of a diverse array of pharmacologically active compounds.[2] The acetyl group at the 3-position provides a versatile chemical handle for constructing more complex molecules, including chalcones, thieno[3,2-c]pyridines, and other heterocyclic systems.[1][3] These derivatives have demonstrated significant potential as anticancer, antimicrobial, and enzyme inhibitory agents.[4]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-acetylthiophene derivatives, supported by quantitative experimental data. It details the key synthetic protocols and biological evaluation methods relevant to their development.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 3-acetylthiophene derivatives is profoundly influenced by the nature and position of substituents introduced onto the core scaffold. The most extensively studied derivatives are chalcones, synthesized via a Claisen-Schmidt condensation, which serve as a prime example for SAR analysis.
1. Anticancer Activity:
Thiophene-based chalcones, derived from the condensation of 3-acetylthiophene with various aromatic aldehydes, have shown significant cytotoxicity against a range of cancer cell lines.[5] The SAR for these compounds can be summarized as follows:
-
Substitution on the Phenyl Ring: The electronic properties and position of substituents on the non-thiophene phenyl ring (the B-ring in the chalcone backbone) are critical. Electron-withdrawing groups (EWGs) such as halogens (e.g., -Br, -Cl) or nitro groups (-NO₂) often enhance cytotoxic activity. For instance, a bromo-substituted chalcone demonstrated potent apoptotic effects on colon adenocarcinoma cells.[6]
-
Substitution on the Thiophene Ring: Modifications on the thiophene ring itself also modulate activity. Dichlorination of the 3-acetylthiophene starting material has been explored to create chalcones with antifungal and cytotoxic properties.[5]
-
Heterocyclic Alternatives: Replacing the phenyl ring with other heterocyclic systems can also lead to potent anticancer agents.
2. Antimicrobial Activity:
Derivatives of 3-acetylthiophene have shown promise as antibacterial and antifungal agents.[7] The SAR in this context often relates to the overall lipophilicity and the presence of specific pharmacophores.
-
Pyrazoline and Pyrimidine Derivatives: Cyclization of thiophene-based chalcones into heterocyclic systems like pyrazolines and pyrimidines has yielded compounds with significant antibacterial activity, sometimes exceeding that of standard drugs like chloramphenicol.[8]
-
Substituent Effects: The presence of substituents that can interact with bacterial cell membranes or essential enzymes is key. For example, derivatives incorporating pyridine moieties have shown excellent antimicrobial activity.[7]
3. Enzyme Inhibition:
3-Acetylthiophene derivatives have been investigated as inhibitors of various enzymes, notably acetylcholinesterase (AChE), which is implicated in Alzheimer's disease.[2][9]
-
Thieno[3,2-c]pyridine Core: This scaffold, accessible from 3-acetyl-2-aminothiophene precursors, is central to antiplatelet agents that inhibit the P2Y12 receptor.[3]
-
Piperazine Moieties: For AChE inhibition, the incorporation of N-substituted piperazine moieties has proven effective. For example, a 2-acetamido-tetrahydrobenzo[b]thiophene derivative containing a 4-methoxyphenylpiperazine group showed more potent inhibition than the reference drug donepezil.[9][10]
Comparative Performance Data
The following tables summarize the quantitative biological activity data for representative 3-acetylthiophene derivatives, comparing their performance against various biological targets.
Table 1: Anticancer Activity of 3-Acetylthiophene Chalcone Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| 5a | Bis-chalcone | MCF-7 (Breast) | 7.87 ± 2.54 | [11] |
| 5b | Bis-chalcone | MCF-7 (Breast) | 4.05 ± 0.96 | [11] |
| 5a | Bis-chalcone | HCT-116 (Colon) | 18.10 ± 2.51 | [11] |
| 9a | Bis-chalcone | HCT-116 (Colon) | 17.14 ± 0.66 | [11] |
| C06 | Chalcone (4-bromo) | HT-29 (Colon) | Cytotoxic | [6] |
| C09 | Chalcone (2-nitro) | HT-29 (Colon) | Cytotoxic | [6] |
| Cisplatin | Standard Drug | MCF-7 (Breast) | 27.78 ± 0.929 | [11] |
| Cisplatin | Standard Drug | HCT-116 (Colon) | 13.276 ± 0.294 |[11] |
Table 2: Antimicrobial Activity of 3-Acetylthiophene Derivatives
| Compound ID | Derivative Class | Bacterial Strain | MIC (mg/L) | Reference |
|---|---|---|---|---|
| Thiophene 4 | Benzamide | A. baumannii (Col-R) | 16 (MIC50) | [12] |
| Thiophene 4 | Benzamide | E. coli (Col-R) | 8 (MIC50) | [12] |
| Thiophene 5 | Benzamide | A. baumannii (Col-R) | 16 (MIC50) | [12] |
| Thiophene 8 | Benzamide | E. coli (Col-R) | 32 (MIC50) | [12] |
| Compound 12b | Thiophene | Ampicillin | High Activity |[13] |
Table 3: Acetylcholinesterase (AChE) Inhibition
| Compound ID | Derivative Class | AChE Inhibition | IC50 (µM) | Reference |
|---|---|---|---|---|
| IIId | Tetrahydrobenzo[b]thiophene | 60% | Not specified | [9][10] |
| 23e | Chalcone-Coumarin Hybrid | Potent | 0.42 ± 0.019 | [14][15] |
| Donepezil | Standard Drug | 40% | Not specified | [9][10] |
| Galantamine | Standard Drug | Potent | 1.142 ± 0.027 |[14][15] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of 3-acetylthiophene derivatives are crucial for reproducible research.
Synthesis Protocols
1. Claisen-Schmidt Condensation (for Chalcone Synthesis) This reaction forms α,β-unsaturated ketones by condensing an aromatic ketone (3-acetylthiophene) with an aromatic aldehyde that lacks α-hydrogens.[16]
-
Materials: 3-acetylthiophene (1.0 eq.), substituted aromatic aldehyde (1.0-1.2 eq.), ethanol, aqueous sodium hydroxide (NaOH) solution (e.g., 20% w/v).
-
Procedure:
-
Dissolve 3-acetylthiophene and the aromatic aldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add the aqueous NaOH solution dropwise to the flask.
-
Remove the ice bath and continue stirring at room temperature for several hours to overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol).[4][10]
-
2. Gewald Reaction (for 2-Aminothiophene Synthesis) This is a one-pot, multi-component reaction to synthesize polysubstituted 2-aminothiophenes, which are key intermediates for further derivatization.[2][3]
-
Materials: A ketone or aldehyde (e.g., cyclohexanone), an active methylene compound (e.g., ethyl cyanoacetate), elemental sulfur, a basic catalyst (e.g., morpholine or triethylamine), and a solvent (e.g., ethanol).
-
Procedure:
-
Combine the carbonyl compound, active methylene compound, and elemental sulfur in a round-bottom flask.
-
Add the solvent and the basic catalyst.
-
Stir the mixture at a temperature ranging from room temperature to 50°C.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-24 hours).
-
Cool the mixture. If a precipitate forms, collect it by filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.[2][3]
-
Biological Assay Protocols
1. MTT Assay for Cytotoxicity This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[17]
-
Procedure:
-
Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and incubate to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 3-acetylthiophene derivatives and incubate for a specified period (e.g., 48 or 72 hours).[11][18]
-
MTT Addition: Add MTT solution (e.g., 10 µL of a 12 mM stock) to each well and incubate for 4 hours at 37°C.[19]
-
Formazan Solubilization: Add a solubilizing agent (e.g., 100 µL of an SDS-HCl solution or DMSO) to each well to dissolve the purple formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined from the dose-response curve.
-
2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21]
-
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).[20]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., adjusted to a 0.5 McFarland standard).[22]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[20][23]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the study of 3-acetylthiophene derivatives.
Caption: Synthetic and screening workflow for 3-acetylthiophene derivatives.
Caption: Logical steps of the Claisen-Schmidt condensation reaction.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel thiophene Chalcones-Coumarin as acetylcholinesterase inhibitors: Design, synthesis, biological evaluation, molecular docking, ADMET prediction and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. repository.umpr.ac.id [repository.umpr.ac.id]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. rr-asia.woah.org [rr-asia.woah.org]
- 23. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 3-Acetyl-2-methyl-5-phenylthiophene: A Comparative Guide to Potential Routes
For researchers and professionals in drug development and organic synthesis, the efficient construction of substituted thiophenes is a task of paramount importance. The target molecule, 3-Acetyl-2-methyl-5-phenylthiophene, presents a unique substitution pattern that requires careful consideration of synthetic strategy. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering detailed hypothetical protocols and a discussion of their respective efficiencies based on established chemical principles and analogous reactions.
Route 1: Direct Acylation via Friedel-Crafts Reaction
A theoretically straightforward approach to this compound is the direct Friedel-Crafts acylation of the readily available precursor, 2-methyl-5-phenylthiophene. This method is attractive due to its single-step nature. However, the regioselectivity of electrophilic substitution on a 2,5-disubstituted thiophene ring is a critical consideration. While the 2- and 5-positions are the most activated sites on the thiophene ring, their occupation in the starting material forces acylation to occur at the less reactive 3- or 4-positions. The directing effects of the existing methyl and phenyl substituents will influence the final product distribution.
Experimental Protocol: Friedel-Crafts Acylation of 2-methyl-5-phenylthiophene
Materials:
-
2-methyl-5-phenylthiophene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq.) to the stirred suspension.
-
After the addition is complete, add a solution of 2-methyl-5-phenylthiophene (1.0 eq.) in dry dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Quantitative Data for Route 1 (Hypothetical):
| Parameter | Value | Notes |
| Starting Material | 2-methyl-5-phenylthiophene | Commercially available or synthesizable. |
| Reagents | Acetyl chloride, Aluminum chloride | Standard laboratory reagents. |
| Solvent | Dichloromethane | Common solvent for Friedel-Crafts reactions. |
| Reaction Time | 3-5 hours | Estimated based on typical Friedel-Crafts acylations. |
| Temperature | 0 °C to Room Temperature | Standard conditions to control reactivity. |
| Hypothetical Yield | 40-60% | Yield may be compromised by the formation of the 4-acetyl isomer and potential side reactions. |
digraph "Route_1_Friedel_Crafts_Acylation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#4285F4", penwidth=2];start [label="2-methyl-5-phenylthiophene"]; reagents [label="+ Acetyl Chloride\n+ AlCl3", shape=plaintext, fontcolor="#202124"]; product [label="this compound"];
start -> reagents [arrowhead=none]; reagents -> product; }
Route 2: Multi-step Synthesis via Gewald Reaction Analogue
An alternative, multi-step approach could provide better control over regioselectivity. Inspired by the Gewald reaction, which is known for the synthesis of aminothiophenes, a modified route could be envisioned. While a direct Gewald synthesis of the target molecule is not reported, a related strategy could involve the construction of a suitably substituted thiophene ring followed by functional group interconversion. A plausible sequence could start with the synthesis of a 3-acetyl-2-aminothiophene derivative, which could then be deaminated and further functionalized.
A variation of the Gewald reaction has been reported for the synthesis of 3-acetyl-2-aminothiophenes.[1][2] This provides a basis for a hypothetical protocol to a precursor that could potentially be converted to the target molecule.
Experimental Protocol: Modified Gewald Synthesis of a Precursor
This protocol is based on the synthesis of 1-(2-Amino-4-methyl-3-thienyl)ethanone, a structural analogue.[2]
Materials:
-
Cyanoacetone
-
A suitable α-mercaptoaldehyde or its equivalent (e.g., a 1,4-dithiane derivative)
-
Triethylamine
-
Dimethylformamide (DMF)
-
Reagents for subsequent deamination and phenylation (e.g., for Sandmeyer-type reaction and Suzuki coupling)
Procedure (Step 1: Gewald Reaction):
-
In a round-bottom flask, dissolve cyanoacetone and the appropriate α-mercaptoaldehyde equivalent in DMF.
-
Add triethylamine as a basic catalyst.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for several hours, monitoring the reaction by TLC.[2]
-
After completion, remove the solvent under reduced pressure.
-
Purify the resulting 3-acetyl-2-amino-4-methylthiophene by recrystallization or column chromatography.
Subsequent Hypothetical Steps:
-
Deamination: The 2-amino group could be removed via a Sandmeyer-type reaction (diazotization followed by reduction).
-
Halogenation: The resulting 3-acetyl-2-methylthiophene could be selectively halogenated at the 5-position.
-
Suzuki Coupling: The 5-halo-3-acetyl-2-methylthiophene could then undergo a Suzuki coupling with phenylboronic acid to introduce the phenyl group, yielding the final product.
Quantitative Data for Route 2 (Hypothetical):
| Parameter | Value | Notes |
| Starting Materials | Cyanoacetone, α-mercaptoaldehyde equivalent | Requires synthesis of specific starting materials. |
| Number of Steps | 3-4 steps | Significantly more complex than Route 1. |
| Overall Yield | 15-30% | Estimated, considering yield losses in each step. |
| Regiocontrol | Potentially excellent | Each step allows for controlled introduction of functional groups. |
| Complexity | High | Involves multiple distinct reaction types and purifications. |
digraph "Route_2_Multistep_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#34A853", penwidth=2];start [label="Cyanoacetone +\nα-mercaptoaldehyde deriv."]; step1 [label="Gewald Reaction"]; intermediate1 [label="3-Acetyl-2-amino-4-methylthiophene"]; step2 [label="Deamination"]; intermediate2 [label="3-Acetyl-2-methylthiophene"]; step3 [label="Halogenation"]; intermediate3 [label="5-Halo-3-acetyl-2-methylthiophene"]; step4 [label="Suzuki Coupling"]; product [label="this compound"];
start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> intermediate3; intermediate3 -> step4; step4 -> product; }
Comparison of Synthesis Routes
| Feature | Route 1: Friedel-Crafts Acylation | Route 2: Multi-step Synthesis |
| Number of Steps | 1 | 3-4 |
| Simplicity | High | Low |
| Starting Material Availability | Good (precursor is known) | Moderate to Low (requires specific precursors) |
| Regioselectivity | Potentially Poor (mixture of isomers likely) | Potentially High (stepwise functionalization) |
| Hypothetical Overall Yield | Moderate (40-60%) | Low (15-30%) |
| Atom Economy | Good | Poor |
| Scalability | Potentially challenging due to purification | More controlled but laborious for large scale |
Conclusion for the Synthetic Chemist
The choice between a direct Friedel-Crafts acylation and a multi-step synthetic sequence for the preparation of this compound depends heavily on the specific research or development goals.
Route 1 (Friedel-Crafts Acylation) is recommended for exploratory studies or when a rapid synthesis of a small quantity of the material is needed, provided that the potential isomeric impurities can be separated and tolerated. Its primary advantages are the speed and simplicity of a single-step reaction.
Route 2 (Multi-step Synthesis) , while more complex and likely lower yielding overall, offers the significant advantage of superior regiochemical control. This route would be preferable when a highly pure, single isomer of the target compound is required, for instance, in the development of pharmaceutical candidates where isomeric purity is critical. The challenges lie in the optimization of each step and the availability of the necessary starting materials.
Ultimately, the optimal synthetic strategy will be a balance between the desired purity, the scale of the synthesis, and the time and resources available to the researcher. Further experimental investigation would be necessary to validate the yields and regioselectivity of the proposed Friedel-Crafts acylation.
References
in-vitro testing of 3-Acetyl-2-methyl-5-phenylthiophene against other compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) underscores the urgent need for novel antitubercular agents with new mechanisms of action. Thiophene-containing compounds have emerged as a promising class of heterocyclic molecules with potent activity against Mycobacterium tuberculosis. This guide provides an objective comparison of the in-vitro performance of various thiophene derivatives, including a close structural analog of 3-Acetyl-2-methyl-5-phenylthiophene, against M. tuberculosis and their associated cytotoxicity. The experimental data presented is intended to inform structure-activity relationship (SAR) studies and guide the development of new thiophene-based antitubercular drugs.
Comparative In-Vitro Antitubercular Activity and Cytotoxicity
The following tables summarize the in-vitro activity of selected thiophene derivatives against Mycobacterium tuberculosis H37Rv and their cytotoxicity against various mammalian cell lines. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a compound that inhibits the visible growth of the bacteria. The 50% inhibitory concentration (IC50) or 90% growth inhibition (GI90) indicates the concentration of a compound that inhibits 50% or 90% of cell growth, respectively, and is a measure of its cytotoxicity.
| Compound ID/Class | Structure | Target/Putative Mechanism | MIC (µM) against M. tuberculosis H37Rv | Cytotoxicity (IC50/GI90 in µM) & Cell Line | Reference |
| 2-Amino-5-phenylthiophene-3-carboxylic acid derivatives | mtFabH | ||||
| 10d | 2-acylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivative | mtFabH | 1.9 | Low toxicity against VERO cells | [1] |
| 15 | 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivative | mtFabH | 7.7 | Low toxicity against VERO cells | [1] |
| 12h | 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivative | mtFabH | <7.7 | Low toxicity against VERO cells | [1] |
| 12k | 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivative | mtFabH | <7.7 | Low toxicity against VERO cells | [1] |
| Benzo[b]thiophene derivatives | DprE1 | ||||
| 7b | Benzo[b]thiophene-2-carboxylic acid derivative | DprE1 | 2.73 (dormant MDR-MTB) | GI90 > 30 µg/mL (THP-1) | [2] |
| 8c | Benzo[b]thiophene flavone | DprE1 | 0.61 (dormant M. bovis BCG) | GI90 > 30 µg/mL (THP-1) | [2] |
| 8g | Benzo[b]thiophene flavone | DprE1 | 0.60 (dormant M. bovis BCG) | GI90 > 30 µg/mL (THP-1) | [2] |
| Novel Thiophene-based small molecules | KatG involvement suggested | ||||
| 4a | Thiophene scaffold | KatG involvement suggested | 0.195 | Not specified | [3] |
| 4b | Thiophene scaffold | KatG involvement suggested | 0.195 | Not specified | [3] |
| 2-Acetylthiophene derivatives | InhA | ||||
| Chalcones of 2-acetylthiophene | Chalcone derivatives | InhA | < 50 µg/mL | Not specified | [4][5] |
| N-Acylhydrazonyl-thienyl derivatives | Unknown | ||||
| 3 (heteroaryl = 5-nitrothien-2-yl) | N-acylhydrazone | Unknown | 8.5 | Less cytotoxic than ethambutol | [6] |
| 3 (heteroaryl = 5-nitrofuran-2-yl) | N-acylhydrazone | Unknown | 9.0 | Less cytotoxic than ethambutol | [6] |
Experimental Protocols
In-Vitro Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.
Principle: The assay is based on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates growth inhibition.
Protocol:
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is then further diluted to achieve a final inoculum of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Test compounds are serially diluted in a 96-well microplate containing supplemented 7H9 broth. A row with no compound serves as a growth control, and a row with a known antitubercular drug (e.g., isoniazid) serves as a positive control.
-
Inoculation: The prepared bacterial suspension is added to all wells of the microplate.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Second Incubation: The plate is re-incubated for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.
In-Vitro Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Mammalian cells (e.g., VERO, HepG2, THP-1) are seeded into a 96-well plate at a suitable density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Potential Mechanisms of Action of Thiophene Derivatives
The antitubercular activity of thiophene derivatives has been attributed to several mechanisms of action. The following diagrams illustrate two of the proposed pathways.
Caption: Inhibition of Mycolic Acid Synthesis by Thiophene Derivatives.
Caption: Activation of Nitrothiophene Prodrugs in M. tuberculosis.
Experimental Workflow Overview
The following diagram outlines a general workflow for the in-vitro screening of novel compounds for antitubercular activity.
Caption: General Workflow for In-Vitro Antitubercular Drug Discovery.
References
- 1. Design, synthesis and anti-tubercular evaluation of new 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of thiophene based small molecules as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Design, Synthesis and In Vitro Biological Evaluation of Pyridine, Thiadazole, Benzimidazole and Acetyl Thiophene Analogues as Anti Tubercular Agents Targeting Enzyme Inh A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tuberculosis evaluation and conformational study of N-acylhydrazones containing the thiophene nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Acetyl-2-methyl-5-phenylthiophene: A Procedural Guide
Hazard Assessment and Waste Classification
Given the presence of the thiophene ring, a sulfur-containing heterocycle, and an acetyl group, 3-Acetyl-2-methyl-5-phenylthiophene should be handled as a hazardous substance. Thiophene and its derivatives are generally considered harmful and irritants.[1][2] Therefore, all waste containing this compound, including the pure substance, contaminated laboratory equipment, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[1]
Quantitative Data for Related Compounds
The table below summarizes key hazard and disposal information extrapolated from structurally similar compounds. This data should serve as a conservative guideline in the absence of specific data for this compound.
| Parameter | Guideline | Source |
| GHS Hazard Codes (Anticipated) | Flammable Liquids (H225 or H226), Acute Toxicity (e.g., H301, H330) | [3] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat | [3] |
| Spill Containment | Use inert absorbent material (e.g., vermiculite, sand) | [4] |
| Incompatible Materials | Strong oxidizing agents, nitric acid | [2] |
| Disposal Route | Licensed hazardous waste disposal contractor | [1][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in strict accordance with institutional and local hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, along with contaminated items such as spatulas, weigh boats, and disposable labware, in a dedicated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container. Avoid mixing with other incompatible waste streams.[1]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]
2. Container and Labeling:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.[1][4]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of waste generation.[1][4]
3. Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1] The storage area should be cool and dry, away from heat and ignition sources.[4]
-
Ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents.[2][4]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][4]
Emergency Procedures: Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Alert: Immediately evacuate the area and inform nearby personnel.[4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Containment: For small spills, use an inert absorbent material such as vermiculite or dry sand to contain the substance. Do not use combustible materials like paper towels.[4]
-
Cleanup: While wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
-
Reporting: Report the spill to your institution's EHS department.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
